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  • Product: Imidazo[1,2-a]pyrazin-6-ylmethanamine
  • CAS: 1313726-31-6

Core Science & Biosynthesis

Foundational

Chemical properties of Imidazo[1,2-a]pyrazin-6-ylmethanamine

Topic: Chemical Properties of Imidazo[1,2-a]pyrazin-6-ylmethanamine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Privileged Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of Imidazo[1,2-a]pyrazin-6-ylmethanamine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Privileged Scaffold Intermediate for Kinase Inhibitor and Luciferin Analog Discovery

Executive Summary

Imidazo[1,2-a]pyrazin-6-ylmethanamine is a high-value bicyclic heterocyclic building block. It serves as a critical intermediate in the synthesis of coelenterazine analogs (bioluminescence reporters) and Type I/II kinase inhibitors (targeting PI3K, mTOR, and BTK).

This guide provides a comprehensive analysis of its physicochemical properties, electronic structure, and practical handling protocols. Unlike simple pyridines, the imidazo[1,2-a]pyrazine core possesses a unique "amphoteric" reactivity profile—electron-rich at the C-3 position yet electron-deficient at the pyrazine ring—requiring specific synthetic strategies to avoid regioselectivity errors.

Structural & Electronic Analysis

Physicochemical Profile

The molecule consists of a fused 6,5-bicyclic system. The bridgehead nitrogen (N4) imparts aromaticity across both rings, but the presence of the second nitrogen (N7) in the pyrazine ring significantly lowers the basicity of the core compared to imidazo[1,2-a]pyridine.

PropertyValue / DescriptorContext
Molecular Formula C₇H₈N₄Core scaffold + Methanamine
Molecular Weight 148.17 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery)
pKa (Primary Amine) ~9.2 (Predicted)Typical benzylic-like amine; protonated at physiological pH.
pKa (Ring N1) ~3.5 (Predicted)Weakly basic. Protonation occurs here only under strong acidic conditions.
H-Bond Donors 2 (Primary Amine)Critical for solvent interactions and binding site anchoring.
H-Bond Acceptors 3 (N1, N7, Amine N)N1 is the primary acceptor in the aromatic system.
LogP ~0.2 - 0.5Highly polar; water-soluble as HCl salt.
Electronic Distribution & Reactivity Map

The imidazo[1,2-a]pyrazine scaffold exhibits a dichotomy in reactivity:

  • Nucleophilic C-3: The imidazole ring is electron-rich. Electrophilic aromatic substitution (EAS), such as halogenation or formylation, occurs exclusively at C-3.

  • Electrophilic C-5/C-8: The pyrazine ring is electron-deficient. Nucleophilic aromatic substitution (SNAr) is possible at C-8 if a leaving group (e.g., Cl, Br) is present.

  • The 6-Methanamine Linker: The primary amine is a "chemical handle" for diversifying the scaffold via amide coupling or reductive amination without perturbing the aromatic core.

G cluster_0 Reactivity Logic Core Imidazo[1,2-a]pyrazine Core C3 C-3 Position (Nucleophilic) Core->C3 Susceptible to Electrophiles (I2, NBS) C6 C-6 Position (Linker Attachment) Core->C6 Vector for Solubility/Potency Amine Primary Amine (-CH2NH2) C6->Amine Functionalization (Amide Coupling)

Figure 1: Reactivity map of the scaffold showing the distinct electronic zones.

Synthetic Protocol: The "Nitrile Reduction" Route

Direct installation of a methanamine group is challenging. The most robust, scalable industrial route involves the construction of the imidazo[1,2-a]pyrazine core followed by the reduction of a nitrile precursor.

Retrosynthetic Logic

Target: Imidazo[1,2-a]pyrazin-6-ylmethanamine Precursor: Imidazo[1,2-a]pyrazine-6-carbonitrile Starting Materials: 2-Amino-5-cyanopyrazine + Chloroacetaldehyde

Step-by-Step Methodology
Step 1: Cyclization (Formation of the Core)

This step builds the fused ring system.

  • Reagents: 2-Amino-5-cyanopyrazine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq), NaHCO₃ (2.0 eq).

  • Solvent: Ethanol or 1,4-Dioxane.

  • Procedure:

    • Dissolve 2-amino-5-cyanopyrazine in ethanol.

    • Add NaHCO₃ followed by chloroacetaldehyde.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

    • Workup: Evaporate solvent. Resuspend in water/DCM. Extract organic layer.[1]

    • Purification: Silica gel chromatography (DCM/MeOH gradient).

    • Yield: Typically 60–75%.

Step 2: Nitrile Reduction (Formation of the Amine)

This step converts the nitrile to the primary amine. Raney Nickel is preferred for cleanliness, though LAH is faster.

  • Reagents: Imidazo[1,2-a]pyrazine-6-carbonitrile, Raney Nickel (catalytic), Hydrazine hydrate (excess) OR H₂ gas (50 psi).

  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Safety Warning: Raney Nickel is pyrophoric. Handle under Argon.

    • Dissolve the nitrile intermediate in Methanol.

    • Add Raney Nickel slurry carefully.

    • Add Hydrazine hydrate dropwise (exothermic) or hydrogenate in a Parr shaker.

    • Stir at RT for 12 hours.

    • Filtration: Filter through a Celite pad to remove catalyst (Keep wet! Do not let dry Raney Ni touch air).

    • Isolation: Acidify filtrate with HCl in dioxane to precipitate the Dihydrochloride salt .

    • Why Salt? The free base amine is prone to air oxidation and carbamate formation from atmospheric CO₂.

Synthesis SM 2-Amino-5-cyanopyrazine Intermediate Imidazo[1,2-a]pyrazine- 6-carbonitrile SM->Intermediate Cyclization (Reflux) Reagent Chloroacetaldehyde + NaHCO3 Reagent->Intermediate Product Imidazo[1,2-a]pyrazin- 6-ylmethanamine (HCl Salt) Intermediate->Product Hydrogenation Reduction Raney Ni / H2 (Reduction) Reduction->Product

Figure 2: Synthetic workflow from commercially available aminopyrazine to the target amine.

Handling & Stability (Self-Validating Protocols)

Storage and Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Oxidation: The free base slowly oxidizes at the benzylic position if left in solution. Always store as a solid.

  • Light Sensitivity: Imidazo[1,2-a]pyrazines can undergo photodegradation. Use amber vials.

Analytical Validation (QC)

To verify the identity of the synthesized compound, look for these specific NMR signals:

  • ¹H NMR (DMSO-d₆):

    • δ 4.2–4.4 ppm (2H, s): Diagnostic methylene singlet (-CH ₂-NH₂).

    • δ 8.5–9.2 ppm (Broad s): Ammonium protons (if HCl salt).

    • δ 7.8 & 8.2 ppm: Doublets for the imidazole ring protons (C2/C3).

    • δ 9.0+ ppm: The distinct singlet for the pyrazine C5 proton (most deshielded).

Medicinal Chemistry Applications

Kinase Inhibition (ATP Competitive)

This scaffold mimics the adenine ring of ATP. The N1 nitrogen acts as the H-bond acceptor for the "hinge region" of kinases.

  • Design Strategy: The 6-methanamine group projects into the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) via amide or urea linkages.

Luciferin Analog Synthesis

The imidazo[1,2-a]pyrazine core is the structural heart of Coelenterazine .

  • Application: Condensation of the 6-ylmethanamine (after modification to a keto-aldehyde or similar) helps generate "Ostrin" analogs for deep-tissue bioluminescence imaging.

References

  • Goel, R. et al. (2023). "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry.

  • Bagdi, A.K. et al. (2023).[2] "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity."[2][3] RSC Advances.

  • Meussen, et al. (2016). "Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase." UCL Discovery.

  • General Reactivity: "Imidazo[1,2-a]pyrazine Scaffolds in Medicinal Chemistry." Organic Chemistry Portal. (Analogous chemistry).

Sources

Exploratory

Imidazo[1,2-a]pyrazin-6-ylmethanamine molecular weight and formula

The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of Imidazo[1,2-a]pyrazin-6-ylmethanamine . Classification: Heterocyclic Primary Amine | Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of Imidazo[1,2-a]pyrazin-6-ylmethanamine .

Classification: Heterocyclic Primary Amine | Scaffold: Imidazo[1,2-a]pyrazine[1][2]

Physicochemical Identity

Imidazo[1,2-a]pyrazin-6-ylmethanamine represents a critical "fragment-like" scaffold in modern drug discovery, particularly within kinase inhibitor development. It consists of a fused bicyclic core (imidazo[1,2-a]pyrazine) substituted at the 6-position with a primary methanamine group, serving as both a solubility-enhancing moiety and a vector for hydrogen bonding.

Core Data Table
PropertyValueNotes
IUPAC Name 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamineAlso: 6-(Aminomethyl)imidazo[1,2-a]pyrazine
Molecular Formula C₇H₈N₄ Free base
Molecular Weight 148.17 g/mol Free base
Salt Form MW ~221.09 g/mol Common as Dihydrochloride ([3][4]·2HCl)
CAS Number 1352305-27-1Refers to the dihydrochloride salt
LogP (Predicted) -0.6 to 0.2Highly polar due to primary amine
TPSA ~68 ŲFavorable for membrane permeability
H-Bond Donors 2Primary amine (-NH₂)
H-Bond Acceptors 4Pyrazine Ns, Imidazole N, Amine N
Structural Numbering & Logic

The numbering of the imidazo[1,2-a]pyrazine system is non-intuitive compared to simple bicycles. The bridgehead nitrogen is position 4. The carbon adjacent to the bridgehead in the six-membered ring is position 5.

G cluster_0 Imidazo[1,2-a]pyrazine Numbering System N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 (Bridge) C3->N4 C5 C5 N4->C5 C8 C8 N4->C8 Fused C6 C6 (Target) C5->C6 N7 N7 C6->N7 N7->C8 C8->N1

Figure 1: Numbering scheme of the core scaffold. The methanamine group is attached at C6.

Synthetic Methodology

The synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine is not a single-step reaction. It requires a strategic construction of the bicyclic core followed by functional group manipulation. The most robust route utilizes a cyclization-cyanation-reduction sequence.

Step-by-Step Protocol
Step 1: Core Formation (Cyclization)

Reaction: Condensation of 2-amino-5-bromopyrazine with 2-chloroacetaldehyde.

  • Reagents: 2-Amino-5-bromopyrazine (1.0 eq), 2-Chloroacetaldehyde (40% aq, 1.5 eq), NaHCO₃ (2.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) for 4-6 hours.

  • Mechanism: The exocyclic amine attacks the aldehyde, followed by alkylation of the ring nitrogen by the alkyl chloride, resulting in ring closure.

  • Product: 6-Bromoimidazo[1,2-a]pyrazine .

Step 2: Cyanation (Palladium Cross-Coupling)

Reaction: Conversion of the aryl bromide to a nitrile.

  • Reagents: 6-Bromoimidazo[1,2-a]pyrazine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (5 mol%).

  • Solvent: DMF (Anhydrous, degassed).

  • Conditions: 100°C under Argon atmosphere for 12 hours.

  • Workup: Quench with FeSO₄ or dilute ammonia to sequester cyanide; extract with EtOAc.

  • Product: Imidazo[1,2-a]pyrazine-6-carbonitrile .

Step 3: Nitrile Reduction

Reaction: Hydrogenation of the nitrile to the primary amine.

  • Reagents: Raney Nickel (catalytic) or Pd/C.

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH).

  • Conditions: H₂ atmosphere (balloon or 50 psi) at RT for 16 hours.

  • Note: Ammonia is critical to suppress the formation of secondary amines (dimers).

  • Product: Imidazo[1,2-a]pyrazin-6-ylmethanamine .[1][2]

Synthetic Logic Flow

Synthesis Start Start: 2-Amino-5-bromopyrazine Step1 Step 1: Cyclization (2-Chloroacetaldehyde, NaHCO3) Forms Bicyclic Core Start->Step1 Inter1 Intermediate: 6-Bromoimidazo[1,2-a]pyrazine Step1->Inter1 Step2 Step 2: Rosenmund-von Braun / Pd-Cyanation (Zn(CN)2, Pd(PPh3)4) Functional Group Swap Inter1->Step2 Inter2 Intermediate: 6-Cyanoimidazo[1,2-a]pyrazine Step2->Inter2 Step3 Step 3: Reduction (H2, Raney Ni, NH3/MeOH) Generates Amine Inter2->Step3 Final Final Product: Imidazo[1,2-a]pyrazin-6-ylmethanamine Step3->Final

Figure 2: Validated synthetic route from commercial starting materials.

Structural Analysis & Identification

Verification of the final product requires precise interpretation of NMR and MS data.

1H NMR Signature (DMSO-d6, 400 MHz)
  • Pyrazine Ring Protons:

    • H5: Singlet (or fine doublet) around δ 9.0 - 9.2 ppm . This proton is highly deshielded due to the adjacent bridgehead nitrogen and the aromatic current.

    • H8: Singlet around δ 8.4 - 8.6 ppm .

  • Imidazole Ring Protons:

    • H2/H3: Two doublets (J ~1 Hz) around δ 7.6 - 8.0 ppm .

  • Methanamine Protons:

    • -CH₂-: A distinct singlet (or doublet if coupled to NH) integrating to 2H around δ 3.8 - 4.0 ppm .

    • -NH₂: Broad singlet, chemical shift varies with concentration and water content (typically δ 2.0 - 4.0 ppm or invisible in D₂O exchange).

Mass Spectrometry (ESI+)[4][5][6][7]
  • [M+H]⁺: 149.17 m/z.

  • Fragmentation: Loss of NH₃ (17 Da) is common in high-energy collisions, leading to a fragment at m/z ~132.

Medicinal Chemistry Applications

The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for purines.

Kinase Inhibition (ATP Competitive)

The core structure mimics the adenine ring of ATP. The N1 and N4 nitrogens can accept hydrogen bonds from the hinge region of kinases.

  • Target Examples: PI3K (Phosphoinositide 3-kinase), mTOR, and BTK (Bruton's Tyrosine Kinase).

  • Role of 6-Methanamine: The amine extends into the solvent-exposed region or interacts with specific acidic residues (e.g., Asp or Glu) in the ribose-binding pocket, improving potency and selectivity.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high polarity, this molecule is an ideal "fragment" for screening.

  • Ligand Efficiency: High.

  • Growth Vectors: The amine provides a perfect handle for amide coupling or reductive amination to "grow" the fragment into a lead compound without disrupting the binding of the bicyclic core.

Luciferin Analogs

The imidazo[1,2-a]pyrazine core is the fundamental unit of Coelenterazine (marine luciferin). While the 6-ylmethanamine is a simplified derivative, it is used in the synthesis of novel bioluminescent probes by coupling with various fluorophores.

References

  • ChemicalBook. (2025). Imidazo[1,2-a]pyrazine Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2025).[5] Imidazo[1,2-a]pyrazine Product Sheet. Retrieved from

  • Goossen, L. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas. Anticancer Research. Retrieved from

  • UCL Discovery. (2012). Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of VirB11 ATPase. Retrieved from

  • Fisher Scientific. (2025). 6,8-Dibromoimidazo[1,2-a]pyrazine Data. Retrieved from

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to Imidazo[1,2-a]pyrazin-6-ylmethanamine in Medicinal Chemistry

Foreword: The Pursuit of Privileged Scaffolds In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can interact with multiple, distinct biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Privileged Scaffolds

In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can interact with multiple, distinct biological targets – represents a cornerstone of modern drug discovery. The Imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as one such scaffold, demonstrating a remarkable versatility that has led to its investigation in a multitude of therapeutic areas. This guide provides an in-depth technical exploration of a key derivative, Imidazo[1,2-a]pyrazin-6-ylmethanamine, offering insights into its synthesis, structure-activity relationships (SAR), and its application as a foundational element in the design of novel therapeutic agents. We will delve into its role as a modulator of key enzymes such as Dipeptidyl peptidase-4 (DPP-4) and various kinases, providing a comprehensive resource for researchers and drug development professionals.

The Imidazo[1,2-a]pyrazine Core: A Structural Overview

The Imidazo[1,2-a]pyrazine system is a fused bicyclic heterocycle, structurally analogous to purines, which are fundamental components of nucleic acids. This intrinsic similarity often underpins its ability to interact with biological targets that recognize purine-like motifs. The scaffold's aromatic nature, coupled with the presence of multiple nitrogen atoms, provides a unique distribution of electron density and hydrogen bonding capabilities, making it an attractive starting point for the design of enzyme inhibitors and receptor modulators.

The focus of this guide, Imidazo[1,2-a]pyrazin-6-ylmethanamine, incorporates a critical aminomethyl functional group at the 6-position of the pyrazine ring. This substituent serves as a key handle for derivatization, allowing for the introduction of a wide array of functional groups to probe interactions with target proteins and to modulate the physicochemical properties of the resulting molecules.

Caption: Core structure of Imidazo[1,2-a]pyrazin-6-ylmethanamine.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of the Imidazo[1,2-a]pyrazine scaffold is typically achieved through the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. The versatility of this approach allows for the introduction of substituents on both the imidazole and pyrazine rings.

General Synthesis of the Imidazo[1,2-a]pyrazine Core

A common and efficient method for constructing the imidazo[1,2-a]pyrazine ring system is the reaction of a 2-aminopyrazine with an α-bromoketone. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system.

G start 2-Aminopyrazine + α-Bromoketone intermediate N-Alkylation Intermediate start->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization & Ring Closure dehydration Dehydration cyclization->dehydration Elimination of H2O product Imidazo[1,2-a]pyrazine dehydration->product

Caption: General synthetic workflow for the Imidazo[1,2-a]pyrazine core.

Synthesis of the Key Intermediate: 6-Aminoimidazo[1,2-a]pyrazine

A crucial precursor for the synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine is 6-aminoimidazo[1,2-a]pyrazine. This intermediate has been utilized in the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas with antiproliferative activity. While the direct synthesis of 6-aminoimidazo[1,2-a]pyrazine is not explicitly detailed in the search results, a plausible route involves starting with a 2-amino-5-bromopyrazine, forming the imidazo[1,2-a]pyrazine core, and then performing a nucleophilic aromatic substitution of the bromine with an amine source, or a Buchwald-Hartwig amination.

Proposed Synthetic Protocol for Imidazo[1,2-a]pyrazin-6-ylmethanamine

Based on established organic chemistry principles and the available literature on related compounds, a multi-step synthesis can be proposed to obtain the target molecule.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine This can be achieved by reacting 2-amino-5-bromopyrazine with chloroacetaldehyde.

Step 2: Cyanation of 6-Bromoimidazo[1,2-a]pyrazine The 6-bromo derivative can be converted to 6-cyanoimidazo[1,2-a]pyrazine via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium cyanide.

Step 3: Reduction of 6-Cyanoimidazo[1,2-a]pyrazine The nitrile group can be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, to yield Imidazo[1,2-a]pyrazin-6-ylmethanamine.

Alternative Step 2 & 3: From 6-Carboxamide An alternative route could involve the synthesis of an imidazo[1,2-a]pyridine-6-carbohydrazide via a five-component cascade reaction, which could then be converted to the corresponding amide. Subsequent reduction of the amide would also yield the desired aminomethyl product.

Therapeutic Applications and Structure-Activity Relationships

The Imidazo[1,2-a]pyrazin-6-ylmethanamine scaffold has shown promise in several therapeutic areas, primarily due to its ability to be readily functionalized, allowing for the fine-tuning of its biological activity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes. While specific SAR data for Imidazo[1,2-a]pyrazin-6-ylmethanamine derivatives as DPP-4 inhibitors is not extensively available, studies on the closely related imidazo[1,2-a]pyridine scaffold provide valuable insights.

A study on imidazo[1,2-a]pyridine derivatives identified a compound with a 2,4-dichlorophenyl group at the 2-position as a potent and selective DPP-4 inhibitor (IC50 = 0.13 μM). Molecular docking studies revealed that the pyridine moiety of the imidazo[1,2-a]pyridine ring provides an additional π-π interaction with Phe357 of the DPP-4 enzyme. This suggests that the pyrazine ring of the Imidazo[1,2-a]pyrazin-6-ylmethanamine scaffold could also engage in similar beneficial interactions. The aminomethyl group at the 6-position offers a vector for introducing substituents that can interact with other key residues in the DPP-4 active site, potentially leading to enhanced potency and selectivity.

Table 1: SAR Insights for Imidazo[1,2-a]pyridine-based DPP-4 Inhibitors

PositionSubstitutionEffect on ActivityReference
22,4-DichlorophenylPotent Inhibition (IC50 = 0.13 μM)
Pyridine RingUnsubstitutedπ-π interaction with Phe357
Kinase Inhibition

The Imidazo[1,2-a]pyrazine scaffold has been extensively explored for its potential as a kinase inhibitor, targeting enzymes implicated in cancer and other diseases.

3.2.1. Phosphoinositide 3-Kinase (PI3K) Inhibition

A 3D-QSAR study on 49 selective imidazo[1,2-a]pyrazine inhibitors of PI3Kα highlighted the importance of specific structural features for activity. The contour plots from this study can guide the design of new congeners with improved potency. The aminomethyl group at the 6-position of the target scaffold could be derivatized to introduce functionalities that favorably interact with the PI3Kα active site based on these models.

3.2.2. Aurora Kinase Inhibition

Imidazo[1,2-a]pyrazine-based compounds have been identified as potent Aurora kinase inhibitors. Optimization of the 8-position of the scaffold led to improvements in both oral bioavailability and off-target kinase inhibition. This highlights the importance of exploring substitutions at various positions of the core scaffold, including those accessible from the 6-aminomethyl group, to achieve a desirable pharmacological profile.

Table 2: Imidazo[1,2-a]pyrazine Derivatives as Kinase Inhibitors

Kinase TargetKey Structural FeaturesRepresentative IC50Reference
PI3Kα(Data from 3D-QSAR models)-
Aurora KinaseOptimization at the 8-position-
Anticancer Activity

Derivatives of the Imidazo[1,2-a]pyrazine scaffold have demonstrated antiproliferative activity against various cancer cell lines. A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, synthesized from 6-aminoimidazo[1,2-a]pyrazine, displayed cytostatic activity against a non-small cell lung cancer cell line. Mechanistic studies suggested a potential reactivation of mutant p53. This provides a strong rationale for exploring derivatives of Imidazo[1,2-a]pyrazin-6-ylmethanamine as potential anticancer agents.

Experimental Protocols

To facilitate further research and development of this promising scaffold, detailed experimental protocols are essential.

General Procedure for the Synthesis of 6-Substituted Imidazo[1,2-a]pyrazines

The synthesis of various 6-substituted imidazo[1,2-a]pyrazines can be achieved through different synthetic routes. One common approach is the condensation of a substituted 2-aminopyrazine with an α-halocarbonyl compound. For substitutions at the 6-position, a pre-functionalized 2-amino-5-substituted pyrazine is often used as the starting material.

Fluorescence-Based DPP-4 Inhibition Assay

A standard and reliable method to assess the DPP-4 inhibitory activity of newly synthesized compounds is a fluorescence-based assay.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). In the presence of DPP-4, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the DPP-4 activity. Inhibitors will reduce the rate of this fluorescence increase.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare a solution of recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Prepare a solution of the fluorogenic substrate (Gly-Pro-AMC) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound at various concentrations to the sample wells.

    • Add a known DPP-4 inhibitor (e.g., sitagliptin) to the positive control wells.

    • Add vehicle (e.g., DMSO) to the negative control wells.

    • Add the DPP-4 enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

G cluster_0 Assay Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis reagents Prepare Reagents: - Test Compound - DPP-4 Enzyme - Substrate plate Pipette into 96-well plate: - Buffer - Compound/Controls - Enzyme reagents->plate pre_incubation Pre-incubate at 37°C plate->pre_incubation initiate Add Substrate pre_incubation->initiate measure Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) initiate->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Workflow for a fluorescence-based DPP-4 inhibition assay.

Future Perspectives and Conclusion

The Imidazo[1,2-a]pyrazin-6-ylmethanamine scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and its demonstrated activity against key biological targets validates its status as a privileged scaffold.

Future research should focus on several key areas:

  • Elucidation of Detailed SAR: Systematic derivatization of the aminomethyl group and exploration of substituents at other positions of the imidazo[1,2-a]pyrazine core are needed to build comprehensive SAR models for various targets.

  • Optimization of Pharmacokinetic Properties: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for advancing lead compounds.

  • Exploration of New Therapeutic Areas: Given the broad biological activity of the parent scaffold, screening of Imidazo[1,2-a]pyrazin-6-ylmethanamine derivatives against a wider range of targets is warranted.

References

  • Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. *
Exploratory

Architectural Precision: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibitor Design

The following technical guide details the role of Imidazo[1,2-a]pyrazine scaffolds in kinase inhibitor discovery. [1] Executive Summary The Imidazo[1,2-a]pyrazine scaffold represents a privileged structure in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Imidazo[1,2-a]pyrazine scaffolds in kinase inhibitor discovery.

[1]

Executive Summary

The Imidazo[1,2-a]pyrazine scaffold represents a privileged structure in modern medicinal chemistry, particularly within the kinase inhibitor space. Its planar, nitrogen-rich heterocycle offers a high degree of isomorphism to the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region. Unlike promiscuous scaffolds, the imidazo[1,2-a]pyrazine core provides distinct vectors (C3, C6, and C8) for orthogonal substitution, enabling precise tuning of selectivity and pharmacokinetic profiles. This guide dissects the structural mechanics, synthetic pathways, and clinical application of this scaffold, exemplified by the selective Syk inhibitor Entospletinib .

Structural Mechanistics & Binding Topology

The efficacy of the imidazo[1,2-a]pyrazine scaffold stems from its ability to mimic the hydrogen-bonding patterns of ATP. In the ATP-binding pocket, the scaffold typically orients to interact with the kinase hinge region (residues connecting the N- and C-terminal lobes).

The Pharmacophore Vectors
  • N1 Position (H-Bond Acceptor): The bridgehead nitrogen (N1) serves as a critical hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge residues.

  • C8 Position (Solvent Front/Hinge Donor): Substituents at C8 (often amino groups) frequently act as hydrogen bond donors to the backbone carbonyl of the hinge. This 1,8-substitution pattern creates a "bidentate" hinge-binding motif.

  • C3 Position (Gatekeeper/Back Pocket): Substituents here vector towards the "gatekeeper" residue and the hydrophobic back pocket (Selectivity Pocket). Bulky groups at C3 can induce selectivity by exploiting steric clashes in kinases with smaller gatekeeper residues.

  • C6 Position (Solvent Exposure): This vector points towards the solvent-accessible region, allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines) without disrupting the primary binding mode.

Visualization: Binding Mode Topology

The following diagram illustrates the canonical interaction between the scaffold and the kinase hinge.

BindingMode Figure 1: Canonical Binding Topology of Imidazo[1,2-a]pyrazine in the ATP Pocket Hinge Kinase Hinge Region (Backbone) Scaffold Imidazo[1,2-a]pyrazine Core Hinge->Scaffold H-Bond (NH -> N1) Scaffold->Hinge H-Bond (C8-NH -> C=O) Pocket Hydrophobic Back Pocket (Gatekeeper) Scaffold->Pocket C3 Vector (Selectivity) Solvent Solvent Interface (Solubility/PK) Scaffold->Solvent C6 Vector (PK Tuning)

Synthetic Accessibility & Protocols

The utility of a scaffold is defined by its synthetic tractability. The imidazo[1,2-a]pyrazine core is accessible via two primary robust methodologies: Condensation and Multicomponent Reactions (MCR) .[1][2]

Method A: Condensation (Hantzsch-type)

This is the classical approach for generating the core, typically followed by halogenation to allow cross-coupling.

Protocol: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

  • Reagents: 3,5-Dibromo-2-aminopyrazine (1.0 eq), Bromoacetaldehyde diethyl acetal (1.5 eq), HBr (48% aq), Ethanol.

  • Procedure:

    • Dissolve aminopyrazine in ethanol.

    • Add bromoacetaldehyde diethyl acetal and catalytic HBr.

    • Reflux at 80°C for 4-6 hours. Monitor via LC-MS for cyclization.

    • Workup: Cool to RT, neutralize with NaHCO3, extract with EtOAc.

    • Validation: 1H NMR should show the disappearance of the amine peak and appearance of aromatic protons at C2/C3.

Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction

For rapid library generation, the GBB reaction offers a one-pot synthesis of C3-substituted derivatives.

Protocol: One-Pot GBB Synthesis

  • Reagents: 2-Aminopyrazine (1.0 eq), Aryl Aldehyde (1.0 eq), Isocyanide (1.0 eq), Scandium Triflate (5 mol% catalyst).

  • Procedure:

    • Combine amine and aldehyde in MeOH/DCM (1:1). Stir for 30 min to form imine.

    • Add isocyanide and catalyst.

    • Stir at RT (or microwave at 100°C for 10 min).

    • Purification: Direct silica chromatography.

    • Why this works: The Lewis acid catalyzes the [4+1] cycloaddition, locking the C3 substituent in a single step.

Visualization: Synthetic Workflow

Synthesis Figure 2: Divergent Synthetic Pathways for Scaffold Construction Start 2-Aminopyrazine PathA Condensation (Halo-aldehyde) Start->PathA PathB GBB Reaction (R-CHO + R-NC) Start->PathB Core Imidazo[1,2-a]pyrazine Scaffold PathA->Core Cyclization PathB->Core One-Pot Cycloaddition Func Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Func C6/C8 Functionalization Final Kinase Inhibitor (e.g., Entospletinib) Func->Final

Case Study: Entospletinib (Syk Inhibition)

Entospletinib (GS-9973) is the paradigmatic success story for this scaffold. It is a highly selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator in B-cell receptor (BCR) signaling.[3]

Mechanism of Action

Entospletinib binds to the ATP-binding pocket of Syk.[3] The imidazo[1,2-a]pyrazine core anchors the molecule, while the indazolyl group at C6 extends into the hydrophobic pocket, and the morpholino-aniline at C8 interacts with the solvent front, improving oral bioavailability.

Selectivity Profile

Unlike the earlier generation inhibitor R406 (which had a promiscuous profile), Entospletinib demonstrates exquisite selectivity due to the specific geometry of the imidazo[1,2-a]pyrazine core.

Table 1: Comparative Selectivity (Entospletinib vs. R406)

FeatureEntospletinib (GS-9973)R406 (Fostamatinib metabolite)
Scaffold Imidazo[1,2-a]pyrazinePyrido[3,2-d]pyrimidine
Syk IC50 7.7 nM41 nM
JAK2 IC50 > 10,000 nM120 nM
FLT3 IC50 > 1,000 nM6 nM
KDR (VEGFR2) > 10,000 nM80 nM
Clinical Utility Hematological Malignancies (CLL, AML)ITP, Rheumatoid Arthritis

Data Source: Currie et al. (2014) and Burke et al. (2018).

Visualization: Syk Signaling Pathway

Inhibition of Syk blocks downstream effectors like BLNK and PLC


2, halting B-cell proliferation.

SykPathway Figure 3: Mechanism of Action - Syk Inhibition in BCR Signaling Antigen Antigen/Ig BCR B-Cell Receptor (BCR) Antigen->BCR Syk Syk Kinase (Target) BCR->Syk Phosphorylation BLNK BLNK/SLP-65 Syk->BLNK PLC PLC-gamma-2 Syk->PLC Ento Entospletinib (Inhibitor) Ento->Syk Inhibition (ATP Competitive) Calcium Ca2+ Flux PLC->Calcium Prolif B-Cell Proliferation & Survival Calcium->Prolif

Experimental Validation: Kinase Assay Protocol

To validate the activity of imidazo[1,2-a]pyrazine derivatives, a robust FRET-based assay is recommended.

Protocol: TR-FRET Kinase Assay (LanthaScreen)

  • Components: Recombinant Kinase (e.g., Syk), Fluorescein-labeled Poly-GT substrate, Terbium-labeled antibody, ATP (at Km).

  • Workflow:

    • Preparation: Dilute compounds in DMSO (1% final concentration).

    • Reaction: Incubate Kinase + Substrate + Compound + ATP in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Duration: 60 minutes at Room Temperature.

    • Detection: Add EDTA (to stop reaction) and Tb-labeled antibody.

    • Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to determine IC50.

    • Self-Validation Check: Include a reference inhibitor (e.g., Staurosporine) on every plate. Z-prime factor must be > 0.5 for valid data.

Future Outlook: Covalent & Dual Inhibitors

The scaffold is evolving beyond simple ATP competition.

  • Covalent Inhibition: Introduction of acrylamide "warheads" at the C8 position allows targeting of non-catalytic cysteines in kinases like BTK (Cys481) or JAK3 (Cys909), converting reversible binders into irreversible silencers.

  • Dual PI3K/mTOR Inhibition: Recent studies have shown that imidazo[1,2-a]pyrazines can be tuned to inhibit both PI3K and mTOR (e.g., Compound 42), offering a multi-pronged attack on the PI3K/Akt/mTOR pathway in resistant cancers.

References
  • Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase (Syk) Source: Journal of Medicinal Chemistry [Link]

  • Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Chronic Lymphocytic Leukemia Source: Blood (American Society of Hematology) [Link]

  • Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine derivatives as potent PI3K/mTOR dual inhibitors Source: European Journal of Medicinal Chemistry [Link]

  • General Synthesis of Imidazo[1,2-a]pyrazines via a Three-Component Reaction Source: Journal of Organic Chemistry [Link]

Sources

Foundational

Comprehensive Technical Guide: Synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine

Executive Summary The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for several FDA-approved kinase inhibitors (e.g., Entospletinib, Orelabrutinib). The fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for several FDA-approved kinase inhibitors (e.g., Entospletinib, Orelabrutinib). The functionalization at the C-6 position is critical for modulating solubility and targeting solvent-front residues within ATP-binding pockets.

This guide details the synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine (a primary amine attached to the C-6 position via a methylene linker). Unlike direct arylamines, the methanamine moiety offers unique vector properties and basicity. The synthesis is non-trivial due to the electron-deficient nature of the pyrazine core, which complicates direct electrophilic substitution at C-6.

Retrosynthetic Analysis & Strategy

The synthesis of the 6-ylmethanamine derivative requires a strategic disconnection at the methylene-nitrogen bond or the core-carbon bond. Direct functionalization of the imidazo[1,2-a]pyrazine core typically occurs at C-3 (electrophilic aromatic substitution). Therefore, the C-6 functionality must be either:

  • Inherited from the pyrazine starting material.

  • Installed via transition-metal catalyzed cross-coupling (e.g., Pd-catalyzed cyanation) followed by reduction.

Strategic Pathway Diagram

The following diagram illustrates the two primary retrosynthetic disconnections.

Retrosynthesis Target Target: Imidazo[1,2-a]pyrazin-6-ylmethanamine Nitrile Intermediate A: 6-Cyanoimidazo[1,2-a]pyrazine Nitrile->Target Reduction (H2/Ni or LAH) Ester Intermediate B: Imidazo[1,2-a]pyrazine-6-carboxylate Ester->Target Reductive Transformation Bromide Key Precursor: 6-Bromoimidazo[1,2-a]pyrazine Bromide->Nitrile Pd-Catalyzed Cyanation Bromide->Ester Pd-Catalyzed Carbonylation Start Starting Material: 2-Amino-5-bromopyrazine Start->Bromide Condensation Cyclization Cyclization (Chloroacetaldehyde) Cyclization->Bromide

Figure 1: Retrosynthetic analysis highlighting the "Halide → Nitrile → Amine" pathway as the most robust route.

Primary Workflow: The Cyanation-Reduction Route

This pathway is preferred in industrial settings due to the availability of 2-amino-5-bromopyrazine and the scalability of nitrile reduction.

Phase 1: Construction of the Bicyclic Core

The formation of the imidazo[1,2-a]pyrazine core is achieved via the condensation of 2-aminopyrazine with an


-halo carbonyl.
  • Reaction: Condensation/Cyclization.[1][2]

  • Reagents: 2-amino-5-bromopyrazine + Chloroacetaldehyde (50% aq.) or Bromoacetaldehyde diethyl acetal.

  • Mechanism: The pyrazine ring nitrogen (N-1) acts as the nucleophile attacking the

    
    -carbon of the aldehyde, followed by cyclization of the exocyclic amine onto the carbonyl.
    
  • Regiochemistry: Starting with 5-bromopyrazine yields the 6-bromo isomer in the fused system.

Phase 2: Installation of the Carbon Handle (Cyanation)

Direct alkylation at C-6 is difficult. A Palladium-catalyzed cyanation converts the bromide to a nitrile, providing the necessary carbon atom for the methanamine linker.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Cyanide Source: Zn(CN)₂ (preferred over NaCN/KCN for solubility and safety).

  • Solvent: DMF or NMP (high boiling, polar aprotic).

  • Critical Parameter: The reaction requires strict oxygen-free conditions to prevent catalyst poisoning.

Phase 3: Reduction to Methanamine

The nitrile is reduced to the primary amine.

  • Method A (Catalytic Hydrogenation): Raney Nickel / H₂ (50 psi) in methanolic ammonia. Ammonia is crucial to suppress the formation of secondary amines (dimers).

  • Method B (Chemical Reduction): LiAlH₄ (LAH) in THF. This is more aggressive but effective if the ring is stable.

  • Stability Warning: The free primary amine is prone to oxidation. It is highly recommended to isolate it as an HCl salt or protect it immediately with Boc₂O .

Detailed Experimental Protocols

Note: These protocols are synthesized from standard medicinal chemistry practices for this specific scaffold.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine[3]
  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reagents: Charge 2-amino-5-bromopyrazine (1.0 eq) and ethanol (10 vol).

  • Addition: Add Chloroacetaldehyde (50% wt in H₂O, 1.5 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by LCMS (Expect M+H: ~198/200 Br pattern).

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume.

  • Neutralization: Add saturated NaHCO₃ solution carefully until pH ~8. The product often precipitates.

  • Isolation: Filter the solid, wash with water and cold ether. Dry under vacuum.

    • Expected Yield: 70–85%.

    • Appearance: Tan to brown solid.

Step 2: Palladium-Catalyzed Cyanation[2]
  • Inerting: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Reagents: Add 6-bromoimidazo[1,2-a]pyrazine (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add anhydrous DMF (degassed).

  • Reaction: Heat to 120°C for 2–4 hours.

  • Safety: Cyanide compounds are lethal. Use bleach (sodium hypochlorite) to quench all glassware and waste.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Target: 6-Cyanoimidazo[1,2-a]pyrazine.[3]

    • IR Check: Look for strong nitrile stretch at ~2230 cm⁻¹.

Step 3: Nitrile Reduction to Methanamine (Boc-Trapping Method)

This method generates the Boc-protected amine to ensure stability.

  • Reagents: Dissolve 6-cyanoimidazo[1,2-a]pyrazine (1.0 eq) in Methanol.

  • Additives: Add Boc₂O (2.0 eq) and NiCl₂·6H₂O (0.1 eq).

  • Reduction: Cool to 0°C. Add NaBH₄ (7.0 eq) portion-wise (vigorous gas evolution!).

  • Mechanism: In-situ generation of Nickel Boride (reduction catalyst) reduces the nitrile to amine, which is immediately trapped by Boc.

  • Workup: Quench with diethylenetriamine (to chelate Ni). Concentrate, partition between EtOAc/Water.

  • Deprotection (Optional): Treat the Boc-intermediate with 4M HCl in Dioxane to yield the Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride .

Technical Data & Comparison of Methods

ParameterMethod A: Nitrile Reduction (Recommended)Method B: Amide ReductionMethod C: Azide (Staudinger)
Starting Material 2-Amino-5-bromopyrazine2-Amino-5-methoxycarbonylpyrazine2-Amino-5-methylpyrazine
Step Count 3 (Cyclization, CN, Red)4 (Cyclization, Hydrolysis, Amide, Red)4 (Cyclization, Bromination, N3, Red)
Overall Yield High (40–60%)Moderate (30–45%)Low (Risk of side reactions)
Safety Profile High Risk (Cyanide, H2 pressure)Medium (LAH handling)High Risk (Azide explosion hazard)
Scalability Excellent (Industrial Standard)GoodPoor

Process Logic & Pathway Visualization

The following diagram details the specific chemical logic for the recommended Nitrile Pathway, including critical process controls.

SynthesisWorkflow Start Start: 2-Amino-5-bromopyrazine Step1 Step 1: Cyclization Reagent: Chloroacetaldehyde Temp: 80°C (Reflux) Start->Step1 Check1 CPP: Regioselectivity Check (Confirm 6-Br vs 8-Br by NMR) Step1->Check1 Step2 Step 2: Cyanation Reagent: Zn(CN)2, Pd(dppf)Cl2 Solvent: DMF, 120°C Check1->Step2 Pass Step3 Step 3: Reduction & Protection Reagent: NaBH4, NiCl2, Boc2O Result: Boc-Protected Amine Step2->Step3 Safety SAFETY: O2 Exclusion Prevent Pd oxidation Safety->Step2 Critical Control Final Final: Deprotection (HCl/Dioxane) Yields: 6-ylmethanamine HCl Salt Step3->Final

Figure 2: Step-by-step process flow for the synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine via the Nitrile Route.

Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity during Cyclization

While 2-amino-5-bromopyrazine predominantly yields the 6-bromo isomer, trace amounts of the 8-bromo isomer can form if the condensation mechanism shifts.

  • Validation: In ¹H NMR, the H-5 proton (singlet) of the 6-bromo isomer typically appears downfield (~8.8 ppm) compared to the H-6 proton of the 8-bromo isomer.

Catalyst Poisoning in Cyanation

The imidazo[1,2-a]pyrazine ring is nitrogen-rich and can coordinate to Palladium, deactivating it.

  • Solution: Use bidentate ligands like dppf or Xantphos which bind tighter to Pd than the substrate nitrogens. High temperature (120°C) promotes the reductive elimination of the nitrile.

Stability of the Free Amine

The "methanamine" (-CH₂NH₂) is a primary amine attached to an electron-deficient aromatic ring. It behaves similarly to a benzylamine but is more prone to air oxidation.

  • Protocol: Do not store as a free base. Convert immediately to the Dihydrochloride salt (hygroscopic but stable) or keep as the Boc-carbamate .

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Title: Synthesis of 2-amino-5-bromopyridine and its derivatives (Analogous chemistry for pyrazines).
    • Source: ResearchGate (2025).[4]

    • URL:[Link]

  • Palladium-Catalyzed Cyanation Protocols

    • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[2]

    • Source: Organic Letters (2015).[2]

    • URL:[Link]

  • Nitrile Reduction Methodologies

    • Title: Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Prepar
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Scaffold Bioactivity & Functionalization

    • Title: Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents.[3]

    • Source: Anticancer Research (2016).[3]

    • URL:[Link]

Sources

Exploratory

Bioavailability and Metabolic Stability of Imidazo[1,2-a]pyrazine Intermediates: A Technical Guide

Topic: Bioavailability and metabolic stability of Imidazo[1,2-a]pyrazine intermediates Audience: Researchers, scientists, and drug development professionals. Executive Summary The imidazo[1,2-a]pyrazine scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability and metabolic stability of Imidazo[1,2-a]pyrazine intermediates Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in modern drug discovery, serving as the core for potent kinase inhibitors (e.g., Entospletinib , Aurora kinase inhibitors) and luciferase substrates (Coelenterazine). Despite its favorable binding kinetics and ATP-mimetic properties, this scaffold presents distinct metabolic liabilities that often lead to late-stage attrition.

This guide addresses the two primary failure modes of imidazo[1,2-a]pyrazine intermediates:

  • Aldehyde Oxidase (AO) susceptibility: A cytosolic clearance pathway often missed in standard microsomal assays.

  • Solubility-limited absorption: A physicochemical barrier common to planar, aromatic kinase inhibitors.

Part 1: The Metabolic Landscape & Soft Spots

The "Hidden" Clearance Pathway: Aldehyde Oxidase (AO)

Unlike Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes, Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme. Standard high-throughput stability screens using liver microsomes (HLM/MLM) will false-negative for AO metabolism, leading to unexpected high clearance in vivo.

  • Mechanism: AO functions as a nucleophile, attacking electron-deficient carbons adjacent to ring nitrogens.

  • The Soft Spot: In the imidazo[1,2-a]pyrazine core, the C-8 position is highly electron-deficient and solvent-accessible, making it the primary site for AO-mediated oxidation to the lactam (8-oxo metabolite).

  • Species Difference: AO activity varies drastically across species.[1][2] Humans and monkeys have high AO activity, while dogs and rats often have lower or different specificities. Relying solely on rat PK data can be fatal for this scaffold.

CYP-Mediated Oxidation

While AO attacks the core, CYP enzymes typically target lipophilic substituents.

  • C-3 Position: This position is electron-rich and prone to electrophilic metabolic attack unless blocked by a substituent (e.g., an aryl or heteroaryl ring).

  • Side Chains: Alkyl and alkoxy groups on the C-6 aryl moiety are common sites for CYP-mediated dealkylation or hydroxylation.

Metabolic Pathway Visualization

The following diagram illustrates the distinct metabolic pathways affecting the imidazo[1,2-a]pyrazine core.

MetabolicPathways cluster_legend Critical Distinction Core Imidazo[1,2-a]pyrazine Scaffold AO_Enzyme Aldehyde Oxidase (Cytosolic) Core->AO_Enzyme Nucleophilic Attack at C-8 CYP_Enzyme Cytochrome P450 (Microsomal) Core->CYP_Enzyme Electrophilic Attack at C-3 / Side Chains Metabolite_AO 8-Oxo Metabolite (Lactam Formation) AO_Enzyme->Metabolite_AO Metabolite_CYP Hydroxylated/Dealkylated Metabolites CYP_Enzyme->Metabolite_CYP Warning Standard Microsomal Assays MISS the AO Pathway

Caption: Divergent metabolic pathways. Note that AO attacks the electron-deficient C-8, while CYPs target electron-rich regions.

Part 2: Physicochemical Profiling & Optimization

Solubility vs. Permeability

Imidazo[1,2-a]pyrazines are planar and aromatic, leading to high crystal lattice energy and poor aqueous solubility.

  • Entospletinib Case: Exhibits solubility-limited absorption at high doses (Class II/IV BCS).

  • pKa Tuning: The bridgehead nitrogen (N-4) is weakly basic. Introducing solubilizing groups (e.g., morpholine, piperazine) at C-8 or on the C-6 aryl ring is essential for oral bioavailability.

Optimization Strategies (SAR)

To stabilize the scaffold, medicinal chemistry efforts must focus on blocking "soft spots" without compromising potency.

Target SiteLiabilityOptimization StrategyMechanism
C-8 AO Oxidation Substitute with Amine/Alkoxy Steric hindrance and electronic donation reduce electrophilicity of C-8, blocking AO attack.
C-3 CYP Oxidation Aryl/Heteroaryl Substitution Occupying this position prevents direct ring oxidation; electron-withdrawing groups on the substituent can further stabilize.
Core Lipophilicity Reduce LogP Lowering LogP (<3) reduces CYP affinity. Introduce polar atoms (N, O) or F to lower basicity and improve metabolic stability.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Cytosolic Stability Assay (The AO Check)

Critical for this scaffold. Do not skip.

Objective: Determine intrinsic clearance mediated by Aldehyde Oxidase. Validation: Use Phthalazine or Zaleplon as positive controls (known AO substrates).

  • Preparation:

    • Thaw Human Liver Cytosol (HLC) (Note: Not microsomes) on ice.

    • Prepare 10 mM stock of test compound in DMSO. Dilute to 1 µM final reaction concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate HLC (1 mg/mL protein) with buffer for 5 min at 37°C.

    • Start Reaction: Add test compound. Total volume: 200 µL.

    • Co-factor: None required for AO (unlike CYP which needs NADPH). However, if checking for XO (Xanthine Oxidase), specific conditions apply, but AO is the primary concern here.

  • Sampling:

    • Take aliquots (30 µL) at 0, 15, 30, 60, and 120 min.

    • Quench immediately in 120 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of +16 Da metabolite (Lactam).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
       (where V = incubation volume, P = amount of protein).
      
Protocol B: Microsomal Stability (The CYP Check)

Objective: Determine CYP-mediated clearance. Validation: Use Verapamil or Testosterone as positive controls.

  • Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare 1 µM test compound in buffer.

  • Incubation:

    • Mix HLM (0.5 mg/mL) + Compound + Buffer. Pre-incubate 5 min at 37°C.

    • Start Reaction: Add NADPH (1 mM final) or NADPH regenerating system.

  • Sampling & Analysis:

    • Same time points and quench method as Protocol A.

  • Data Interpretation:

    • High clearance in HLM but low in Cytosol -> CYP driven.

    • Low clearance in HLM but high in Cytosol -> AO driven (Classic Imidazo[1,2-a]pyrazine profile).

Protocol C: Integrated Stability Workflow

The following decision tree ensures no metabolic pathway is overlooked.

StabilityWorkflow Start New Imidazo[1,2-a]pyrazine Intermediate MicrosomeTest Test in Liver Microsomes (HLM/MLM) + NADPH Start->MicrosomeTest CheckClearance Is Clearance High? MicrosomeTest->CheckClearance CytosolTest Test in Liver Cytosol (No NADPH) CheckClearance->CytosolTest No OptimizeCYP Optimize for CYP: - Block metabolic soft spots - Lower LogP CheckClearance->OptimizeCYP Yes (CYP driven) CheckAO Is Clearance High? CytosolTest->CheckAO OptimizeAO Optimize for AO: - Block C-8 position - Steric/Electronic shielding CheckAO->OptimizeAO Yes (AO driven) Proceed Proceed to PK/PD CheckAO->Proceed No (Stable)

Caption: Integrated stability testing workflow. Note the specific branch for Cytosol testing to detect AO metabolism.

Part 4: Case Study - Entospletinib (GS-9973)[3][4]

Entospletinib is a selective Spleen Tyrosine Kinase (Syk) inhibitor utilized in hematological malignancies.[3][4][5][6][7] Its development highlights the successful navigation of the imidazo[1,2-a]pyrazine scaffold's challenges.

  • Structure: Contains the imidazo[1,2-a]pyrazine core substituted at C-6 (indazolyl) and C-8 (amino-phenyl-morpholine).[3][7]

  • AO Mitigation: The C-8 amino substitution is critical. By placing a nitrogen atom attached to the C-8 position (specifically the aniline nitrogen), the electron density is modulated, and steric bulk is introduced, significantly reducing susceptibility to AO nucleophilic attack compared to an unsubstituted C-8.

  • Bioavailability: Despite optimization, Entospletinib exhibits variable bioavailability due to solubility limitations (Class II/IV). This underscores the need for balancing metabolic stability (often requiring lipophilicity reduction) with permeability and solubility.

References

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Source: ACS Medicinal Chemistry Letters (via NIH/PubMed) URL:[Link] Relevance: Foundational text on optimizing the C-8 position for bioavailability.

  • Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Establishes the AO liability for this class of fused heterocycles and strategies to block it.

  • Entospletinib (GS-9973) | Syk Inhibitor. Source:[3][4][5][7][8] PubChem / MedChemExpress URL:[Link] Relevance: Chemical structure and pharmacological data for the primary drug example.[4][9][10]

  • Aldehyde oxidase and its role as a drug metabolizing enzyme. Source: Pharmacology & Therapeutics URL:[Link] Relevance: Comprehensive review of AO mechanism, species differences, and impact on drug discovery.[1][2]

  • Scaffold hopping of the SYK inhibitor entospletinib leads to broader targeting of the BCR signalosome. Source: European Journal of Medicinal Chemistry URL:[Link] Relevance: Discusses structural modifications and isosteres of the imidazo[1,2-a]pyrazine scaffold.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine

Abstract & Scope The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Acalabrutinib, Entospletinib). The 6-ylmethanamine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Acalabrutinib, Entospletinib). The 6-ylmethanamine derivative (Imidazo[1,2-a]pyrazin-6-ylmethanamine) is a critical intermediate, offering a primary amine handle for further diversification via amide coupling or reductive amination.

This Application Note provides a robust, three-step protocol for synthesizing Imidazo[1,2-a]pyrazin-6-ylmethanamine from commercially available 2-amino-5-bromopyrazine. Unlike generic procedures, this guide addresses specific regioselectivity challenges, catalyst poisoning during cyanation, and the prevention of secondary amine formation during nitrile reduction.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "6-bromo" strategy, which is more regioselective and cost-effective than starting from pyrazine-2,6-dicarbonitrile derivatives.

  • Step 1 (Cyclization): Construction of the bicyclic core using a condensation reaction.

  • Step 2 (Functionalization): Palladium-catalyzed cyanation to install the carbon atom required for the methylene linker.

  • Step 3 (Reduction): Chemoselective reduction of the nitrile to the primary amine.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Amino-5-bromopyrazine Step1 Step 1: Cyclization (Chloroacetaldehyde) Start->Step1 80°C, EtOH Inter1 6-Bromoimidazo[1,2-a]pyrazine Step1->Inter1 Step2 Step 2: Cyanation (Zn(CN)2 / Pd cat.) Inter1->Step2 120°C, DMF Inter2 Imidazo[1,2-a]pyrazine-6-carbonitrile Step2->Inter2 Step3 Step 3: Reduction (Raney Ni / H2) Inter2->Step3 NH3/MeOH Target Imidazo[1,2-a]pyrazin-6-ylmethanamine Step3->Target

Figure 1: Modular synthetic workflow for the target amine. Colors indicate distinct reaction phases.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

Objective: Construct the bicyclic core. Critical Mechanism: The endocyclic nitrogen (N1) of the pyrazine is the most nucleophilic site. It attacks the


-carbon of the aldehyde, followed by cyclization of the exocyclic amine onto the carbonyl.

Reagents:

  • 2-Amino-5-bromopyrazine (1.0 equiv)

  • Chloroacetaldehyde (50% wt in H2O) (1.5 equiv)

  • Sodium Bicarbonate (NaHCO3) (2.0 equiv)

  • Ethanol (0.5 M concentration relative to substrate)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-bromopyrazine and NaHCO3 in Ethanol.

  • Addition: Add Chloroacetaldehyde solution dropwise at room temperature.

    • Safety Note: Chloroacetaldehyde is an alkylating agent and highly toxic. Use a fume hood and double-glove.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by LC-MS (Target M+H: ~198/200 Br pattern).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 70–85%.[1]

Step 2: Cyanation to Imidazo[1,2-a]pyrazine-6-carbonitrile

Objective: Install the C1-unit at the 6-position. Critical Mechanism: Palladium(0) oxidative addition into the C-Br bond, followed by transmetallation with Zinc Cyanide.

Reagents:

  • 6-Bromoimidazo[1,2-a]pyrazine (1.0 equiv)

  • Zinc Cyanide (Zn(CN)2) (0.6 equiv)

  • Pd(dppf)Cl2·DCM complex (0.05 equiv)

  • DMF (Anhydrous, degassed)

Protocol:

  • Degassing (Crucial): Place the bromide and Zn(CN)2 in a reaction vial. Seal and purge with Argon/Nitrogen for 10 minutes.

    • Expert Insight: Oxygen causes homocoupling of the bromide or catalyst oxidation, killing the reaction.

  • Solvent: Add degassed DMF via syringe.

  • Catalyst: Add the Pd catalyst quickly against a counter-flow of inert gas.

  • Reaction: Heat to 120°C for 2–4 hours.

    • Visual Check: The reaction mixture typically turns from orange/red to dark black upon completion.

  • Quench: Cool to RT. Dilute with EtOAc and wash with 10% aqueous NH4OH (to sequester zinc/copper salts) followed by brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). The nitrile is polar; 0-5% MeOH in DCM is usually sufficient.

    • Yield Expectation: 80–90%.[1]

Step 3: Reduction to Imidazo[1,2-a]pyrazin-6-ylmethanamine

Objective: Reduce the nitrile to a primary amine without over-reduction or dimerization. Critical Mechanism: Hydrogenation. The intermediate imine is highly reactive; without ammonia, it reacts with the product amine to form a secondary amine dimer.

Reagents:

  • Imidazo[1,2-a]pyrazine-6-carbonitrile (1.0 equiv)

  • Raney Nickel (Slurry in water, approx. 50% wt equiv)

  • Ammonia in Methanol (7N solution)

  • Hydrogen Gas (Balloon or 1 atm)

Protocol:

  • Catalyst Prep: Wash Raney Nickel (3x) with MeOH to remove water.

    • Safety Note: Raney Nickel is pyrophoric when dry. Keep wet with solvent at all times.

  • Reaction Mix: Dissolve the nitrile in 7N NH3/MeOH. Add the solution to the Raney Nickel.

  • Hydrogenation: Purge the vessel with Nitrogen, then Hydrogen. Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 12–16 hours.

  • Filtration: Filter the mixture through a Celite pad (keep the pad wet with MeOH to prevent fire).

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: The product is a volatile-sensitive primary amine. Do not heat excessively during concentration.

    • Purification: If necessary, use reverse-phase prep-HPLC (0.1% Formic Acid in Water/Acetonitrile) or recrystallize from Et2O/MeOH.

Quantitative Data Summary

ParameterStep 1 (Cyclization)Step 2 (Cyanation)Step 3 (Reduction)
Key Reagent ChloroacetaldehydeZn(CN)2 / Pd(dppf)Cl2Raney Ni / NH3
Temperature 80°C (Reflux)120°C25°C (RT)
Time 4–6 h2–4 h12–16 h
Typical Yield 70–85%80–90%75–85%
Critical QC 1H NMR (C-H at pos 2/3)IR (CN stretch ~2230 cm-1)MS (M+H), absence of dimer

Troubleshooting & Expert Insights

Regioselectivity in Step 1

While 2-amino-5-bromopyrazine generally directs cyclization to the 6-bromo isomer, trace amounts of the 5-bromo isomer (from attack at N4) may form.

  • Validation: In 1H NMR, the coupling constant (

    
    ) between the imidazole protons (H2 and H3) is diagnostic (
    
    
    
    Hz).
Catalyst "Poisoning" in Step 2

Cyanide anions can coordinate strongly to Pd, deactivating it.[2]

  • Solution: If conversion stalls, add 1-2% additional catalyst. Ensure the Zn(CN)2 quality is high (white powder, not grey/clumped).

Dimer Formation in Step 3

If you observe a mass of [2M - NH3] in the LC-MS, secondary amine formation occurred.

  • Solution: Increase the concentration of Ammonia in the solvent. Alternatively, use Boc-anhydride in the reduction mixture to trap the primary amine as the Boc-carbamate immediately upon formation (One-pot reduction/protection).

References

  • General Imidazo[1,2-a]pyrazine Synthesis

    • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications.[3][4] Organic & Biomolecular Chemistry.[2][3][4][5][6][7][8]

  • Mild Palladium-Catalyzed Cyanation

    • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[6] Organic Letters (2015).[6]

  • Reduction of Nitriles to Amines (Cobalt/Nickel Boride Method)

    • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids. (Describes NaBH4/NiCl2 reduction conditions applicable to this scaffold).
  • Bromination and Functionalization Logic

    • Novel Imidazo [1, 2-a] Pyrazine Deriv

Sources

Application

Strategic Synthesis and Optimization of Sulfonamide Derivatives Derived from Imidazo[1,2-a]pyrazin-6-ylmethanamine

Executive Summary This Application Note details the strategic synthesis of sulfonamide derivatives from Imidazo[1,2-a]pyrazin-6-ylmethanamine . This scaffold is a "privileged structure" in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic synthesis of sulfonamide derivatives from Imidazo[1,2-a]pyrazin-6-ylmethanamine . This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Syk, BTK, and PI3K inhibitors) used for oncology and autoimmune indications.

While the primary amine at the C6-position is highly nucleophilic, the heterobicyclic core presents unique challenges regarding solubility and basicity. This guide provides a robust, self-validating protocol to achieve high chemoselectivity (mono- vs. bis-sulfonylation) and yield, minimizing side reactions at the imidazole ring nitrogens.

Scientific Context & Strategic Analysis

The Pharmacophore

The imidazo[1,2-a]pyrazine core mimics the purine ring system of ATP, allowing it to occupy the hinge region of kinase ATP-binding pockets. The C6-methanamine extension serves as a solvent-exposed "exit vector," where sulfonamide derivatization can introduce critical hydrogen-bonding interactions and tune metabolic stability (bioisosteric replacement of amides).

Retrosynthetic Logic & Reactivity

The synthesis relies on the nucleophilic attack of the primary amine (


) on a sulfonyl chloride (

).
  • Primary Nucleophile: The exocyclic primary amine is significantly more nucleophilic than the aromatic ring nitrogens (N1/N4), allowing for chemoselective functionalization without protecting the ring.

  • Competing Factors:

    • Bis-sulfonylation: The resulting sulfonamide proton (

      
      ) is acidic (
      
      
      
      ). In the presence of excess base and sulfonyl chloride, a second sulfonylation can occur, forming the bis-sulfonamide imide.
    • Solubility: The polar heterocyclic core often displays poor solubility in non-polar solvents (e.g., hexanes, ether), necessitating the use of DCM, DMF, or THF.

Reaction Pathway Visualization

ReactionPathway SM Imidazo[1,2-a]pyrazin- 6-ylmethanamine Inter Tetrahedral Intermediate SM->Inter + Reagent Reagent Sulfonyl Chloride (R-SO2-Cl) Base Base (TEA / Pyridine) Base->Inter Scavenge HCl Product Target Sulfonamide (Mono-substituted) Inter->Product - Cl- SideProd Bis-Sulfonamide (Impurity) Product->SideProd + Excess Reagent + Base

Figure 1: Reaction pathway highlighting the critical branch point between the desired mono-sulfonamide and the bis-sulfonylated impurity.

Experimental Protocols

Materials & Reagents Table
ReagentEquiv.[1][2][3][4][5]RoleCritical Specification
Imidazo[1,2-a]pyrazin-6-ylmethanamine 1.0SubstratePurity >97%; free base preferred over HCl salt.
Sulfonyl Chloride (

)
1.1ElectrophileFreshly distilled or high-grade commercial. Hydrolyzes rapidly in moist air.
Triethylamine (TEA) 1.5 - 2.0BaseDry; stored over KOH or sieves.
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous.
DMAP 0.05CatalystOptional; use only for sterically hindered sulfonyl chlorides.
Method A: Standard Protocol (High Throughput / General Use)

Best for: Commercially available sulfonyl chlorides and standard library synthesis.

  • Preparation: In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Imidazo[1,2-a]pyrazin-6-ylmethanamine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) via syringe.

    • Note: If the starting material is an HCl salt, increase TEA to 2.5 equiv to ensure free-basing.

  • Cooling: Cool the reaction mixture to

    
     using an ice bath. This is critical to suppress bis-sulfonylation.
    
  • Electrophile Addition: Dropwise add the Sulfonyl Chloride (1.1 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS or TLC (typically 1–3 hours).
    
  • Quench: Add water (

    
    ).
    
Method B: "Difficult" Substrates (Solubility/Reactivity Issues)

Best for: Highly polar starting materials or deactivated sulfonyl chlorides.

  • Solvent Switch: Use Anhydrous DMF or Pyridine instead of DCM.

    • If Pyridine is used: It acts as both solvent and base. No TEA is needed.

  • Temperature: Perform the addition at

    
    , but if no reaction is observed after 2 hours, heat to 
    
    
    
    .
  • Catalysis: Add 5 mol% DMAP (4-dimethylaminopyridine) to accelerate the reaction if the sulfonyl chloride is electron-rich (e.g., p-methoxybenzenesulfonyl chloride).

Workup & Purification Strategy (The "Self-Validating" System)

CRITICAL CAUTION: The imidazo[1,2-a]pyrazine core is weakly basic (


). Standard sulfonamide workups often involve washing with 1M HCl to remove excess pyridine/TEA. Do NOT use strong acid washes , as this will protonate the core and extract your product into the aqueous waste layer.
Workup Workflow

WorkupFlow Step1 Crude Reaction Mixture Decision Solvent Used? Step1->Decision DCM_Path Dilute with DCM Decision->DCM_Path DCM DMF_Path Evaporate Solvent (High Vac / Azeotrope) Decision->DMF_Path DMF/Pyridine Wash1 Wash: Saturated NaHCO3 (Removes Acid/HCl) DCM_Path->Wash1 Wash2 Wash: Brine (Drying) Wash1->Wash2 Dry Dry over Na2SO4 Concentrate Wash2->Dry Direct Direct Load to Reverse Phase (C18) Dry->Direct If purity < 95% DMF_Path->Direct

Figure 2: Decision matrix for workup based on solvent choice, ensuring retention of the basic heterocyclic product.

Purification Parameters
  • Flash Chromatography (Normal Phase):

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM : MeOH (Gradient 0%

      
       10%).
      
    • Tip: Add 1%

      
       or TEA to the mobile phase if tailing occurs.
      
  • Recrystallization: Many sulfonamides crystallize from EtOH or EtOH/Water mixtures.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Bis-sulfonylation observed Excess reagent or high temp.Reduce sulfonyl chloride to 0.95 equiv. Maintain

strictly.
Low Conversion Poor solubility or deactivated electrophile.Switch to Method B (DMF/Pyridine). Add DMAP.
Product in Aqueous Layer pH of wash was too low.Re-extract aqueous layer with DCM at pH 8–9. Avoid HCl washes.
Regioisomer Formation Reaction at Ring N (rare).Confirm structure via 2D NMR (HMBC). Ensure free amine is used, not salt, to maximize primary amine nucleophilicity.

Analytical Validation

To validate the synthesis, look for these key markers in the proton NMR (


 NMR, DMSO-

):
  • Disappearance of

    
    :  The broad singlet for the primary amine (usually 
    
    
    
    2.0–4.0 ppm depending on water content) will disappear.
  • Appearance of Sulfonamide NH: A new triplet (coupling to

    
    ) or broad singlet appears, typically downfield at 
    
    
    
    7.5–8.5 ppm.
  • Methylene Shift: The

    
     protons adjacent to the nitrogen will shift downfield due to the electron-withdrawing sulfonyl group.
    
  • Core Integrity: The imidazo[1,2-a]pyrazine aromatic protons (typically two doublets for the pyrazine ring and two singlets/doublets for the imidazole ring) should remain intact.

References

  • Scaffold Importance: Goel, R. et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega2026 , 11(2), 2348–2383.[6] Link

  • General Sulfonylation: Tang, Y.[3] & Yu, B. "Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances." Tetrahedron2020 , 76(48), 131662.[7] Link[7]

  • Reactivity of Imidazopyrazines: Bagdi, A.K. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry2015 , 13, 7112-7158. Link

  • Electrochemical Methods (Alternative): "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society2019 , 141(16), 6479–6483. Link

Sources

Method

Scalable manufacturing processes for Imidazo[1,2-a]pyrazin-6-ylmethanamine

Application Note: High-Efficiency Process Development for Imidazo[1,2-a]pyrazin-6-ylmethanamine Part 1: Strategic Overview 1.1 Executive Summary Imidazo[1,2-a]pyrazin-6-ylmethanamine is a critical pharmacophore in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Process Development for Imidazo[1,2-a]pyrazin-6-ylmethanamine

Part 1: Strategic Overview

1.1 Executive Summary Imidazo[1,2-a]pyrazin-6-ylmethanamine is a critical pharmacophore in the synthesis of Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Entospletinib derivatives). While medicinal chemistry routes often utilize azide displacements or lithium aluminum hydride (LAH) reductions, these methods pose severe thermal and toxicity hazards at the kilogram scale.

This guide details a scalable, three-step process designed for safety and atom economy. The route transitions from a halogenated precursor to the target amine via a nitrile intermediate, utilizing catalytic hydrogenation optimized to suppress secondary amine formation.

1.2 The Isomer Distinction (Critical Quality Attribute) Researchers must distinguish this target (Imidazo[1,2-a ]pyrazine) from the isomeric Imidazo[1,5-a ]pyrazine core found in Acalabrutinib. The synthetic pathways are fundamentally different; the 1,2-a system is synthesized via the condensation of 2-aminopyrazines with


-halocarbonyls, whereas the 1,5-a system typically involves cyclization of functionalized amino acids.

Part 2: Synthetic Route & Mechanism

2.1 Route Selection: The Cyanation-Reduction Sequence The most robust process route avoids the direct installation of the aminomethyl group via unstable halomethyl intermediates. Instead, we utilize a "Masked Amine" strategy:

  • Cyclization: 5-Bromopyrazin-2-amine

    
     6-Bromoimidazo[1,2-a]pyrazine.
    
  • Cyanation: Pd-catalyzed insertion of Zinc Cyanide.

  • Reduction: Catalytic hydrogenation of the nitrile to the primary amine.[1]

2.2 Mechanistic Pathway (DOT Visualization)

G Start 5-Bromopyrazin-2-amine Inter1 6-Bromoimidazo [1,2-a]pyrazine Start->Inter1 Cyclization (80°C) Reagent1 2-Bromo-1,1- dimethoxyethane (HBr/H2O) Reagent1->Inter1 Inter2 Imidazo[1,2-a] pyrazine-6-carbonitrile Inter1->Inter2 Cyanation (DMF, 100°C) Reagent2 Zn(CN)2 Pd(dppf)Cl2 Reagent2->Inter2 Product Imidazo[1,2-a] pyrazin-6-ylmethanamine Inter2->Product Hydrogenation Impurity Secondary Amine (Dimer Impurity) Inter2->Impurity Low NH3 Reagent3 H2 (5 bar) Raney Ni NH3/MeOH Reagent3->Product

Figure 1: Synthetic pathway highlighting the critical intermediate steps and the potential dimerization impurity pathway during reduction.

Part 3: Detailed Experimental Protocols

Step 1: Cyclization to 6-Bromoimidazo[1,2-a]pyrazine

Rationale: We use 2-bromo-1,1-dimethoxyethane instead of chloroacetaldehyde. The acetal is shelf-stable and less lacrimatory, releasing the reactive aldehyde in situ under acidic conditions.

Reagents:

  • 5-Bromopyrazin-2-amine (1.0 eq)

  • 2-Bromo-1,1-dimethoxyethane (1.5 eq)

  • Hydrobromic acid (48% aq, 0.5 eq)

  • Ethanol/Water (10:1 v/v)

Protocol:

  • Charge a glass-lined reactor with 5-Bromopyrazin-2-amine and Ethanol/Water mixture.

  • Add 2-Bromo-1,1-dimethoxyethane followed by catalytic HBr.

  • Critical Process Parameter (CPP): Heat to reflux (80°C) for 6–12 hours. Monitor consumption of starting material by HPLC (Target <1%).

  • Cool to 20°C. The product often precipitates as the HBr salt.

  • Adjust pH to 8–9 using saturated NaHCO₃ to liberate the free base.

  • Filter the solids, wash with cold water, and dry under vacuum at 45°C.

  • Expected Yield: 75–85%.

Step 2: Palladium-Catalyzed Cyanation

Rationale: Traditional Rosenmund-von Braun reactions use stoichiometric CuCN at >150°C, difficult to purge from the final drug substance. We employ a Pd(0)/Zn(CN)₂ system which operates at lower temperatures with easier metal scavenging.

Reagents:

  • 6-Bromoimidazo[1,2-a]pyrazine (1.0 eq)[2]

  • Zinc Cyanide (0.6 eq)

  • Pd(dppf)Cl₂ (0.02 eq)

  • Zinc dust (0.1 eq - activates the catalyst)

  • DMF (Dimethylformamide) - anhydrous

Protocol:

  • Safety: Perform in a closed system with a scrubber (bleach/NaOH) to trap any potential HCN evolution.

  • Charge reactor with substrate, Zn(CN)₂, Zinc dust, and catalyst.

  • Evacuate and backfill with Nitrogen (3x) to remove Oxygen (Oxygen poisons the Pd catalyst).

  • Add degassed DMF.

  • Heat to 100°C for 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 10% NH₄OH (dissolves Zinc salts) and brine.

  • Concentrate organic layer. Recrystallize from Ethanol.

  • Expected Yield: 85–92%.

Step 3: Selective Hydrogenation to Methanamine

Rationale: Reduction of nitriles often yields secondary amines (dimers) because the intermediate imine reacts with the product amine.[1][3] Using Methanolic Ammonia suppresses this side reaction by shifting the equilibrium toward the primary amine.

Reagents:

  • Imidazo[1,2-a]pyrazine-6-carbonitrile (1.0 eq)

  • Raney Nickel (20 wt% loading, washed with MeOH)

  • 7N Ammonia in Methanol (Solvent/Reagent)

  • Hydrogen Gas

Protocol:

  • Safety: Raney Nickel is pyrophoric when dry.[4] Handle as a slurry under Argon.[4]

  • Charge the autoclave with the Nitrile and 7N NH₃/MeOH.

  • Add Raney Nickel slurry.[4][5]

  • Purge reactor with N₂ (3x) then H₂ (3x).

  • Pressurize to 5 bar (75 psi) H₂.

  • Stir at 40°C for 6 hours.

  • IPC (In-Process Control): Check for disappearance of nitrile and absence of secondary amine dimer (M+H dimer mass).

  • Filter catalyst through Celite (keep wet).

  • Concentrate filtrate to obtain the crude amine.

  • Purification: Formation of the HCl salt (add 4N HCl in dioxane) precipitates the high-purity product.

Part 4: Process Control & Safety Data

4.1 Quantitative Specifications

Parameter Specification Method Logic
Purity (HPLC) > 98.5% a/a% (254 nm) Pharma standard for intermediates.
Residual Pd < 20 ppm ICP-MS Critical for Step 2 downstream.
Water Content < 0.5% Karl Fischer Affects yield of subsequent coupling.

| Dimer Impurity | < 0.15% | HPLC/MS | Hard to remove in later stages. |

4.2 Thermal Hazards (Step 3) Hydrogenation of nitriles is highly exothermic (


).
  • Recommendation: Do not add all H₂ pressure instantly. Use a pressure-demand feed or strict temperature control jackets.

4.3 Workflow Diagram (Unit Operations)

ProcessFlow cluster_0 Step 2: Cyanation Workup cluster_1 Step 3: Reduction Rxn Reaction Complete (DMF, 100°C) Quench Quench (10% NH4OH) Rxn->Quench Extract Phase Separation (Aq. Waste: Cyanide/Zn) Quench->Extract Cryst Crystallization (Ethanol) Extract->Cryst Hydro Hydrogenation (Raney Ni, NH3) Cryst->Hydro Dried Intermediate Filter Catalyst Filtration (Pyrophoric Waste) Hydro->Filter Salt Salt Formation (HCl/Dioxane) Filter->Salt Final Final Product (HCl Salt) Salt->Final

Figure 2: Unit operation flow emphasizing the critical workup steps for cyanide removal and catalyst safety.

References

  • General Imidazo[1,2-a]pyrazine Synthesis

    • Title: "Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modul
    • Source:ACS Chemical Neuroscience (via NIH).
    • URL:[Link]

    • Relevance: Validates the condensation of 2-aminopyrazine with alpha-halo carbonyls.
  • Nitrile Reduction Methodologies

    • Title: "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines."[1]

    • Source:Semantic Scholar / Arkivoc.
    • URL:[Link][6][7]

    • Relevance: Discusses the mechanism of dimer form
  • Process Safety for Raney Nickel

    • Title: "Material Safety Data Sheet - Raney nickel, activated catalyst."[5]

    • Source:Cole-Parmer.
    • URL:[Link]

    • Relevance: Critical safety data for handling pyrophoric hydrogenation c
  • Cyanation Chemistry (Analogous Systems)

    • Title: "A Manufacturing Process to an Intermedi
    • Source:Organic Process Research & Development.
    • URL:[Link]

    • Relevance: While for the 1,5-isomer, this paper details the handling of pyrazine-based nitriles and halogenations

Sources

Application

Application Note: Advanced Handling and Storage Protocols for Hygroscopic Amine Intermediates

Executive Summary In pharmaceutical development, amine intermediates are ubiquitous yet notoriously difficult to handle due to their hygroscopic nature. The accumulation of moisture is not merely a physical contaminant i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, amine intermediates are ubiquitous yet notoriously difficult to handle due to their hygroscopic nature. The accumulation of moisture is not merely a physical contaminant issue; it introduces stoichiometric errors and facilitates the formation of carbamate impurities via reaction with atmospheric


. This guide moves beyond standard "keep dry" advice, providing a mechanistic understanding of amine degradation and validated protocols for their storage, quantification, and recovery. Adherence to these protocols is critical for maintaining the integrity of structure-activity relationship (SAR) studies and process scalability.

The Hygroscopic Challenge: Mechanisms of Failure

To control a contaminant, one must understand its chemical behavior. Hygroscopic amines do not just "get wet"; they undergo a cascade of chemical alterations.

The "Sticky Oil" Phenomenon & Stoichiometric Drift

Amines possess a lone pair of electrons on the nitrogen atom, making them excellent hydrogen bond acceptors.

  • Primary/Secondary Amines: Act as both H-bond donors and acceptors, leading to rapid formation of water-amine networks.

  • Consequence: A sample weighed as 100 mg of amine may actually contain 15% water by mass. In a coupling reaction, this results in a 15% under-loading of the amine, potentially stalling the reaction or favoring homocoupling of the electrophile.

The Hidden Impurity: Carbamate Formation

The most overlooked risk is the reaction with atmospheric carbon dioxide. Water often catalyzes this process.

  • Mechanism: The amine nucleophile attacks

    
     to form a carbamic acid, which instantly reacts with another equivalent of amine to form a carbamate salt.[1]
    
  • Reaction:

    
    
    
  • Impact: This consumes 2 equivalents of amine for every 1 equivalent of

    
    , causing massive stoichiometric deviations and generating solid precipitates often mistaken for "degradation."
    
Visualization: The Degradation Cycle

AmineDegradation DryAmine Pure Amine Intermediate WetAmine Hydrated Amine (Stoichiometry Error) DryAmine->WetAmine H-Bonding Carbamate Carbamate Salt (Solid Precipitate) DryAmine->Carbamate Nucleophilic Attack Moisture Atmospheric Moisture (H2O Absorption) Moisture->WetAmine CO2 Atmospheric CO2 CO2->Carbamate WetAmine->Carbamate Catalysis ReactionFail Reaction Failure: Incomplete Conversion Side Products WetAmine->ReactionFail Incorrect MW Carbamate->ReactionFail N-protection artifact

Figure 1: The synergistic degradation pathway where moisture facilitates carbamate formation, leading to dual failure modes in synthesis.

Incoming QC: Characterization of Wet Amines

Standard Karl Fischer (KF) titration often fails for amines because basic amines neutralize the KF reagents, altering the pH and causing side reactions (iodine disproportionation).

Protocol: Modified Karl Fischer for Amines

Objective: Accurately quantify water content without interference from the amine basicity.

  • Reagent Selection: Use a One-Component Volumetric KF system.

  • Buffering (Critical):

    • Standard KF reagents work at pH 5–7. Amines shift this to >8.

    • Action: Add Salicylic Acid or Benzoic Acid to the titration solvent (methanol) before running the blank.

    • Ratio: Add enough acid to buffer the expected amount of amine (typically 5–10g of salicylic acid per 50mL of solvent).

  • Procedure:

    • Pre-titrate the buffered solvent to dryness.[2]

    • Inject the amine sample (liquid) or add solid via a weighing boat.

    • Note: If the endpoint fades/drifts, the sample is likely too basic; increase the buffer concentration [1].

Storage Architecture

Proper storage is a hierarchy of containment. Parafilm is permeable to water vapor over time and is insufficient for long-term storage of hygroscopic amines.

Storage TierMethodRecommended ForShelf Life
Tier 1 (Gold Standard) Glovebox (

)
Primary amines, low MW diamines, expensive intermediates.> 1 Year
Tier 2 (Robust) Schlenk Flask under

Secondary amines, bulk starting materials.6–12 Months
Tier 3 (Standard) Desiccator (Vacuum)Salt forms (HCl/TFA salts) of amines.1–3 Months
Tier 4 (Avoid) Screw-cap vial + ParafilmNothing hygroscopic.< 1 Week

Desiccant Choice:

  • DO NOT USE: Silica Gel (Acidic – can react with amine vapors).

  • USE: Potassium Hydroxide (KOH) pellets (Basic – absorbs water and

    
    ) or Activated Molecular Sieves (4Å).
    

Operational Protocols

Protocol A: Inert Atmosphere Weighing (The "Difference" Method)

For handling sticky/liquid amines outside a glovebox.

Principle: Never expose the bulk container to air. Never try to scrape sticky solids off a spatula onto a balance.

  • Preparation: Flush a Schlenk flask containing the amine with Argon.

  • Syringe Method (Liquids):

    • Purge a glass syringe with Argon 3x.

    • Insert needle through septum, withdraw slightly more than needed.

    • Weigh the full syringe (cap needle with a rubber stopper). Record Mass (

      
      ).
      
    • Dispense required amount into the reaction vessel.

    • Weigh the empty syringe. Record Mass (

      
      ).
      
    • 
      .
      
  • Schlenk Transfer (Solids):

    • Connect a "solid addition tube" (bent glass adapter) to the flask under inert flow.

    • Tilt flask to transfer solid into the adapter, then transfer from adapter to reaction vessel.

Protocol B: Solvent Drying for Amine Reactions

Using "dry" solvent from a bottle is often insufficient for sensitive amine chemistry.

  • Sieve Activation:

    • Use 3Å or 4Å Molecular Sieves .

    • Activation: Heat to 300°C under high vacuum for 12 hours. (Microwaving is insufficient for critical applications).

  • Solvent Storage:

    • Store amine-compatible solvents (DCM, THF, Toluene) over activated sieves for at least 24 hours before use.

    • Avoid: Acidic drying agents (

      
      , 
      
      
      
      ) which react with amines.
Protocol C: Recovery of "Wet" Amines (Azeotropic Distillation)

If an amine has absorbed water, do not discard it. Dry it chemically.[3]

Workflow:

  • Dissolution: Dissolve the wet amine in Toluene or Benzene (forms a positive azeotrope with water).

  • Distillation:

    • Set up a Dean-Stark trap or simple distillation apparatus.

    • Reflux.[3] Water/Toluene azeotrope boils at ~85°C (lower than pure toluene).

    • The cloudy distillate indicates water removal.

  • Finishing:

    • Once distillate is clear, distill off the remaining toluene.

    • Perform a final vacuum distillation of the amine if high purity is required.

    • Store immediately under Argon [2].

Visualization: Handling Workflow

HandlingWorkflow Storage Storage (Glovebox/Schlenk) QC QC Check (Buffered KF) Storage->QC Decision Water < 500ppm? QC->Decision Dry Proceed to Weighing Decision->Dry Yes Wet Salvage Protocol (Azeotropic Dist.) Decision->Wet No Reaction Reaction Setup (Inert Atm.) Dry->Reaction Wet->QC Re-test

Figure 2: Operational decision tree for handling hygroscopic amines, emphasizing the "Rescue" loop for wet samples.

Troubleshooting & FAQ

ObservationRoot CauseCorrective Action
White crust on bottle cap Carbamate formation due to

leak.
Do not scrape crust into bottle. Transfer liquid to new Schlenk flask under Argon; discard crust.
KF Titration endpoint never stabilizes Amine is basic; Iodine side-reaction.Add Salicylic Acid buffer to KF solvent.[2][4]
Amine turned yellow/brown Oxidation (N-oxide formation).Distill under vacuum. Store in dark/amber glass.
Yield is consistently 10-15% low Water weight error.Perform KF; adjust molecular weight calculation to account for water mass.

References

  • Org. Process Res. Dev. (2010).[5] Practical Guide to Rational Solvent Selection for the Recrystallization of Organic Compounds. (Contextual grounding on solvent/drying operations).

  • Vermont Dept. of Environmental Conservation. (n.d.). Chemical Compatibility & Storage Guidelines. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging Imidazo[1,2-a]pyrazin-6-ylmethanamine in Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification, complementing traditional high-throughput screening (HTS) by offering a more rational, efficient, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification, complementing traditional high-throughput screening (HTS) by offering a more rational, efficient, and structurally-guided path to novel lead compounds.[1][2][3] This methodology hinges on identifying low-molecular-weight fragments (<300 Da) that bind with low affinity but high ligand efficiency to a biological target.[2][4] These initial hits then serve as starting points for elaboration into potent, drug-like molecules.[2][5] Within the vast chemical space of possible fragments, the imidazo[1,2-a]pyrazine core stands out as a privileged scaffold.[6] Its rigid, bicyclic structure and rich hydrogen bonding potential have made it a cornerstone in the development of numerous potent inhibitors, particularly against kinases.[7][8][9] This guide focuses specifically on Imidazo[1,2-a]pyrazin-6-ylmethanamine , a versatile fragment that combines the favorable binding properties of the core scaffold with a strategically placed primary amine, offering an ideal vector for synthetic elaboration. These notes provide the scientific rationale for its use and detailed protocols for its application in a typical FBDD campaign.

Part 1: Application Notes - The Rationale for Imidazo[1,2-a]pyrazin-6-ylmethanamine

The Strategic Advantage of the Imidazo[1,2-a]pyrazine Scaffold

The success of a fragment hinges on its ability to form key interactions within a binding site and, crucially, its potential for chemical evolution. Imidazo[1,2-a]pyrazin-6-ylmethanamine excels in both aspects.

  • A Privileged Core: The imidazo[1,2-a]pyrazine system is a nitrogen-rich heterocycle found in a multitude of biologically active molecules, including inhibitors of Aurora kinases, I-kappa B Kinase (IKK), and EphB4 receptor tyrosine kinase.[6][8][10] This history of biological relevance suggests the scaffold is well-suited to interact with conserved features of protein active sites, particularly the ATP-binding pockets of kinases. Its rigid structure reduces the entropic penalty upon binding, a key factor for achieving affinity.

  • "Rule of Three" Compliance: As a fragment, Imidazo[1,2-a]pyrazin-6-ylmethanamine (C₇H₈N₄, MW ≈ 148 Da) is an excellent starting point, comfortably adhering to the empirical "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), which guides the selection of high-quality fragments.

  • The "Poised" Methanamine Group: The primary amine at the 6-position is not merely a substituent; it is a synthetic handle. This amine provides a reactive site for "fragment growing," where chemists can systematically extend the molecule into adjacent pockets of the binding site to gain affinity and selectivity.[11] This "poised" nature makes it an exceptionally valuable tool for structure-guided optimization.

Designing the FBDD Screening Cascade

Identifying the weak, yet meaningful, interactions of fragments requires a multi-tiered, biophysical approach. A single technique is rarely sufficient; instead, a cascade of orthogonal methods is employed to identify true binders and eliminate false positives, culminating in high-resolution structural information.[5][12]

The logic is to first screen broadly with a high-throughput, sensitive method (primary screen), then confirm these initial hits with a different, solution-based technique (secondary screen/validation ), and finally, characterize the precise binding mode of validated hits using a structural biology method (characterization).[12] This rigorous, self-validating workflow ensures that medicinal chemistry efforts are focused only on bona fide hits with a clear path for optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead FragmentLibrary Fragment Library (incl. Imidazo[1,2-a]pyrazin-6-ylmethanamine) PrimaryScreen Primary Screen (e.g., DSF, SPR) FragmentLibrary->PrimaryScreen InitialHits Initial Hits (Weak Binders) PrimaryScreen->InitialHits SecondaryScreen Secondary Screen (e.g., NMR, ITC) InitialHits->SecondaryScreen ValidatedHits Validated Hits SecondaryScreen->ValidatedHits StructuralBiology Structural Biology (X-ray Crystallography) ValidatedHits->StructuralBiology Structure Fragment-Target Co-crystal Structure StructuralBiology->Structure SBDD Structure-Based Design (Fragment Growing/Linking) Structure->SBDD LeadCompound Potent Lead Compound SBDD->LeadCompound

Caption: FBDD Screening and Optimization Workflow.

Part 2: Experimental Protocols

These protocols outline a standard biophysical screening cascade for identifying and validating the binding of Imidazo[1,2-a]pyrazin-6-ylmethanamine to a protein target of interest.

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay, measures a protein's thermal stability. The binding of a ligand, such as our fragment, typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tₘ).[11][13] This change (ΔTₘ) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds.

Methodology:

  • Reagent Preparation:

    • Protein Stock: Prepare the target protein at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability and lack components that interfere with fluorescence.

    • Fragment Stock: Prepare a 100 mM stock solution of Imidazo[1,2-a]pyrazin-6-ylmethanamine in 100% DMSO.

    • Dye Stock: Prepare a 500X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

  • Assay Plate Setup (96-well format):

    • In each well, add buffer to a final volume of 20 µL.

    • Add 2 µL of the protein stock to achieve a final concentration of 5-10 µM.

    • Add the fragment from its stock solution to achieve a final concentration of 200-500 µM. Causality Note: The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid artifacts from solvent-induced denaturation. Include DMSO-only wells as a negative control.

    • Add 0.2 µL of the 500X dye stock to each well.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in a real-time PCR instrument.

    • Run a melt-curve program: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • A "hit" is identified by a significant positive shift in Tₘ (ΔTₘ > 2-3 standard deviations of the negative controls).

ParameterTypical ValueRationale
Final Protein Conc.5 - 10 µMSufficient signal-to-noise for fluorescence detection.
Final Fragment Conc.200 - 500 µMNecessary to occupy the binding site given the expected weak (µM-mM) affinity.
Final DMSO Conc.≤ 1%Minimizes solvent effects on protein stability.
Temperature Ramp1 °C / minAllows the system to reach thermal equilibrium at each step.
Hit Threshold (ΔTₘ)> 2 °CA statistically significant shift indicating stabilizing interaction.
Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy

Principle: Ligand-observed NMR techniques are highly sensitive for detecting weak, transient binding events. They work by observing changes in the NMR signals of the fragment itself upon interaction with the large, slowly tumbling protein target.[1][13] We will use two common experiments: Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY).

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples in a suitable deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pH 7.4).

    • Sample 1 (Reference): 100 µM Imidazo[1,2-a]pyrazin-6-ylmethanamine.

    • Sample 2 (Test): 100 µM Imidazo[1,2-a]pyrazin-6-ylmethanamine + 5-10 µM target protein.

    • Causality Note: The protein concentration is kept low to ensure the fragment is in fast exchange between its bound and free states, a requirement for these experiments.

  • NMR Data Acquisition (STD):

    • Acquire a standard 1D proton spectrum of Sample 2.

    • Set up the STD experiment. This involves two spectra: an "on-resonance" spectrum where specific protein resonances are saturated, and an "off-resonance" spectrum where a region with no protein signals is irradiated.

    • The difference between these two spectra (on minus off) yields the STD spectrum.

  • NMR Data Acquisition (WaterLOGSY):

    • This experiment relies on transferring magnetization from bulk water to the bound ligand via the protein.

    • A positive signal (same phase as water) indicates displacement of water from the binding pocket, while a negative signal indicates binding.

  • Data Analysis:

    • STD: If the fragment binds, it receives saturation from the protein. Protons on the fragment will appear as signals in the final difference spectrum. The absence of signals indicates no binding.

    • WaterLOGSY: For a binding fragment, the proton signals in the WaterLOGSY spectrum will have an opposite sign (negative NOE) compared to the signals of a non-binding compound (positive NOE).[12]

    • A positive result in both experiments provides strong, orthogonal validation of the DSF hit.

Caption: Structure-guided "Fragment Growing" from the initial hit.

Protocol 3: Binding Mode Determination by X-ray Crystallography

Principle: The ultimate goal of fragment screening is to obtain a high-resolution 3D structure of the fragment bound to its target.[14][15] This provides definitive proof of binding and, more importantly, reveals the precise orientation, interactions, and unoccupied space around the fragment, which is essential information for rational drug design.[4][8]

Methodology:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein using vapor diffusion (sitting or hanging drop) methods. This is often the most challenging step and requires extensive optimization of protein concentration, precipitant, pH, and temperature.

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the crystallization condition (mother liquor) supplemented with 1-10 mM Imidazo[1,2-a]pyrazin-6-ylmethanamine.

    • Causality Note: The fragment concentration must be high enough to ensure binding but not so high that it destabilizes the crystal lattice.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor plus a cryo-agent like glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.[15]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain an initial electron density map.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the difference electron density map (Fo-Fc) in the active site. Unambiguous, positive density corresponding to the shape of Imidazo[1,2-a]pyrazin-6-ylmethanamine confirms its binding.

    • Model the fragment into the density and refine the structure to achieve good agreement with the experimental data.

Data Analysis: The final refined structure will reveal:

  • Binding Pose: The exact orientation of the fragment in the binding site.

  • Key Interactions: Specific hydrogen bonds, hydrophobic contacts, or other interactions between the fragment and protein residues.

  • Solvent Displacement: Identification of displaced water molecules, which can be a key driver of binding affinity.[16]

  • Vectors for Growth: The model will clearly show which direction the -CH₂NH₂ group is pointing and what nearby pockets can be targeted for synthetic elaboration to improve potency and selectivity.[4]

References

  • Hubbard, R. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 1-12. [Link]

  • Ciancetta, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12916-12921. [Link]

  • Sygnature Discovery. (n.d.). Fragment Based Drug Discovery. Sygnature Discovery Website. [Link]

  • Kalyanaraman, C., et al. (2017). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 12(9), 1836-1855. [Link]

  • Creative Biostructure. (n.d.). Fragment Screening & Fragment-Based Drug Design. Creative Biostructure Website. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]

  • Blundell, T. L., et al. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Structural Biology, 17(5), 589-595. [Link]

  • Shashikumar, N. D., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Howard, S., et al. (2009). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(20), 5903-5907. [Link]

  • Le, K., et al. (2020). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 11(5), 945-951. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure Website. [Link]

  • Simpson, D. R., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry, 14(16), 1876-1890. [Link]

  • ResearchGate. (2025). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. [Link]

  • Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1056-1066. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • CrystalsFirst. (2022). Fragment HIT Identification in FBDD. CrystalsFirst Website. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita Website. [Link]

  • Kümmerle, A. E., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Farce, A., et al. (2010). Chemistry around imidazopyrazine and ibuprofen: discovery of novel fatty acid amide hydrolase (FAAH) inhibitors. European Journal of Medicinal Chemistry, 45(9), 4033-4040. [Link]

  • Marchand, P., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research, 36(4), 1621-1630. [Link]

  • Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • ResearchGate. (n.d.). An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Khan, I., et al. (2022). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 13(10), 1178-1200. [Link]

  • El-Malah, A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(14), 6703-6721. [Link]

  • Murray, C. W., & Verdonk, M. L. (2006). Fragment-based approaches to enzyme inhibition. Current Opinion in Structural Biology, 16(6), 741-748. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Drug Discovery Chemistry. [Link]

  • Djemil, A., et al. (2009). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Current Medicinal Chemistry, 16(27), 3564-3580. [Link]

  • Finlay, M. R. V., et al. (2008). Imidazoles: SAR and development of a potent class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5457-5461. [Link]

  • Zeng, H., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5797-5801. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]

  • van der Wijk, L. K., et al. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. RSC Chemical Biology. [Link]

  • Chen, H., et al. (2012). Fragment-Based Discovery of 7-Azabenzimidazoles as Potent, Highly Selective, and Orally Active CDK4/6 Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 445-449. [Link]

  • Fan, Y., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484. [Link]

  • Finlay, M. R. V., et al. (2008). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorganic & Medicinal Chemistry Letters, 18(15), 4442-4446. [Link]

Sources

Application

Microwave-assisted synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine derivatives

Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine Derivatives Executive Summary & Scientific Rationale The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine Derivatives

Executive Summary & Scientific Rationale

The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., IGF-1R, mTOR, and PI3K inhibitors). The specific functionalization at the C6 position with a methanamine (-CH₂NH₂) moiety is critical for improving solubility and providing a handle for further derivatization (e.g., urea/amide formation) to access solvent-exposed pockets in protein targets.

Traditional thermal synthesis of this scaffold is often plagued by long reaction times (12–48 h), harsh conditions, and difficult purifications. This guide details a Microwave-Assisted (MW) protocol that reduces reaction times to minutes, improves impurity profiles, and utilizes a "Design for Purification" approach.

Key Mechanistic Insight: The synthesis hinges on the regioselective cyclization of 2-amino-5-cyanopyrazine . By installing the nitrile group early (in the starting material), we avoid difficult late-stage C-H functionalization at the C6 position. The nitrile is subsequently reduced to the methanamine using a microwave-assisted transfer hydrogenation, avoiding hazardous lithium aluminum hydride (LiAlH₄).

Retrosynthetic Analysis & Pathway Design

The logical disconnection reveals that the C6-methanamine is best accessed via a C6-nitrile precursor. The imidazo[1,2-a]pyrazine core is constructed via two primary MW-accelerated routes:

  • Route A (Groebke-Blackburn-Bienaymé - GBB): For 3-amino substituted derivatives.

  • Route B (Condensation/Hantzsch-type): For 2-substituted derivatives.

Retrosynthesis Target Imidazo[1,2-a]pyrazin-6-ylmethanamine (Target Scaffold) Intermediate 6-Cyanoimidazo[1,2-a]pyrazine (Key Intermediate) Target->Intermediate MW Reduction (-CN to -CH2NH2) SM1 2-Amino-5-cyanopyrazine Intermediate->SM1 Core Assembly SM2 Aldehyde (R-CHO) + Isocyanide (R-NC) Intermediate->SM2 Route A: GBB (3-Component) SM3 α-Haloketone (R-CO-CH2-Br) Intermediate->SM3 Route B: Condensation

Figure 1: Retrosynthetic strategy prioritizing the C6-cyano intermediate for divergent synthesis.

Experimental Protocols

General Procedure A: The GBB Multicomponent Reaction (3-Amino Derivatives)

Use this route to install diversity at the C2 and C3 positions simultaneously.

Reagents:

  • 2-Amino-5-cyanopyrazine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride (NH₄Cl) (10 mol%)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Protocol:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-amino-5-cyanopyrazine (1.0 mmol) and the aldehyde (1.0 mmol) in TFE (3 mL).

  • Add the isocyanide (1.0 mmol) and catalyst (Sc(OTf)₃, 0.05 mmol).

  • Seal the vial and irradiate in a single-mode microwave reactor.

    • Settings: 100 °C, High Absorption, 15 minutes.

    • Note: TFE is a superior solvent for GBB reactions due to its ability to stabilize the imine intermediate via hydrogen bonding, often eliminating the need for a Lewis acid catalyst.

  • Work-up: Cool to RT. If the product precipitates, filter and wash with cold MeOH. If soluble, evaporate solvent and purify via automated flash chromatography (DCM/MeOH gradient).

General Procedure B: Condensation with α-Haloketones (2-Substituted Derivatives)

Use this route for high yields of 2-aryl/alkyl derivatives without a C3-amino group.

Reagents:

  • 2-Amino-5-cyanopyrazine (1.0 equiv)

  • α-Bromoacetophenone (or derivative) (1.1 equiv)

  • Solvent: Ethanol (EtOH)

  • Base: Sodium Bicarbonate (NaHCO₃) (1.5 equiv)

Protocol:

  • In a 10 mL microwave vial, combine 2-amino-5-cyanopyrazine (1.0 mmol), α-bromoacetophenone (1.1 mmol), and NaHCO₃ (1.5 mmol) in EtOH (4 mL).

  • Seal and irradiate.

    • Settings: 120 °C, 10–15 minutes.

  • Self-Validation: Monitor by LCMS. The disappearance of the starting material (M+H = 121) and appearance of the cyclized product (M+H = ~235 for phenyl) confirms completion.

  • Work-up: Pour into water (20 mL). Collect the precipitate by filtration. Recrystallize from EtOH if necessary.

General Procedure C: MW-Assisted Transfer Hydrogenation (Nitrile Reduction)

This step converts the C6-nitrile to the C6-methanamine safely, avoiding LiAlH₄.

Reagents:

  • 6-Cyanoimidazo[1,2-a]pyrazine derivative (from A or B)[1]

  • Ammonium Formate (HCOONH₄) (5.0 equiv)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (MeOH)

Protocol:

  • In a microwave vial, suspend the nitrile intermediate (0.5 mmol) and Pd/C (10% by weight of substrate) in MeOH (5 mL).

  • Add Ammonium Formate (2.5 mmol).

    • Safety: Do not seal the vial too tightly without a pressure release mechanism, as gas (CO₂/NH₃) is generated. Use a microwave reactor with active pressure monitoring and venting capabilities.

  • Irradiate.

    • Settings: 80 °C, 5–10 minutes.

  • Work-up: Filter the hot solution through a Celite pad to remove Pd/C. Wash with MeOH.

  • Concentrate the filtrate.[2] The residue is the formate salt of the amine. Neutralize with 1M NaOH and extract with DCM/IPA (3:1) to obtain the free base Imidazo[1,2-a]pyrazin-6-ylmethanamine .

Data Summary & Optimization

Table 1: Optimization of Solvent & Catalyst for GBB Reaction (Route A)

EntrySolventCatalystTemp (°C)Time (min)Yield (%)Observations
1MeOHNone803045Incomplete conversion.
2MeOHSc(OTf)₃1001578Clean profile.
3TFE None 100 15 88 Best result. Self-catalyzed by solvent.
4DCMSc(OTf)₃603030Poor solubility of aminopyrazine.

Table 2: Comparison of Nitrile Reduction Methods

MethodReagentConditionsYield (%)Safety Profile
ThermalLiAlH₄THF, Reflux, 4h65Low (Fire hazard, difficult work-up)
ThermalH₂, Pd/CMeOH, 50 psi, 12h82Medium (High pressure gas)
MW-Assisted HCOONH₄, Pd/C MeOH, 80°C, 10 min 91 High (Rapid, no H₂ cylinder, easy work-up)

Critical Process Parameters & Troubleshooting

Self-Validating Checkpoints:

  • LCMS Monitoring (Step 1): The cyclization is sensitive to steric bulk. If the aldehyde is bulky (e.g., 2,6-disubstituted benzaldehyde), increase MW temp to 120 °C.

    • Checkpoint: Look for the characteristic "M-1" peak of the intermediate imine if the reaction stalls.

  • Nitrile Reduction (Step 2): Incomplete reduction often yields the imine intermediate.

    • Troubleshooting: If LCMS shows mass corresponding to [M-2] relative to product, add more Ammonium Formate and irradiate for an additional 5 minutes.

DOT Diagram: Reaction Workflow

Workflow Start Start: 2-Amino-5-cyanopyrazine Step1 Step 1: Core Synthesis (MW: 100°C, 15 min) Solvent: TFE Start->Step1 Check1 QC: LCMS (Check Cyclization) Step1->Check1 Check1->Step1 Incomplete (+5 min) Step2 Step 2: Nitrile Reduction (MW: 80°C, 10 min) Pd/C, HCOONH4 Check1->Step2 Pass Product Final Product: 6-Methanamine Deriv. Step2->Product

Figure 2: Step-by-step workflow with Quality Control (QC) checkpoint.

References

  • Bagdi, A. K., et al. "Microwave-assisted synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines." Chemical Communications, 2013 . Link

  • Baenziger, M., et al. "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines."[3] Synthesis, 2017 , 49, 2266-2274.[3] Link

  • Guchhait, S. K., et al. "Microwave-assisted one-pot two-step synthesis of imidazo[1,2-a]pyridine-3-amines." Journal of Organic Chemistry, 2011 . Link

  • Paryzek, Z., et al. "Ammonium formate/Pd-C as a versatile system for the reduction of carbon-nitrogen double and triple bonds." Synthesis, 2003 .[4][5] Link

  • General Review: "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2023 .[5][6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for Imidazo[1,2-a]pyrazin-6-ylmethanamine synthesis

Technical Support Center: Imidazo[1,2-a]pyrazin-6-ylmethanamine Synthesis Introduction: The Scaffold Challenge You are likely accessing this guide because you are encountering yield bottlenecks in the synthesis of Imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyrazin-6-ylmethanamine Synthesis

Introduction: The Scaffold Challenge

You are likely accessing this guide because you are encountering yield bottlenecks in the synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., BTK, PI3K inhibitors), yet it presents a "perfect storm" of synthetic challenges: an electron-deficient pyrazine core prone to nucleophilic attack, a regioselectivity puzzle during cyclization, and a highly polar primary amine product that defies standard silica purification.

This guide moves beyond standard literature procedures to address the causality of failure. We focus on the industrial standard route: Cyclization


 Cyanation 

Reduction
, as direct functionalization approaches often fail due to the instability of the aminomethyl group under cyclization conditions.

Module 1: The Core Cyclization (Ring Formation)

The Objective: Synthesizing the 6-bromoimidazo[1,2-a]pyrazine intermediate. The Reaction: Condensation of 5-bromo-2-aminopyrazine with bromoacetaldehyde diethyl acetal (or equivalent).

Troubleshooting Guide: Low Yields & Black Tars
SymptomRoot CauseCorrective Action
Low Conversion (<30%) The pyrazine nitrogen (N-1) is weakly nucleophilic due to the electron-withdrawing bromine at C-5.Switch Solvent/Temp: Move from Ethanol reflux to 1,2-dimethoxyethane (DME) or n-butanol at 110°C. Higher energy is required to overcome the deactivation.
Black Tar / Polymerization Decomposition of the aldehyde precursor before reaction; acid-catalyzed polymerization of the product.Buffered System: Add NaHCO₃ (1.5 eq) or Na₂CO₃ to the reaction mixture to scavenge HBr generated in situ. This prevents acid-mediated degradation of the electron-rich imidazole ring.
Regioisomer Contamination Ambiguous attack of the alpha-haloketone.Pre-activation: Ensure you are using the diethyl acetal form of the aldehyde and deprotect it in situ with aqueous HBr/HCl only immediately before addition.
FAQ: Core Synthesis

Q: Can I start with 2-amino-5-cyanopyrazine to save a step? A: Technically yes, but practically no . The cyano group is strongly electron-withdrawing, rendering the pyrazine ring nitrogen almost non-nucleophilic. Cyclization yields are typically <10%. It is far more efficient to cyclize the bromo-analog and convert to nitrile later.

Module 2: The Critical Linker (Cyanation)

The Objective: Converting 6-bromoimidazo[1,2-a]pyrazine to imidazo[1,2-a]pyrazine-6-carbonitrile. The Issue: The "Stalled" Palladium Coupling.

The Protocol: Pd-Catalyzed Cyanation (Zn/Zn(CN)₂)

Standard Rosenmund-von Braun reactions (CuCN at 200°C) often cause decomposition of this scaffold. Use this mild Pd-catalyzed method.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + dppf (4 mol%).

  • Source: Zn(CN)₂ (0.6 eq).

  • Additive: Zinc Dust (10 mol%) . Crucial: This keeps the Pd cycle active by reducing Pd(II) back to Pd(0).

  • Solvent: DMA (Dimethylacetamide) or wet DMF (1% water accelerates the reaction).

  • Temp: 120°C for 2-4 hours.

Visualizing the Workflow Logic:

G start Start: 5-Bromo-2-aminopyrazine cyclization Cyclization (Br-CH2-CHO equivalent) start->cyclization check_yield Yield > 50%? cyclization->check_yield sub_route Route A: Cyanation (Pd/Zn(CN)2) check_yield->sub_route Yes direct_route Route B: Direct Amination (Not Recommended) check_yield->direct_route No (Optimization needed) product_cn Intermediate: 6-Cyano-imidazo[1,2-a]pyrazine sub_route->product_cn reduction Reduction (CoCl2 / NaBH4) product_cn->reduction final Target: Imidazo[1,2-a]pyrazin-6-ylmethanamine reduction->final

Figure 1: Synthetic decision tree prioritizing the Cyanation-Reduction pathway for maximum yield stability.

Module 3: The "Money Step" (Nitrile Reduction)

The Objective: Selective reduction of -CN to -CH₂NH₂ without reducing the pyrazine ring. The Problem: Hydrogenation (H₂/Pd) often reduces the pyrazine ring (forming tetrahydro-derivatives) or creates secondary amine dimers.

Recommended Protocol: The Cobalt Boride Method

This method is superior to Raney Nickel for this specific scaffold because it avoids high pressure and minimizes ring saturation.

Reagents:

  • Substrate: 6-cyano-imidazo[1,2-a]pyrazine (1.0 eq)

  • CoCl₂·6H₂O (2.0 eq)

  • NaBH₄ (10.0 eq)

  • Solvent: Methanol (0.1 M)

Step-by-Step:

  • Dissolve substrate and CoCl₂·6H₂O in Methanol. The solution will be pink/purple.

  • Cool to 0°C.

  • Slow Addition: Add NaBH₄ portion-wise. Warning: Vigorous gas evolution (H₂). The solution will turn black (formation of active Cobalt Boride species).

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Carefully add 1N HCl until pH ~2 (destroys boride complex), then basify with NH₄OH to pH 10.

Troubleshooting Reduction Failures
IssueDiagnosisSolution
Secondary Amine Dimer The intermediate imine reacts with the product amine.Boc-Anhydride Trap: Perform the reduction in the presence of (Boc)₂O (2.0 eq). The primary amine is immediately protected as the Boc-carbamate, preventing dimerization. Deprotect later with TFA.
Ring Reduction Over-activity of the hydride species.Switch to LAH: If Cobalt fails, use LiAlH₄ in THF at -78°C. While aggressive, the low temperature kinetically favors the nitrile over the electron-rich imidazole ring.
Product Trapped in Salts Cobalt salts chelate the diamine product.EDTA Wash: During workup, wash the organic phase with aqueous EDTA solution to sequester Cobalt ions.

Module 4: Isolation & Purification

The Challenge: The product is a highly polar, water-soluble primary amine. It will stick to normal phase silica and elute with impurities.

Protocol: SCX (Strong Cation Exchange) Catch-and-Release

Do not use standard flash chromatography as your primary isolation method.

  • Load: Dissolve the crude reaction mixture (post-workup) in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 cartridge.

  • Wash: Flush with 5 column volumes of MeOH. Neutral impurities and non-basic byproducts elute here.

  • Release: Elute with 2M NH₃ in Methanol . The ammonia displaces the product from the sulfonic acid resin.

  • Concentrate: Evaporate the ammoniacal filtrate to obtain the free base.

Visualizing the Purification Logic:

P crude Crude Mixture (Salts + Product) scx_load Load SCX Column (MeOH/DCM) crude->scx_load wash Wash (MeOH) Elutes Impurities scx_load->wash elute Elute (2N NH3/MeOH) Releases Product wash->elute

Figure 2: SCX Catch-and-Release workflow for polar amine isolation.

References

  • General Imidazo[1,2-a]pyrazine Synthesis

    • Goel, R. et al.[1] "Imidazo[1,2-a]pyrazines: Synthesis and biological activities."[2][3][4][5][6] Mini-Reviews in Medicinal Chemistry, 2016.

  • Regioselective Bromination

    • Gless, R. D. "Regioselective functionalization of imidazo[1,2-a]pyrazine."[7][8] Journal of Organic Chemistry, 2014. (Provides basis for C-3 vs C-6 halogenation logic).

  • Cobalt Boride Reduction (Nitrile to Amine)

    • Caddick, S. et al. "A mild and selective method for the reduction of nitriles to primary amines." Tetrahedron Letters, 2000.[9]

  • Purification of Polar Heterocycles

    • Teledyne ISCO Application Note. "Purification of Highly Polar Compounds using Amine-Functionalized Silica."

Sources

Optimization

Technical Support Center: Purification of Imidazo[1,2-a]pyrazin-6-ylmethanamine

[1] Case ID: IMP-6-AMINE-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary The purification of Imidazo[1,2-a]pyrazin-6-ylmethanamine presents a unique set...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: IMP-6-AMINE-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The purification of Imidazo[1,2-a]pyrazin-6-ylmethanamine presents a unique set of challenges due to its amphiphilic nature.[1] The fused bicyclic core is aromatic and moderately lipophilic, while the pendant primary amine (-CH2NH2) at the C6 position imparts significant polarity and basicity (


).[1]

Common failure modes in this workflow include:

  • Irreversible adsorption to silica gel (streaking/tailing).[1]

  • Low recovery during aqueous workup due to water solubility.[1]

  • Instability (oxidation/carbamate formation) of the free base.[1]

This guide provides a modular troubleshooting approach, moving from crude workup to high-purity isolation.

Module 1: The "Rough Clean" (Workup & Extraction)[1]

User Question: "I see product in the LCMS of my reaction mixture, but after aqueous extraction, my yield is <20%. Where did it go?"

Diagnosis: The free amine is likely partitioning into the aqueous phase.[1] Standard EtOAc/Water extractions are insufficient for this polar scaffold.[1]

Protocol: The "Salting-Out" pH-Switch

Do not rely on simple extraction.[1] You must force the equilibrium.

  • Acidify: Dissolve crude in 1M HCl. Wash with EtOAc (

    
    ).[1]
    
    • Why? The product enters the water as the hydrochloride salt.[1] Non-basic impurities (unreacted halides, neutral side products) stay in the EtOAc and are discarded.[1]

  • Basify: Adjust the aqueous layer to pH > 12 using 50% NaOH (keep cold). Saturate the solution with solid NaCl.

    • Why? High pH ensures the free base form.[1] NaCl ("salting out") reduces the solubility of organics in water.[1]

  • Extract: Use CHCl3:Isopropanol (3:1) or DCM:MeOH (9:1) instead of EtOAc.

    • Why? These solvent mixtures are more polar and better solvate the amine, pulling it out of the aqueous phase.[1]

  • Dry: Dry over

    
     (not 
    
    
    
    , which can act as a Lewis acid and trap amines).[1]
Visual Workflow: pH-Switch Logic

ExtractionLogic Start Crude Reaction Mixture Acidify Acidify (1M HCl) Wash with EtOAc Start->Acidify Sep1 Separation Acidify->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Product Salt) Sep1->AqLayer Keep Basify Basify (pH > 12) + Saturate NaCl AqLayer->Basify Extract Extract with CHCl3:IPA (3:1) Basify->Extract Final Concentrate Organic Layer (Crude Free Amine) Extract->Final

Figure 1: pH-Switch extraction protocol designed to maximize recovery of polar amines.[1]

Module 2: Flash Chromatography (Purification)

User Question: "My compound streaks from the baseline to the solvent front on TLC, and I can't separate it from impurities."

Diagnosis: The basic primary amine is interacting with acidic silanols on the silica gel.[1][2] You need a modifier .

The Golden Rule of Amine Chromatography

Never run this compound on silica without a basic modifier.[1]

Solvent SystemCompositionApplication
System A (Standard) DCM : MeOH :

(90:9:[1]1)
Good for general purification.[1] The

suppresses silanol activity.[1]
System B (High Polarity) DCM : 7N

in MeOH (0-10% gradient)
Use if System A fails.[1] Pre-saturated ammonia provides better peak shape.[1]
System C (Alternative) EtOAc : MeOH :

(80:20:1)
Useful if the compound is unstable in chlorinated solvents.[1]

Step-by-Step Protocol:

  • Column Pre-treatment: Flush the silica column with 1%

    
     in Hexane before loading your sample.[1] This "caps" the active sites.[1]
    
  • Loading: Dissolve the crude in a minimum amount of DCM. If it's not soluble, use a "dry load" technique (adsorb onto Celite).[1]

  • Elution: Run a gradient from 100% DCM to 10% MeOH (containing

    
    ).
    
    • Note: Do not exceed 15% MeOH on silica, or the silica itself will start to dissolve/leach.[1]

Module 3: Crystallization & Salt Formation

User Question: "I isolated the pure compound, but it's a sticky brown oil. I need a solid for animal studies."

Diagnosis: Primary amines attached to heteroaromatics are often oils or amorphous solids in their free base form.[1] They are also prone to oxidation (turning brown).[1]

Solution: Isolate as a Salt

Converting the free base to a salt stabilizes the amine and usually yields a crystalline solid.[1]

Protocol (HCl Salt Formation):

  • Dissolve the "sticky oil" (free base) in a minimal amount of 1,4-Dioxane or Ethanol .[1]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A precipitate should form immediately.[1]

  • Dilute with Diethyl Ether (

    
    )  to force complete precipitation.[1]
    
  • Filter and wash with ether.[1]

Alternative: If HCl yields a hygroscopic solid, try Oxalic Acid (1.0 eq) in acetone to form the oxalate salt.[1]

Module 4: Advanced Troubleshooting (Decision Tree)

User Question: "I've tried everything above. The purity is still only 85%."[1]

Diagnosis: You likely have a co-eluting regioisomer or a persistent byproduct (e.g., des-bromo or protodehalogenated species).[1]

Purification Decision Matrix

DecisionTree Start Crude Mixture Check1 Is it >90% Pure? Start->Check1 Done Final Product Check1->Done Yes Flash Flash Chromatography (DCM/MeOH/NH3) Check1->Flash No Check2 Streaking? Flash->Check2 Mod Add 1% Et3N or Switch to C18 Check2->Mod Yes Salt Salt Formation (HCl/Oxalate) Check2->Salt No (But Oil) HPLC Prep-HPLC (0.1% TFA in Water/ACN) Mod->HPLC Still Impure Salt->Done HPLC->Done

Figure 2: Logic flow for selecting the appropriate purification method based on impurity profile.

FAQ: Frequently Asked Questions

Q: Can I use C18 Reverse Phase chromatography? A: Yes, and it is often superior for this molecule.[1]

  • Condition: Use Water/Acetonitrile gradients.[1]

  • Buffer: You must use a buffer.[1]

    • For LCMS: 0.1% Formic Acid (pH ~2.7).[1] The amine will be protonated (

      
      ), causing it to elute early (near the void volume).[1]
      
    • For Better Retention: Use 10mM Ammonium Bicarbonate (pH 10).[1] The amine will be neutral and retain better on the C18 chain.[1]

Q: My product turned purple overnight. Is it ruined? A: Imidazo[1,2-a]pyrazines are electron-rich.[1] The primary amine is susceptible to air oxidation.[1]

  • Fix: Store the free base under Argon/Nitrogen at -20°C.

  • Better Fix: Store it as the HCl salt (see Module 3).[1]

Q: I used Boc-protection, but the deprotection is messy. A: If you synthesized the Boc-protected amine intermediate, avoid using TFA for deprotection if you can't remove the excess acid.[1] Use 4M HCl in Dioxane . The product will precipitate directly as the pure HCl salt, avoiding the need for a free-base workup.[1]

References

  • General Synthesis & Properties

    • Goel, R. et al.[1] "Imidazo[1,2-a]pyrazine: A Versatile Scaffold in Organic Synthesis and Drug Development."[1][3] Organic & Biomolecular Chemistry, 2023.[1][2][4][5]

  • Chromatography of Polar Amines

    • Biotage Application Note. "Strategies for the Purification of Ionizable Organic Amine Compounds." Biotage Knowledge Base, 2023.[1]

  • Specific Derivative Purification (Analogous Systems)

    • Al-Wahaibi, L.H. et al.[1] "Synthesis of New Imine-/Amine-Bearing Imidazo[1,2-a]pyrimidine Derivatives." Molecules, 2023.[1][2][4][5] (Describes EtOAc:MeOH 3:1 systems for similar fused heterocycles).

  • Salt Formation & Stability

    • ResearchGate Discussion. "Isolation of Polar Primary Amines."[1] (Community consensus on HCl/Oxalate salt formation for hydrophilic amines).[1]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of Imidazo[1,2-a]pyrazin-6-ylmethanamine in Organic Solvents

Welcome to the technical support center for Imidazo[1,2-a]pyrazin-6-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Imidazo[1,2-a]pyrazin-6-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound in organic solvents. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Understanding the Compound: Why is Imidazo[1,2-a]pyrazin-6-ylmethanamine challenging to dissolve in some organic solvents?

Answer:

The solubility behavior of Imidazo[1,2-a]pyrazin-6-ylmethanamine is governed by its unique chemical structure. This molecule possesses a fused heterocyclic ring system (imidazo[1,2-a]pyrazine) and a primary amine group (-CH₂NH₂). This combination results in a molecule with distinct polar and non-polar regions, as well as hydrogen bonding capabilities.

  • Polarity: The imidazole and pyrazine rings contain nitrogen atoms, which introduce polarity to the heterocyclic core.[1][2] The primary amine group is also highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Hydrogen Bonding: The presence of the amine group allows for strong intermolecular hydrogen bonds, which can make it difficult for solvent molecules to surround and solvate the individual molecules of the compound.

  • Structural Analogy: Imidazo[1,2-a]pyrazine derivatives are considered structural analogues of deazapurines, which often exhibit complex solubility profiles.

The difficulty in dissolving this compound in certain organic solvents often arises from a mismatch in polarity and hydrogen bonding capacity between the solute and the solvent. Non-polar solvents, for instance, lack the ability to effectively interact with the polar regions of the molecule.

Initial Solvent Selection: What are the best starting points for dissolving Imidazo[1,2-a]pyrazin-6-ylmethanamine?

Answer:

A systematic approach to solvent selection is crucial. Start with solvents that have properties compatible with the expected characteristics of your compound. Given the polar nature of Imidazo[1,2-a]pyrazin-6-ylmethanamine, polar aprotic and polar protic solvents are generally the most effective starting points.

Recommended Initial Solvents:

  • Polar Aprotic Solvents:

    • Dimethyl Sulfoxide (DMSO): Often an excellent choice for dissolving a wide range of polar compounds due to its high dielectric constant and ability to accept hydrogen bonds. Stock solutions are commonly prepared in DMSO.[3]

    • Dimethylformamide (DMF): Similar to DMSO, DMF is a highly polar solvent that can effectively solvate polar molecules.

    • Acetonitrile (MeCN): While less polar than DMSO or DMF, acetonitrile can be a suitable solvent, particularly for subsequent analytical procedures like HPLC.[4][5]

  • Polar Protic Solvents:

    • Methanol (MeOH) & Ethanol (EtOH): These alcohols can engage in hydrogen bonding with the amine group, aiding in dissolution. Most organic compounds are soluble in them.[6]

    • Isopropanol (IPA): Another useful protic solvent to consider in your initial screening.

It is important to note that even with these solvents, achieving high concentrations may still be challenging. Therefore, a systematic solubility screening is recommended.

Experimental Protocol: Small-Scale Solubility Screening

  • Weigh a small, precise amount of Imidazo[1,2-a]pyrazin-6-ylmethanamine (e.g., 1-5 mg) into a small vial.

  • Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

  • Vortex or sonicate the mixture for a set period (e.g., 5-10 minutes) at a controlled temperature.

  • Visually inspect for complete dissolution. If the solid dissolves, add another measured aliquot of the compound and repeat until a saturated solution is obtained.

  • If the solid does not dissolve, incrementally add more solvent until dissolution is achieved or a practical volume limit is reached.

  • Record the approximate solubility in terms of mg/mL.

Troubleshooting Poor Solubility: My compound is not dissolving in the initial solvents. What are the next steps?

Answer:

If initial attempts at dissolution are unsuccessful, several strategies can be employed to enhance solubility. These methods focus on altering the physicochemical environment to favor the dissolution process.

Co-solvency involves using a mixture of solvents to enhance the solubility of a poorly soluble compound.[7][8] This technique works by reducing the interfacial tension between the primary solvent and the solute.[8]

Common Co-solvent Systems:

  • DMSO/Water or DMF/Water: For compounds that are sparingly soluble in water, adding a small percentage of a polar aprotic solvent can significantly improve solubility.

  • Ethanol/Water: A widely used co-solvent system in pharmaceutical formulations.

  • Dichloromethane/Methanol: A common mixture for less polar compounds, where methanol helps to solvate the polar groups.

CoSolvency_Concept

Experimental Protocol: Co-solvent Screening

  • Prepare a stock solution of your compound in a good solvent (e.g., DMSO).

  • In separate vials, prepare mixtures of a poor solvent with increasing percentages of the good solvent (e.g., 0%, 10%, 20%, 50%, 80% DMSO in water).

  • Add a small aliquot of the stock solution to each co-solvent mixture and observe for precipitation.

  • Alternatively, attempt to dissolve the solid compound directly in the pre-mixed co-solvent systems.

Given that Imidazo[1,2-a]pyrazin-6-ylmethanamine has a basic amine group, converting it to a salt is a highly effective method to increase its solubility in polar solvents.[9][10][11] The salt form is generally more polar and readily solvated by polar protic solvents.

Common Acids for Salt Formation:

  • Hydrochloric Acid (HCl): Forms a hydrochloride salt, which is a common strategy for amines.[12]

  • Trifluoroacetic Acid (TFA): Can be used to form trifluoroacetate salts.[13]

  • Acetic Acid: Forms an acetate salt.[13]

Salt_Formation_Workflow

Experimental Protocol: In-situ Salt Formation for Dissolution

  • Suspend Imidazo[1,2-a]pyrazin-6-ylmethanamine in the desired polar solvent (e.g., ethanol or water).

  • Slowly add a dilute solution of the chosen acid (e.g., 1M HCl in ethanol) dropwise while stirring.

  • Continue adding the acid until the solid dissolves. Monitor the pH if in an aqueous system.

  • Be cautious not to add a large excess of acid, as this may cause the salt to precipitate if its solubility is exceeded.

For aqueous or semi-aqueous solutions, adjusting the pH can significantly impact the solubility of ionizable compounds like amines.[14] By lowering the pH, the amine group becomes protonated, forming a more soluble cationic species.

Troubleshooting Tip: If your compound precipitates out of a buffered solution, it could be due to the pH of the buffer being too high for the protonated form to remain in solution.

Data Summary: What are the properties of common organic solvents?

Answer:

The choice of solvent should be guided by its physical properties. The following table summarizes the properties of common organic solvents that can be used for initial solubility screening.

SolventFormulaDielectric Constant (20°C)Polarity IndexBoiling Point (°C)
Non-Polar
HexaneC₆H₁₄1.880.168.7
TolueneC₇H₈2.382.4110.6
Diethyl EtherC₄H₁₀O4.332.834.5
Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂8.933.139.7
Tetrahydrofuran (THF)C₄H₈O7.584.066
Ethyl AcetateC₄H₈O₂6.024.477.1
AcetoneC₃H₆O20.75.156.3
Acetonitrile (MeCN)C₂H₃N37.55.881.6
Dimethylformamide (DMF)C₃H₇NO36.716.4153.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.687.2189
Polar Protic
Isopropanol (IPA)C₃H₈O19.923.982.3
Ethanol (EtOH)C₂H₆O24.554.378.3
Methanol (MeOH)CH₃OH32.705.164.7
WaterH₂O80.110.2100.0
Data sourced from multiple references.[15][16][17][18][19]
Advanced Considerations: Are there other factors that could be affecting my results?

Answer:

Beyond the choice of solvent, other factors can influence the dissolution process.

  • Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a compound of known purity.

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can have a significant impact on its solubility and dissolution rate.

  • Temperature: In most cases, solubility increases with temperature. Gentle heating can be an effective way to dissolve a compound, but be mindful of potential degradation.

  • Mechanical Agitation: Sonication or vigorous stirring can help to break down solid aggregates and increase the rate of dissolution.

  • Degradation in Solvent: Be aware that some compounds may be unstable in certain solvents, especially over prolonged periods.[20] For example, amines can be susceptible to oxidation.[13]

References

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18). [Link]

  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. (n.d.). ResearchGate. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]

  • solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, March 19). [Link]

  • 20.2: Basicity of Amines and Ammonium Salt Formation. (2020, May 30). Chemistry LibreTexts. [Link]

  • Workup: Amines. (n.d.). University of Rochester. [Link]

  • Common Organic Solvents: Table of Properties1,2,3. (n.d.). [Link]

  • Solvent Physical Properties. (n.d.). [Link]

  • Salt formation to improve drug solubility. (2007, July 30). PubMed. [Link]

  • How does branching increase the solubility in amines? (2018, May 12). Quora. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). [Link]

  • Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane - CH3-CH2-CH2-CH2 - ARCOR Epoxy Technologies. (n.d.). [Link]

  • Polarity of Solvents. (n.d.). [Link]

  • Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. (2017, January 5). PubMed. [Link]

  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (n.d.). TSI Journals. [Link]

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. (n.d.). PMC. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PMC. [Link]

  • Imidazo[1,2-a]pyrazines. (2016, June 19). ResearchGate. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. [Link]

  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. (n.d.). ElectronicsAndBooks. [Link]

  • H&E Troubleshooting Guide. (n.d.). [Link]

Sources

Optimization

Technical Guide: Optimizing Flash Chromatography for Imidazo[1,2-a]pyrazine Amines

Introduction: The Chemistry of the Challenge Imidazo[1,2-a]pyrazine derivatives are a cornerstone in kinase inhibitor discovery (e.g., for TARP -8 modulation). However, their purification presents a distinct challenge: t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the Challenge

Imidazo[1,2-a]pyrazine derivatives are a cornerstone in kinase inhibitor discovery (e.g., for TARP


-8 modulation). However, their purification presents a distinct challenge: the Basic Amine Paradox .

The imidazo[1,2-a]pyrazine core is an aromatic heterocycle with significant basicity. When purified on standard silica gel (which is slightly acidic due to surface silanol groups,


), these compounds undergo ion-exchange interactions rather than pure adsorption. This results in:
  • Peak Tailing: The "shark fin" profile that ruins resolution.

  • Irreversible Adsorption: Loss of yield as compound sticks permanently to the silica.

  • Band Broadening: Diluting fractions and increasing evaporation time.

This guide provides a self-validating workflow to overcome these issues, moving beyond "trial and error" to calculated gradient engineering.

Module 1: Method Development (The "CV" Protocol)

Do not guess your gradients. Use Thin Layer Chromatography (TLC) data to calculate the Column Volumes (CV) required for elution.[1][2]

Step 1: The Solvent Screen

For Imidazo[1,2-a]pyrazines, standard Hexane/EtOAc often fails due to solubility or excessive retention.

  • System A: Dichloromethane (DCM) / Methanol (MeOH).[3][4][5] Good solubility, but high risk of silica dissolution and poor selectivity.

  • System B (Recommended): Heptane / Ethyl Acetate (EtOAc) with 2% Triethylamine (TEA) or 1% Methanolic Ammonia .

Step 2: Calculate Column Volumes (CV)

Run two TLC plates at different concentrations (e.g., 10% B and 30% B). Measure the Retention Factor (


) of your product.[1][6][7]


  • Target: You want your compound to elute between 3 CV and 10 CV .

    • If

      
      , elution is at 2 CV (Too fast, co-elution risk).
      
    • If

      
      , elution is at 10 CV (Good retention).
      
Step 3: The Gradient Slope

A linear gradient is defined by the change in solvent composition (


) per Column Volume.
  • Standard Slope: 2-3% increase in B per CV.

  • Calculation: If your compound elutes at 20% B on TLC (

    
    ), start your gradient at 5% B and end at 40% B over 15 CVs.
    

Module 2: Troubleshooting Center (Q&A)

Issue 1: "My peaks are tailing badly, even with a gradient."

Diagnosis: Unmasked Silanols. The amine nitrogen on the imidazo[1,2-a]pyrazine is protonating via the acidic silica surface.

The Fix:

  • The Modifier Rule: You must add a basic modifier.

    • Option A: Add 0.1% - 1.0% Triethylamine (TEA) to both Solvent A and Solvent B.

    • Option B: Use 1% Ammonium Hydroxide (

      
      )  in the Methanol (Solvent B) if using a DCM/MeOH system.
      
  • Why it works: The modifier saturates the acidic silanol sites (

    
    ), effectively "capping" them so your drug candidate can pass through without drag.
    
Issue 2: "My compound precipitates on the column head."

Diagnosis: Solubility Mismatch. Imidazo[1,2-a]pyrazines are often soluble in DCM but insoluble in Heptane. Injecting a DCM solution into a Heptane-equilibrated column causes immediate crash-out.

The Fix:

  • Solid Load (Dry Load):

    • Dissolve crude in MeOH/DCM.

    • Add Celite 545 or Silica (ratio 1:3 crude:sorbent).

    • Rotovap to a free-flowing powder.

    • Load this powder into a solid load cartridge (SLS).

  • Benefit: Eliminates solvent shock and improves peak shape by preventing band broadening at the inlet.

Issue 3: "I have two spots on TLC, but they co-elute on Flash."

Diagnosis: Poor Selectivity (


).
Simply making the gradient shallower won't help if the chemical interaction is identical.

The Fix: Change the "B" solvent to alter the dipole interaction.

  • Switch MeOH to Acetone: Acetone is less protic than methanol and offers different selectivity for nitrogenous heterocycles.

  • Switch EtOAc to IPA: Isopropyl alcohol (IPA) forms strong hydrogen bonds and can separate amines that co-elute in aprotic solvents.

Module 3: Advanced Optimization (Decision Logic)

When standard silica fails, you must switch stationary phases. Use the decision matrix below to select the correct column chemistry.

Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal purification path for basic amines.

G Start Start: Crude Imidazo[1,2-a]pyrazine Solubility Is it soluble in Heptane/EtOAc? Start->Solubility StdSilica Standard Silica (Hex/EtOAc + 1% TEA) Solubility->StdSilica  High Solubility DCM_MeOH DCM / MeOH (+ NH4OH) Solubility->DCM_MeOH  Low Solubility YesSol Yes Tailing Result: Tailing? StdSilica->Tailing AmineSilica SOLUTION A: Amine-Functionalized Silica (KP-NH) (No Modifier Needed) Tailing->AmineSilica  Yes (Silanol Interaction) NoSol No (Polar) CoElution Result: Co-elution? DCM_MeOH->CoElution CoElution->AmineSilica  No, but poor recovery RevPhase SOLUTION B: C18 Reverse Phase (pH 9.5 Bicarbonate Buffer) CoElution->RevPhase  Yes (Poor Selectivity)

Figure 1: Decision Matrix for Solvent and Stationary Phase Selection. This logic prioritizes standard phases first for cost, moving to functionalized media (KP-NH or C18) only when specific failure modes (tailing/co-elution) occur.

Advanced Stationary Phases
Stationary PhaseSurface ChemistryBest For...Modifier Needed?
Standard Silica Acidic (

)
Neutral compounds, weak basesYES (TEA/NH3)
Amine Silica (KP-NH) Basic (

)
Imidazo[1,2-a]pyrazines , PyridinesNO (Self-buffered)
C18 (Reverse Phase) Hydrophobic Alkyl ChainPolar amines, separating homologsYES (High pH Buffer)

Pro-Tip: High pH Reverse Phase If you must use Reverse Phase (C18), run at pH 10 using an Ammonium Bicarbonate or Ammonium Hydroxide buffer.

  • Reason: At pH 10, the imidazo[1,2-a]pyrazine (pKa ~3-5 for the ring N, but higher for substituents) is kept in its neutral (free base) state.

  • Result: Drastically increased retention on C18 and sharper peaks compared to acidic (TFA/Formic Acid) conditions where the molecule is charged and elutes in the void volume.

References

  • Teledyne ISCO. (2023).[1][8] Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Link

  • Biotage. (2023).[1][2][4][9][10] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Biotage. (2023).[2][4][9][10][11] Flash Chromatography Separation of Basic Organic Compounds without Modifier. Link

  • National Institutes of Health (PMC). (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Link

  • Teledyne ISCO. (2023).[1][8] Method Development Strategies for Amine Bonded Phase Columns. Link

Sources

Troubleshooting

Minimizing side reactions during Imidazo[1,2-a]pyrazin-6-ylmethanamine functionalization

Ticket ID: #IPZ-6-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The Scaffold Paradox You are likely working with Imidazo[1,2-a]pyrazin-6-ylmethana...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IPZ-6-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Scaffold Paradox

You are likely working with Imidazo[1,2-a]pyrazin-6-ylmethanamine because of its privileged status in kinase inhibitor discovery (e.g., structural analogs of Acalabrutinib or Entospletinib). However, this scaffold presents a "dual-nucleophile paradox."

While you intend to functionalize the exocyclic primary amine (the "handle"), the C-3 position on the imidazo ring is electronically hyper-active (nucleophilic). Furthermore, the pyrazine nitrogens can act as weak bases. Without strict kinetic control, your reactions will degrade into complex mixtures of C-3 substituted byproducts, dimers, and over-alkylated impurities.

This guide provides the protocols to suppress these side reactions.

Module 1: The C-3 "Ambush" (Regioselectivity)

The Issue

Users often report "missing mass" or "M+Electrophile" peaks that do not correspond to the amine product.

  • Diagnosis: The electrophile has attacked the C-3 position of the ring instead of (or in addition to) the amine.

  • Mechanism: The imidazo[1,2-a]pyrazine ring is electron-rich at C-3 due to resonance stabilization from the bridgehead nitrogen. It behaves like an enamine.

Troubleshooting & Solutions

Q: Why is my acyl chloride reacting with the ring carbon? A: Acyl chlorides are "hard," aggressive electrophiles. In polar aprotic solvents (DMF/DMSO), the C-3 carbon competes effectively with the amine.

  • Fix: Abandon Acyl Chlorides. Switch to activated esters (HATU, T3P, or NHS-esters). These reagents are "softer" and more selective for the amine.

Q: How do I block C-3 reactivity if I must use a strong electrophile? A: You can use a Halogen Blocking Strategy .

  • Brominate C-3: Treat the core with NBS (N-bromosuccinimide) before the amine functionalization step. The C-3 bromide sterically and electronically deactivates the ring.

  • Functionalize the Amine: Perform your desired reaction on the 6-methanamine.

  • Debrominate (Optional): Remove the bromine via mild hydrogenation or Pd-catalyzed hydrodehalogenation later, or use the Br as a handle for further coupling (Suzuki).

Visualizing the Competition

ReactionCompetition cluster_legend Mechanism Note Scaffold Imidazo[1,2-a]pyrazin- 6-ylmethanamine Desired DESIRED PATHWAY: N-Functionalization (Amide/Amine) Scaffold->Desired Kinetic Control (Low Temp, Soft Reagents) SideReaction SIDE REACTION: C-3 Electrophilic Substitution Scaffold->SideReaction Thermodynamic/High Reactivity (High Temp, Hard Electrophiles) Electrophile Strong Electrophile (R-COCl / R-X) Electrophile->Desired Electrophile->SideReaction Note C-3 is an 'enamine-like' nucleophile.

Figure 1: The competition between the desired exocyclic amine functionalization and the undesired C-3 electrophilic attack.

Module 2: Handling the Primary Amine (Over-Alkylation)[1]

The Issue

The 6-ylmethanamine is a benzylic-type amine . Once alkylated (secondary amine), it becomes more nucleophilic than the starting material, leading to tertiary amines or quaternary salts.

Protocol: Controlled Reductive Amination

Do not use direct alkylation (R-Br/R-I) unless absolutely necessary. Use Reductive Amination for mono-alkylation.

Reagents:

  • Aldehyde (1.0 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv) — Milder than NaCNBH3

  • Acetic Acid (catalytic, pH 5-6)

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step:

  • Imine Formation: Dissolve the Imidazo-amine and Aldehyde in DCE. Add AcOH. Stir for 1 hour at Room Temp. Wait for imine formation before adding the reductant.

  • Reduction: Add STAB in one portion.

  • Quench: Quench with saturated NaHCO3.

  • Why this works: STAB reduces the imine (product of step 1) much faster than it reduces the aldehyde, and the resulting secondary amine is sterically hindered enough to prevent a second reaction under these conditions.

Module 3: Amide Coupling Optimization (HATU)

The Issue

"Guanidinylation" is a common side reaction where the amine reacts directly with the HATU uronium species rather than the activated ester, permanently capping your amine.

Protocol: The "Pre-Activation" Method

Never dump all reagents together at once.

Correct Order of Addition:

  • Vessel A: Dissolve Carboxylic Acid (1.1 equiv) in DMF.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

  • Activator: Add HATU (1.05 equiv).

  • Wait: Stir for 2-5 minutes . This allows the formation of the O-At activated ester.

  • Vessel B: Dissolve Imidazo[1,2-a]pyrazin-6-ylmethanamine (1.0 equiv) in DMF.

  • Combine: Add Vessel B solution to Vessel A dropwise.

Why: This ensures the amine encounters the reactive ester, not the raw HATU reagent.

Summary Data & Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Product + 26 mass units (CN) Guanidinylation Amine reacted with HATU. Use "Pre-Activation" protocol (Module 3).
M+Electrophile (Wrong NMR) C-3 Substitution Electrophile attacked ring. Switch to milder reagents or use C-3 Bromo-blocking.
Dimerization (M+M+Linker) High Concentration Run reaction more dilute (0.05 M). Add linker dropwise to amine excess.
Low Yield / Sticky Solid Aggregation Imidazo-pyrazines stack in solution. Use 10% TFE (Trifluoroethanol) in DCM to break aggregates.

Workflow Diagram: Optimized Functionalization

OptimizationWorkflow Start Start: Imidazo[1,2-a]pyrazin- 6-ylmethanamine Decision Target Functional Group? Start->Decision Amide Amide Bond Decision->Amide Alkyl Secondary Amine Decision->Alkyl CheckC3 Is Electrophile 'Hard'? (e.g., Sulfonyl Chloride) Decision->CheckC3 Other/Hard E+ Step1_Amide 1. Pre-activate Acid (HATU/DIPEA, 5 min) Amide->Step1_Amide Step2_Amide 2. Add Amine Dropwise Step1_Amide->Step2_Amide Step1_Alkyl 1. Form Imine (Aldehyde + AcOH) Alkyl->Step1_Alkyl Step2_Alkyl 2. Add NaBH(OAc)3 (STAB) Step1_Alkyl->Step2_Alkyl CheckC3->Step2_Amide No (Use standard) Protect Pre-step: Brominate C-3 (NBS) CheckC3->Protect Yes

Figure 2: Decision tree for selecting the correct synthetic pathway based on target functionality.

References

  • Regioselectivity of Imidazo[1,2-a]pyrazine

    • Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications."[1][2] Organic & Biomolecular Chemistry, 2012.

    • Analysis: Confirms the nucleophilic susceptibility of the C-3 position and the necessity of controlling electrophilic
  • Amine Alkylation Control

    • Liu, Y. et al.[3] "Primary Benzylamines by Efficient N-Alkylation... Avoiding Overalkylation." ACS Sustainable Chemistry & Engineering, 2019.

    • Analysis: Validates the difficulty of mono-alkylating benzylic amines and supports the reductive amination or c
  • HATU Coupling Mechanisms

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive." Journal of the American Chemical Society, 1993.

    • Analysis: The foundational text for HATU, explaining the O-At vs.
  • General Heterocyclic Reactivity

    • Joule, J. A.[5] & Mills, K. "Heterocyclic Chemistry."[6] 5th Ed. Wiley.

    • Context: Standard reference for the electronic properties of the imidazo[1,2-a]pyrazine core (pi-deficient pyrazine vs. pi-excessive imidazole ring fusion).

Sources

Optimization

Technical Support Center: Efficient Removal of Palladium Impurities from Imidazo[1,2-a]pyrazin-6-ylmethanamine Products

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effecti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium impurities from your Imidazo[1,2-a]pyrazin-6-ylmethanamine products. We understand the critical importance of achieving stringent purity levels for active pharmaceutical ingredients (APIs) and offer field-proven insights to overcome common challenges in your experiments.[1][2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the palladium scavenging process for your Imidazo[1,2-a]pyrazin-6-ylmethanamine compounds.

Issue 1: Incomplete Palladium Removal After Scavenging

Scenario: You've treated your reaction mixture with a palladium scavenger, but ICP-MS analysis still shows palladium levels above the acceptable limit (e.g., > 5-10 ppm).[4]

Root Cause Analysis and Solutions:

  • Mismatched Scavenger for the Palladium Species: The nature of the palladium in your reaction mixture (e.g., Pd(0) vs. Pd(II), ligand-bound) significantly impacts scavenger efficiency. The primary amino group in your product, Imidazo[1,2-a]pyrazin-6-ylmethanamine, can also interact with the palladium, making it more challenging to remove.

    • Solution: Consider the likely state of your palladium catalyst post-reaction. For instance, thiol-based scavengers are broadly effective for various palladium species.[5][6][7] If you suspect a specific complex, a scavenger with a different binding mechanism, like a triamine-functionalized silica, might be more effective.[5][8] It's often beneficial to screen a small panel of scavengers to find the most efficient one for your specific reaction.

  • Suboptimal Scavenging Conditions: The kinetics of palladium scavenging can be influenced by temperature, time, and solvent.

    • Solution:

      • Increase Temperature: Gently heating the mixture (e.g., to 40-50 °C) can enhance the rate of scavenging.[5][8]

      • Extend Treatment Time: Allow for a longer stirring time with the scavenger, for example, up to 24 hours.[9][10]

      • Solvent Effects: Ensure your solvent is compatible with the chosen scavenger. Some scavengers may swell differently in various solvents, affecting their efficacy.[9][11]

  • Insufficient Scavenger Equivalents: Using too little scavenger relative to the amount of palladium will result in incomplete removal.

    • Solution: A general starting point is to use 3-5 molar equivalents of the scavenger's functional group relative to the initial amount of palladium catalyst.[8][9][10] If removal is still incomplete, increasing the equivalents may be necessary.

  • Complex Palladium-Product Interactions: The amine functionality in your product can form stable complexes with palladium, making it difficult for the scavenger to compete.

    • Solution: A pre-treatment step can be beneficial. Adjusting the pH of the reaction mixture might help to disrupt these complexes before introducing the scavenger.[8][12]

Issue 2: Significant Loss of Imidazo[1,2-a]pyrazin-6-ylmethanamine Product

Scenario: After the scavenging process and filtration, your product yield is substantially lower than expected.

Root Cause Analysis and Solutions:

  • Non-Specific Adsorption onto the Scavenger: This is a common issue, particularly with highly porous materials like activated carbon, which can adsorb organic molecules indiscriminately.[5]

    • Solution:

      • Choose a More Selective Scavenger: Functionalized silica or polymer-based scavengers often exhibit higher selectivity for the metal over the API, minimizing product loss.[5][6]

      • Optimize Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal to reduce the surface area available for non-specific binding.

      • Post-Scavenging Wash: After filtering off the scavenger, wash it with a fresh portion of the reaction solvent to recover any adsorbed product.

  • Product Reactivity with the Scavenger: While less common with modern scavengers, some functionalities on the scavenger could potentially react with your product.

    • Solution: Given the amine functionality of your product, be cautious with scavengers that have electrophilic groups.[8] Always check the chemical compatibility of your product with the chosen scavenger.

Issue 3: Inconsistent Palladium Removal Results Between Batches

Scenario: You have a seemingly established protocol, but the final palladium levels vary significantly from one experiment to the next.

Root Cause Analysis and Solutions:

  • Variability in the Work-up Procedure: Minor differences in how the reaction is quenched and worked up can alter the state of the palladium, affecting its removal.

    • Solution: Standardize your work-up procedure meticulously before the scavenging step.[8]

  • Improper Scavenger Handling and Storage: Some scavengers can be sensitive to air and moisture, which can degrade their performance over time.

    • Solution: Always store and handle scavengers according to the manufacturer's recommendations.[8]

  • Formation of Colloidal Palladium: In some cases, palladium can form fine colloidal particles that are difficult for scavengers to capture.

    • Solution: A multi-step approach can be effective. Start with a filtration step through a pad of Celite to remove larger palladium agglomerates before treating the filtrate with a high-affinity scavenger.[2][12]

Frequently Asked Questions (FAQs)

Q1: What are the main types of palladium scavengers, and how do I choose the right one for my Imidazo[1,2-a]pyrazin-6-ylmethanamine product?

A1: The primary classes of palladium scavengers are:

  • Activated Carbon: A cost-effective option that works by physisorption.[13][14] However, it can lead to product loss due to non-specific adsorption.[5] It's a good choice when the product has low affinity for carbon.

  • Silica-Based Scavengers: These have functional groups (e.g., thiols, amines) covalently bound to a silica support.[6][7][11] They offer high selectivity and are compatible with a wide range of solvents.[5][6] For amine-containing products like yours, thiol-functionalized silica is often a good starting point.[5]

  • Polymer-Based Scavengers: These utilize a polymer backbone, such as macroporous polystyrene, functionalized with chelating groups like trimercaptotriazine (TMT).[9][10][15] They are known for their high capacity and robustness.[9][10]

Choosing the right scavenger involves considering:

  • The nature of your palladium species: Is it Pd(0) or Pd(II)? Is it complexed with phosphine ligands?

  • Your product's structure: The primary amine in Imidazo[1,2-a]pyrazin-6-ylmethanamine is a key consideration for potential interactions.

  • Process conditions: Solvent, temperature, and scale are important factors.

A good strategy is to perform a screening of different scavenger types on a small scale to identify the most effective one for your specific system.

Q2: Can I use a combination of palladium removal methods?

A2: Absolutely. A multi-step approach is often more effective than a single treatment.[2][8] A common and effective sequence is:

  • Initial Filtration: Pass the crude reaction mixture through a pad of Celite to remove larger, heterogeneous palladium particles.[2][12]

  • Scavenger Treatment: Treat the filtrate with a high-affinity scavenger (e.g., functionalized silica or polymer) to remove soluble and colloidal palladium.[8]

  • Crystallization: A final crystallization step can further reduce palladium levels and purify your product.

Q3: How do I properly perform a scavenger screening experiment?

A3: A systematic screening is crucial for optimizing your process.

  • Aliquot your crude product: After the reaction and initial work-up, divide the crude product solution into several equal portions.

  • Select your scavengers: Choose a few representative scavengers from different classes (e.g., activated carbon, a thiol-silica, and a TMT-polymer).

  • Standardize conditions: For each aliquot, add a defined amount of scavenger (e.g., 5 equivalents) and stir under identical conditions (temperature, time).

  • Analyze the results: After the treatment, filter each sample and analyze the palladium content in the filtrate using ICP-MS. Also, assess the product recovery for each scavenger.

This will give you a clear comparison of the efficiency and product compatibility of each scavenger.

Q4: What are the regulatory limits for palladium in pharmaceutical products?

A4: Regulatory bodies like the ICH have established guidelines for elemental impurities in drug products (ICH Q3D).[2][3] For palladium, which is considered a metal of significant toxicological concern, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[2] This translates to a concentration limit in the final API that depends on the maximum daily dose of the drug. For example, for a drug with a daily dose of 10 grams, the palladium limit would be 10 ppm.[2]

Data Presentation and Protocols

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupSupport MatrixTypical LoadingAdvantagesDisadvantages
Activated CarbonN/A (Adsorption)CarbonN/ALow cost, effective for some Pd species.[5][13][14]Non-specific, can lead to high product loss.[5]
Silica-Thiol-SHSilica Gel0.5-1.5 mmol/gHigh selectivity, broad solvent compatibility.[5][6][7]Higher cost than carbon.
Biotage® MP-TMTTrimercaptotriazineMacroporous Polystyrene~0.7 mmol/gHigh capacity, robust, effective for various Pd species.[9][10][16]Can swell in some solvents.
Silica-Triamine-NH(CH₂)₂NH(CH₂)₂NH₂Silica Gel0.8-1.2 mmol/gEffective for certain Pd complexes.[5]Potential for interaction with acidic compounds.
Experimental Protocol: Batch Scavenging of Palladium

This protocol provides a general procedure for removing palladium impurities from a solution of Imidazo[1,2-a]pyrazin-6-ylmethanamine.

  • Dissolve the Crude Product: Dissolve the crude product containing palladium impurities in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to a concentration of 10-50 mg/mL.

  • Select and Add Scavenger: Based on your screening results, add the chosen scavenger (e.g., Biotage® MP-TMT or a silica-thiol resin). A typical starting point is 3-5 molar equivalents of the scavenger's functional group relative to the initial moles of palladium catalyst used in the reaction.[8][9][10]

  • Stir the Mixture: Stir the suspension at room temperature or elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter the Scavenger: Filter the mixture through a sintered glass funnel or a filter paper to remove the scavenger resin.

  • Wash the Scavenger: Wash the collected scavenger resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze Palladium Content: Submit a sample of the purified product for ICP-MS analysis to determine the residual palladium concentration.

Visualization of the Decision-Making Workflow

Palladium_Removal_Workflow cluster_start Initial State cluster_screening Scavenger Selection cluster_process Purification Process cluster_analysis Analysis & Outcome start Crude Product with Pd Impurity screening Perform Scavenger Screening? (Recommended for new processes) start->screening screen_yes Screen Panel: - Activated Carbon - Silica-Thiol - Polymer-TMT screening->screen_yes Yes screen_no Select Scavenger Based on Literature/ Prior Knowledge screening->screen_no No select_best Select Most Effective Scavenger screen_yes->select_best screen_no->select_best pre_filtration Optional Pre-filtration (e.g., through Celite) select_best->pre_filtration batch_scavenge Batch Scavenging (Optimized Time & Temp) pre_filtration->batch_scavenge filtration Filter to Remove Scavenger batch_scavenge->filtration analysis ICP-MS Analysis filtration->analysis outcome Pd Level Below Regulatory Limit? analysis->outcome success Purified Product outcome->success Yes failure Troubleshoot: - Increase Scavenger Eq. - Change Scavenger Type - Optimize Conditions outcome->failure No failure->batch_scavenge

Caption: Decision workflow for selecting and implementing a palladium removal strategy.

References

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
  • Biotage® MP-TMT | Palladium scavenger. Biotage.
  • Biotage® MP-TMT - Palladium Scavenger. Norlab.
  • Biotage Biotage MP-TMT, 25 gram, macroporous polystyrene-bound trimercaptotriazine. Fisher Scientific.
  • Removal of palladium (Pd)
  • Biotage MP-TMT palladium scavenger. Norlab.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development.
  • Quickly and Easily Remove Residual Metals
  • Palladium Detection for API Purific
  • Why palladium metal scavengers are not all the same. Biotage.
  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis.
  • Silica Gels for Metal Scavenger. Fuji Silysia Chemical Ltd.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Sci-Hub.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • How can i remove palladium Pd catalyst easily?
  • How to Remove Palladium in three easy steps. Biotage.

Sources

Troubleshooting

Enhancing stability of Imidazo[1,2-a]pyrazin-6-ylmethanamine in solution

Executive Technical Overview Imidazo[1,2-a]pyrazin-6-ylmethanamine is a bifunctional building block frequently utilized in the synthesis of kinase inhibitors (e.g., IGF-1R, MAPK pathways). Its structural integrity relies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Imidazo[1,2-a]pyrazin-6-ylmethanamine is a bifunctional building block frequently utilized in the synthesis of kinase inhibitors (e.g., IGF-1R, MAPK pathways). Its structural integrity relies on the balance between the electron-deficient imidazo[1,2-a]pyrazine core and the nucleophilic, electron-rich primary amine tail.

The Stability Paradox: While the heteroaromatic core is relatively robust, the 6-methanamine substituent introduces a "benzylic-like" sensitivity. This position is electronically activated, making the primary amine highly susceptible to:

  • Oxidative Deamination: Conversion to the corresponding aldehyde or imine.

  • Carbamylation: Rapid reaction with atmospheric CO₂ to form unstable carbamic acids.

  • Photolytic Degradation: The conjugated system exhibits fluorescence, indicating an ability to absorb UV-Vis energy which, without proper dissipation, leads to radical formation and polymerization.

This guide provides a self-validating system for handling this compound, moving beyond "standard practice" to "mechanistically informed stewardship."

Troubleshooting Guide (Q&A)

Q1: My DMSO stock solution turned from clear to yellow/brown after 48 hours at room temperature. Is it still usable?

Diagnosis: Likely Oxidative Coupling or Trace Impurity Reaction . Mechanism: Primary amines in DMSO are prone to oxidation, especially if the DMSO contains trace amounts of dimethyl sulfide or if the solution is exposed to air. The color change often indicates the formation of conjugated imines (Schiff bases) or azo-dimers, which have high extinction coefficients (visible color) even at low concentrations (<1%). Action:

  • Immediate: Run an LC-MS. If the purity is >95%, the color is likely a trace impurity. If <90%, discard.

  • Prevention: Do not store the free base in DMSO at Room Temperature (RT). Prepare stocks in anhydrous DMSO containing 1 equivalent of HCl (to protonate the amine) or store at -80°C under Argon.

Q2: I observe a "ghost peak" in my LC-MS spectrum at [M+44] or [M+12]. What is happening?

Diagnosis: Carbamate Formation (+44 Da) or Formaldehyde Adduct (+12 Da). Mechanism:

  • [M+44]: The primary amine reacts with atmospheric CO₂ to form a carbamic acid/carbamate (R-NH-COOH). This is reversible but complicates quantitation.

  • [M+12]: DMSO often contains trace formaldehyde (a degradation product). This reacts with the primary amine to form a hemiaminal or imine (+12 Da for methylene bridge). Action:

  • Validation: Acidify the sample immediately before injection (add 0.1% Formic Acid). Carbamates usually decarboxylate back to the parent amine under acidic conditions, causing the peak to disappear.

  • Correction: Use fresh, high-grade DMSO (ampouled) and minimize headspace in storage vials.

Q3: Upon diluting the stock into aqueous buffer (pH 7.4), the compound precipitates immediately.

Diagnosis: pH-Dependent Solubility Shock . Mechanism: The imidazo[1,2-a]pyrazine core is weakly basic (pKa ~3-4), but the primary amine has a pKa ~9.0. At pH 7.4, the molecule exists largely as a monocation or neutral species depending on the exact micro-environment. If your stock is highly concentrated (e.g., 50 mM), the rapid change in dielectric constant (DMSO to Water) combined with the pH shift causes the neutral free base to crash out. Action:

  • Protocol Adjustment: Perform a serial dilution step. Dilute DMSO stock 1:10 into a slightly acidic buffer (pH 5-6) or water first, then add to the final assay buffer. Alternatively, lower the final concentration to <100 µM.

Detailed Protocols for Stability Enhancement

Protocol A: Preparation of "Ultra-Stable" Stock Solutions

Standard DMSO stocks are insufficient for long-term storage of this primary amine.

Reagents:

  • Anhydrous DMSO (Sigma-Aldrich, ≥99.9%, stored under N₂).

  • 1M HCl in Diethyl Ether or Dioxane (anhydrous).

Procedure:

  • Weigh the Imidazo[1,2-a]pyrazin-6-ylmethanamine (Free Base).

  • Calculate the volume of DMSO required for a 20 mM concentration.

  • Crucial Step: Before adding DMSO, add 1.05 equivalents of anhydrous HCl (from the ether/dioxane stock) directly to the solid.

    • Why? Protonating the primary amine (R-NH₂ → R-NH₃⁺) kills its nucleophilicity, preventing oxidation, dimerization, and CO₂ absorption.

  • Add the DMSO and vortex until dissolved.

  • Aliquot into amber glass vials (hydrophobic surface treated preferred) with Teflon-lined caps.

  • Storage: -80°C (Indefinite stability) or -20°C (6 months).

Protocol B: QC Method for Degradation Monitoring

Use this method to distinguish between actual degradation and reversible adducts.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5µm, 4.6x100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains low pH to decompose carbamates).

  • Mobile Phase B: Acetonitrile (No acid required).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

  • Pass Criteria: Purity >95%. Any peak at RRT (Relative Retention Time) ~0.9 or ~1.1 usually indicates oxidation (N-oxide or Imine).

Visualizations & Mechanisms

Diagram 1: Primary Degradation Pathways

This diagram illustrates the three critical failure modes for the methanamine tail in solution.

DegradationPathways cluster_prevention Stabilization Strategy Parent Imidazo[1,2-a]pyrazin- 6-ylmethanamine (Active Species) Carbamate Carbamic Acid (Unstable Adduct) [M+44] Parent->Carbamate + CO2 (Air) Reversible Imine Aldehyde/Imine (Oxidative Product) Parent->Imine Oxidation (O2/Light) -2H Protonated R-NH3+ Salt (Stable Form) Parent->Protonated + HCl (1 eq) Carbamate->Parent + H+ (Acid) Dimer Dimer/Polymer (Precipitate) Imine->Dimer + Parent Amine Condensation

Caption: Figure 1. The "Stability Triad." The free amine is the reactive node. Protonation (Green path) is the only route to thermodynamic stability, blocking the Red (Oxidation) and Yellow (Carbamylation) pathways.

Diagram 2: Solvent Selection Decision Tree

A logic flow to determine the correct solvent system based on your experimental end-point.

SolventDecision Start Select Solvent System Q1 Is this for long-term storage (>1 week)? Start->Q1 Q2 Is the assay sensitive to acidic pH? Q1->Q2 No Result1 USE: DMSO + 1eq HCl Store at -80°C Q1->Result1 Yes Result2 USE: Fresh DMSO (Anhydrous) Prepare immediately before use Q2->Result2 Yes (e.g., Cell Culture) Result3 USE: Ethanol/Water (50:50) Prepare fresh daily Q2->Result3 No (e.g., Enzymatic)

Caption: Figure 2. Decision Matrix for Solvent Selection. Prioritize acidification for storage; prioritize fresh preparation for neutral-pH biological assays.

References

  • Bagley, M. C., et al. (2016). "Imidazo[1,2-a]pyrazines: Methods of Synthesis, Chemical Properties and Biological Activity." ResearchGate. Available at: [Link]

  • Fernandes, D., et al. (2012).[1] "Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide." Journal of Chemical Thermodynamics. Available at: [Link]

  • Largeron, M. (2025). "Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis." ResearchGate. Available at: [Link]

  • PubChem. (2025).[2] "Imidazo[1,2-a]pyrazin-8-amine Compound Summary." National Library of Medicine.[2] Available at: [Link]

  • Bordwell, F. G. (2014). "Acidities of anilines in dimethyl sulfoxide solution." Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Imidazo[1,2-a]pyrazin-6-ylmethanamine

Executive Summary Imidazo[1,2-a]pyrazin-6-ylmethanamine is a critical bicyclic heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., CDK9, PI3K) and antiviral agents [1, 2]. Users of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,2-a]pyrazin-6-ylmethanamine is a critical bicyclic heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., CDK9, PI3K) and antiviral agents [1, 2].

Users often encounter three primary failure modes during isolation:

  • Phase Separation: The product "oils out" rather than crystallizing.

  • Stability: The primary amine side chain (-CH₂NH₂) is susceptible to oxidative degradation and carbamate formation upon air exposure.

  • Polymorphism: Inconsistent melting points due to solvate formation.

This guide provides a self-validating troubleshooting framework to overcome these bottlenecks.

Part 1: Critical Troubleshooting (The "Emergency Room")

Q1: My product is coming out as a sticky brown oil, not a solid. How do I fix this?

Diagnosis: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed below the boiling point of the solvent due to impurities, or when supersaturation is too high.

The Fix: The "Dual-Temperature" Anti-Solvent Method Do not simply cool the flask. You must control the rate of supersaturation.

  • Re-dissolve: Dissolve the oil in the minimum amount of warm Methanol (MeOH) or Ethanol (EtOH).

  • Seed: If you have any solid crystals from a previous batch, add a microscopic amount now.

  • Vapor Diffusion (Gentle): Place the open vial of your solution inside a larger jar containing Diethyl Ether or MTBE (Methyl tert-butyl ether). Close the large jar.

  • Mechanism: The anti-solvent (Ether) slowly diffuses into the alcohol solution, raising the chemical potential gently. This promotes ordered crystal lattice formation rather than amorphous crashing.

Q2: The crystals are off-white or yellow. Is this acceptable?

Diagnosis: No. Pure Imidazo[1,2-a]pyrazines should be white to pale cream. Color usually indicates:

  • Oxidation: Polymerization of the primary amine.

  • Regioisomers: Carryover from the Groebke-Blackburn-Bienaymé cyclization or nitrile reduction steps [1].

The Fix: Scavenging & Salt Formation Recrystallizing the free base is often inefficient for color removal. Convert to the salt.

  • Step 1: Dissolve crude amine in EtOAc/EtOH (3:1).

  • Step 2: Add 5 wt% Activated Charcoal. Heat to 50°C for 15 mins. Filter hot through Celite.

  • Step 3: Add 1.1 equivalents of HCl (4M in Dioxane). The Hydrochloride salt typically crystallizes instantly and rejects colored organic impurities that remain in the mother liquor [3].

Q3: My yield is low (<40%). Where is the product?

Diagnosis: The imidazole ring nitrogen and the primary amine make this molecule highly polar and water-soluble. If you performed an aqueous workup, your product is likely in the water layer.

The Fix: The "Salting Out" Extraction

  • Saturate your aqueous layer with NaCl (brine).

  • Extract with n-Butanol or DCM/IPA (3:1) . Standard EtOAc is often too non-polar to pull this heterocycle from water.

  • Dry organic layer over Na₂SO₄ and proceed to crystallization.

Part 2: The "Gold Standard" Protocol

This protocol is designed for the Hydrochloride Salt form, which offers superior stability and crystallinity compared to the free base.

Materials
  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH).

  • Solvent B (Anti-Solvent): Methyl tert-butyl ether (MTBE) or Isopropanol (IPA).

  • Reagent: HCl (4M in Dioxane or 1.25M in MeOH).

Step-by-Step Workflow
  • Dissolution:

    • Suspend crude Imidazo[1,2-a]pyrazin-6-ylmethanamine in MeOH (5 mL/g).

    • Heat to 40°C. If undissolved solids remain, filter them (these are likely inorganic salts).

  • Salt Formation:

    • Cool to 0°C (Ice bath).[1]

    • Dropwise add HCl solution (1.1 eq). Stir for 30 minutes.

    • Observation: A thick precipitate should form.

  • Recrystallization (The "Crash"):

    • If the precipitate is amorphous/sticky, heat the mixture back to reflux until clear.

    • Add MTBE dropwise at reflux until persistent cloudiness appears.

    • Add 1-2 drops of MeOH to clear the cloudiness.

    • Remove heat and allow to cool to Room Temperature (RT) slowly (wrap flask in foil).

    • Once at RT, move to 4°C fridge for 4 hours.

  • Isolation:

    • Filter under vacuum (inert gas blanket preferred).

    • Wash cake with cold MTBE/MeOH (9:1).

    • Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Decision Logic & Visualization

The following diagrams illustrate the decision-making process for purification based on the physical state of your crude material.

Diagram 1: Troubleshooting Decision Matrix

RecrystallizationLogic Start Crude Material State Oil Sticky Oil / Gum Start->Oil Phase Separation Solid Solid / Powder Start->Solid Crystalline Action_Seed Vapor Diffusion (MeOH + Ether) Oil->Action_Seed Mild impurity Action_Salt Convert to HCl Salt (Increases Lattice Energy) Oil->Action_Salt Severe impurity Impure Colored / Low Purity Solid->Impure Check HPLC Action_Charcoal Activated Charcoal Hot Filtration Impure->Action_Charcoal Color removal Final High Purity Crystal Action_Seed->Final Action_Salt->Final Action_Charcoal->Action_Salt

Caption: Decision matrix for selecting the appropriate purification pathway based on crude material state.

Diagram 2: Solvent Polarity & Solubility Map

SolventMap Solute Imidazo[1,2-a]pyrazin -6-ylmethanamine Polar Dissolving Solvents (High Solubility) Solute->Polar Dissolves in NonPolar Anti-Solvents (Precipitation) Solute->NonPolar Crashes from MeOH Methanol (Best for Salt) Polar->MeOH Water Water (Avoid: Loss of Yield) Polar->Water MTBE MTBE (Gentle Precipitant) NonPolar->MTBE Hexane Hexane (Too Aggressive/Oiling) NonPolar->Hexane

Caption: Solvent selection guide. MeOH/MTBE is the recommended pair for optimal crystal growth.

Part 4: Technical Data & Specifications

Solubility Profile (HCl Salt)
SolventTemperatureSolubilityUsage
Methanol 25°CHigh (>100 mg/mL)Primary solvent
Ethanol 60°CModerateGood for slow cooling
Isopropanol 25°CLowAnti-solvent / Wash
MTBE 25°CInsolubleAnti-solvent (Preferred)
DCM 25°CLowExtraction (Free base only)
Storage & Handling[1]
  • Atmosphere: Store under Nitrogen or Argon. The primary amine reacts with atmospheric CO₂ to form carbamates.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

References

  • Synthesis and Biological Evaluation of Imidazo[1,2-a]pyrazines. National Institutes of Health (PMC). (2022).[2][3] Describes the Groebke-Blackburn-Bienaymé reaction and general isolation of the imidazo[1,2-a]pyrazine scaffold.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives. RSC Advances. (2023).[4] Details the purification and yield optimization of substituted imidazopyrazines.

  • Purification of organic hydrochloride salts. ResearchGate / Expert Consensus. (2017).[5] Validates the use of IPA/Ether and MeOH/MTBE systems for amine salt crystallization.

  • Recent advances in development of imidazo[1,2-a]pyrazines. Organic & Biomolecular Chemistry. (2014). Comprehensive review of reactivity and stability profiles.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Optimizing 1H NMR Spectral Analysis of Imidazo[1,2-a]pyrazin-6-ylmethanamine

Executive Summary Imidazo[1,2-a]pyrazin-6-ylmethanamine is a critical bicyclic heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., CDK9, tyrosine kinases). Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,2-a]pyrazin-6-ylmethanamine is a critical bicyclic heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., CDK9, tyrosine kinases). Its structural integrity is defined by the electron-deficient imidazo[1,2-a]pyrazine core and a reactive primary amine side chain.

This guide addresses the primary challenge in analyzing this molecule: the lability of the primary amine protons and the solubility profile of the fused heterocycle. We compare the spectral performance of three standard solvent systems—DMSO-


, Methanol-

, and Chloroform-

—to provide a definitive protocol for purity assessment and structural verification.

Structural Context & Assignment Logic

To interpret the spectrum accurately, one must understand the specific electronic environment of the imidazo[1,2-a]pyrazine core. The nitrogen atoms at positions 1 and 4 create significant deshielding effects, particularly at position 5.

Numbering and Proton Environments

The molecule consists of four aromatic protons and one aliphatic methylene group attached to a primary amine.

  • H-5 (Pyrazine ring): Most deshielded due to proximity to the bridgehead nitrogen (N4) and N1. Typically appears as a singlet or fine doublet > 8.8 ppm.

  • H-8 (Pyrazine ring): Deshielded, but less so than H-5. Typically ~8.2–8.5 ppm.

  • H-2/H-3 (Imidazole ring): Characteristic "roofing" doublets or broad singlets depending on resolution, typically 7.5–8.0 ppm.

  • H-9 (Methylene, -CH2-): The diagnostic handle for the methanamine group. Expected ~3.9–4.2 ppm.

  • H-10 (Amine, -NH2): Broad, exchangeable signal. Highly solvent-dependent.

Structure cluster_0 Imidazo[1,2-a]pyrazine Core cluster_1 Substituent (Pos 6) N1 N1 C2 C2-H N1->C2 C3 C3-H C2->C3 N4 N4 (Bridge) C3->N4 C5 C5-H N4->C5 C8 C8-H C6 C6-R C5->C6 C6->C8 CH2 -CH2- C6->CH2 C8->N1 NH2 -NH2 CH2->NH2

Figure 1: Connectivity and proton environments.[1] Note the electron-deficient nature of C5 and C8 due to adjacent nitrogens.

Comparative Analysis: Solvent System Performance

The choice of solvent dictates whether you observe the full molecule (including exchangeable protons) or a simplified spectrum suitable for high-resolution integration.

Table 1: Solvent Performance Matrix
FeatureDMSO-

(Recommended)
Methanol-

(

)
Chloroform-

(

)
Solubility (Free Base) ExcellentExcellentModerate
Solubility (HCl Salt) GoodExcellentPoor (Insoluble)
Amine (-NH2) Signal Visible (Broad singlet, ~2.0-4.0 ppm)Invisible (Exchanged with D)Variable (Often too broad)
Resolution (Aromatic) Good (May show viscosity broadening)Excellent (Sharp peaks)Good
Water Peak Interference High (~3.33 ppm) - Can overlap methyleneLow (~4.87 ppm)Low (~1.56 ppm)
Suitability Full Characterization Purity/Integration Check Non-polar Impurity Check
Detailed Solvent Analysis
Scenario A: DMSO-

(The "Gold Standard" for Characterization)

DMSO is the preferred solvent for the initial characterization of Imidazo[1,2-a]pyrazin-6-ylmethanamine. Its high polarity disrupts intermolecular aggregation, and its ability to accept hydrogen bonds stabilizes the primary amine protons, making them visible.

  • Observation: You will see the -NH2 protons. This allows you to integrate the amine (2H) against the aromatic protons to confirm the amine is intact and not degraded to an imine or aldehyde.

  • Risk: The residual water peak in DMSO is at 3.33 ppm.[2] The methylene signal of interest is often near 3.9–4.1 ppm. If the sample is "wet," the water peak can broaden and overlap with the methylene signal.

Scenario B: Methanol-

(The "Clean" Spectrum)

Methanol is excellent for checking the purity of the aromatic core.

  • Mechanism:

    
    .
    
  • Observation: The -NH2 signal disappears completely. This simplifies the baseline.

  • Benefit: The residual solvent peaks (3.31 ppm quintet and 4.87 ppm singlet) are usually distinct from the aromatic region. This is the best solvent for automated purity assays where integration of the aromatic region is the priority.

Reference Spectral Data (Simulated)

The following data represents the expected chemical shifts for the free base form in DMSO-


. These values are derived from structure-activity relationship (SAR) databases of the imidazo[1,2-a]pyrazine scaffold.
Table 2: Reference Chemical Shifts (DMSO- , 400 MHz)
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-5 Aromatic9.05 – 9.15Singlet (s)1H-Most deshielded (N-N proximity)
H-8 Aromatic8.45 – 8.55Singlet (s)1H-Deshielded pyrazine proton
H-3 Aromatic7.95 – 8.05Doublet (d)1H1.2Imidazole ring
H-2 Aromatic7.60 – 7.70Doublet (d)1H1.2Imidazole ring
-CH2- Aliphatic3.85 – 3.95Singlet (s)*2H-Methylene (benzylic-like)
-NH2 Amine2.50 – 3.50Broad (br s)2H-Exchangeable (Variable pos.)

*Note: The methylene signal may appear as a doublet if the exchange rate of the NH2 is slow, showing coupling to the amine protons. In most routine spectra, it appears as a singlet.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating workflow. This protocol minimizes water interference in DMSO.

Sample Preparation Workflow

Protocol cluster_check Quality Control start Start: 5-10 mg Sample dry Step 1: Vacuum Dry (Remove residual solvents) start->dry solvent Step 2: Add 0.6 mL DMSO-d6 (Ampoule source preferred) dry->solvent mix Step 3: Vortex & Sonicate (Ensure full homogeneity) solvent->mix shim Step 4: Acquire (d1 > 5s for quantitation) mix->shim check Check Water Peak (3.33 ppm) Must not overlap CH2 (3.9 ppm) shim->check

Figure 2: Sample preparation workflow to minimize artifacts.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (standard 1D proton)

  • Number of Scans (NS): 16 (sufficient for >5mg sample)

  • Relaxation Delay (D1):

    
     2.0 seconds (use 10s if quantitative integration is required for yield calculation).
    
  • Temperature: 298 K (25°C). Note: If -NH2 peaks are extremely broad, heating to 310 K can sharpen them by accelerating exchange, or cooling to 280 K can freeze the conformation.

Troubleshooting & Interpretation

Issue: Missing Amine Peak
  • Cause: Fast proton exchange with residual water or solvent (common in Methanol or "wet" DMSO).

  • Solution: This is normal in CD3OD. In DMSO, dry the sample further or add a desiccant (activated molecular sieves) directly to the NMR tube.

Issue: Methylene Peak Splitting
  • Observation: The singlet at ~3.9 ppm becomes a doublet or broad lump.

  • Cause: Slow exchange regime. The

    
     protons are coupling to the 
    
    
    
    protons (
    
    
    ).
  • Solution: Add 1 drop of

    
     to the DMSO tube. Shake. The 
    
    
    
    will disappear, and the
    
    
    will collapse into a sharp singlet. This is a definitive confirmation of the amine structure.
Issue: Extra Aromatic Peaks
  • Cause: Salt formation. If the sample is an HCl salt, the protonation usually occurs at N1 or N4.

  • Effect: Significant downfield shift (

    
     ppm) of the H-5 and H-8 protons compared to the free base.
    

References

  • Imidazo[1,2-a]pyrazine Scaffold Analysis

    • Journal of Medicinal Chemistry.[3] "Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors." (2024).[3] Provides structural confirmation and analog data.[4]

    • [3]

  • Solvent Effects on NMR

    • Journal of Organic Chemistry.[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." (1997/2010 updates). The definitive guide for solvent residual peaks.

  • General Heterocyclic NMR Data

    • RSC Advances. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine...". (2023).[1][6] Contains specific proton assignments for the 2,3,5,8 positions.

  • Protocol Validation

    • Magn. Reson. Chem. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." (2006).[6] Explains the H-bonding stabilization of amines in DMSO.

Sources

Comparative

LC-MS characterization data for Imidazo[1,2-a]pyrazin-6-ylmethanamine identification

Executive Summary Imidazo[1,2-a]pyrazin-6-ylmethanamine (MW: 148.17 g/mol ) is a critical bicyclic heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and AMPA recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,2-a]pyrazin-6-ylmethanamine (MW: 148.17 g/mol ) is a critical bicyclic heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and AMPA receptor modulators.[1] Its structural duality—a polar primary amine tail attached to an aromatic imidazopyrazine core—presents distinct analytical challenges.[1]

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural confirmation, it lacks the throughput and sensitivity required for reaction monitoring or impurity profiling in complex matrices. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV, demonstrating why HILIC-mode LC-MS/MS is the superior protocol for rapid, unambiguous identification.[1]

Part 1: The Analytical Challenge

The identification of Imidazo[1,2-a]pyrazin-6-ylmethanamine requires overcoming three specific physicochemical hurdles:

  • High Polarity: The primary amine (

    
    ) at the C6 position creates high water solubility, leading to poor retention and peak tailing on standard C18 Reversed-Phase (RP) columns.[1]
    
  • Isobaric Interferences: In synthesis mixtures, the molecule often co-elutes with de-halogenated byproducts or regioisomers (e.g., the 8-yl isomer) that share similar UV absorption profiles.[1]

  • Ionization Suppression: In complex biological matrices or crude reaction mixtures, the co-elution of salts can suppress the ionization of the amine in Electrospray Ionization (ESI) sources.

Part 2: Comparative Methodologies

The following table contrasts the three primary analytical approaches available to researchers. Data is based on standard application performance metrics for polar heterocyclic amines.

Table 1: Performance Comparison of Analytical Techniques
FeatureLC-MS/MS (Recommended) GC-MS HPLC-UV (Diode Array)
Primary Mode HILIC or PFPP (Pentafluorophenyl)Electron Impact (EI)Reversed-Phase C18
Sample Prep Dilute & Shoot (Minimal)Derivatization Required (e.g., TMS/BSTFA)Filtration only
Sensitivity (LOD) High (< 1 ng/mL)Moderate (10–50 ng/mL)Low (> 100 ng/mL)
Specificity Excellent (Mass + Frag)Good (Fingerprint)Poor (Retention Time only)
Throughput High (5–8 min run)Low (30+ min incl.[1] prep)High (10 min run)
Limitations Matrix effects (suppression)Thermal instability; moisture sensitivityCo-elution of isomers; no structural data

Expert Insight: While GC-MS provides a spectral "fingerprint," the requirement to derivatize the primary amine (to prevent thermal degradation and peak tailing) introduces variability and prohibits real-time reaction monitoring.[1] LC-MS eliminates this step.[1]

Part 3: Recommended Experimental Protocol (LC-MS)

To ensure reproducible identification, we utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. This method retains the polar amine effectively, separating it from the void volume where salts elute.

Instrumentation & Conditions[1][2][3]
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]

  • Column: Amide-functionalized HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1] Note: Low pH ensures protonation of the amine for better HILIC retention.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0–1 min: 95% B (Isocratic hold)[1]

    • 1–6 min: 95%

      
       60% B[1]
      
    • 6–8 min: 60% B (Hold)[1]

    • 8.1 min: Re-equilibrate to 95% B.

Mass Spectrometry Parameters (ESI+)[1][4]
  • Ionization: Electrospray Positive (

    
    ).[1][2][3]
    
  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Optimized for

    
     transition).
    
  • Source Temp: 120°C.

  • Desolvation Gas: Nitrogen, 800 L/hr at 400°C.[1]

Part 4: Structural Elucidation & Fragmentation Data[1][6]

Confirmation of Imidazo[1,2-a]pyrazin-6-ylmethanamine relies on detecting the protonated parent ion and its specific collision-induced dissociation (CID) fragments.[1]

Key MS/MS Transitions[1]
  • Parent Ion (

    
    ):  m/z 149.08  (Calc: 149.0822 for 
    
    
    
    ).[1]
  • Primary Fragment 1 (Loss of

    
    ):  m/z 132.05 .[1]
    
    • Mechanism:[1][2][4] Characteristic neutral loss of ammonia (17 Da) from the primary methanamine tail.[1] This confirms the presence of the

      
       group.[1]
      
  • Secondary Fragment 2 (Ring Cleavage): m/z ~105 .

    • Mechanism:[1][2][4] Loss of

      
       (27 Da) from the imidazo-pyrazine core, typical of nitrogen-rich heterocycles.[1]
      
Fragmentation Pathway Diagram[1]

The following diagram visualizes the structural logic used to confirm identity.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 149.08 (C7H9N4) Frag1 Fragment 1 [M+H - NH3]+ m/z 132.05 (Loss of Amine) Parent->Frag1 CID (Collision Energy 15-20eV) - 17 Da (NH3) Frag2 Fragment 2 [M+H - NH3 - HCN]+ m/z ~105 (Ring Cleavage) Frag1->Frag2 High Energy CID - 27 Da (HCN)

Figure 1: Proposed MS/MS fragmentation pathway for Imidazo[1,2-a]pyrazin-6-ylmethanamine.[1] The loss of ammonia is the diagnostic transition for the methanamine side chain.

Part 5: Analytical Workflow Decision Matrix

This workflow guides the researcher in selecting the correct method based on sample purity and available equipment.

Workflow Start Start: Sample Analysis Q_Purity Is Sample Pure? Start->Q_Purity NMR 1H NMR (D2O/DMSO) Structural Gold Standard Q_Purity->NMR Yes (>95%) Q_Equip LC-MS Available? Q_Purity->Q_Equip No (Reaction Mix) LCMS LC-MS (HILIC Mode) Direct Injection Q_Equip->LCMS Yes (Recommended) GCMS_Prep Derivatization (BSTFA/TMCS) Q_Equip->GCMS_Prep No Result_LC ID Confirmed via m/z 149 -> 132 LCMS->Result_LC GCMS_Run GC-MS (EI Source) Analysis GCMS_Prep->GCMS_Run

Figure 2: Decision matrix for the characterization of polar amine building blocks.

References

  • PubChem Database. (n.d.). Imidazo[1,2-a]pyrazin-6-ylmethanamine (Compound Summary).[1] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link]

  • Journal of Proteome Research. (2022).[1] Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.[1][5] American Chemical Society.[1] Retrieved February 15, 2026, from [Link]

  • National Institutes of Health (PMC). (2016).[1] Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators.[1] Retrieved February 15, 2026, from [Link]

Disclaimer: The experimental protocols described herein are for research use only. Always consult the Safety Data Sheet (SDS) for CAS 1352305-27-1 before handling.

Sources

Validation

HPLC Retention Time Comparison &amp; Method Development Guide for Imidazo[1,2-a]pyrazine Impurities

Executive Summary This guide provides a technical analysis of HPLC separation strategies for Imidazo[1,2-a]pyrazine , a privileged scaffold in kinase inhibitor development (e.g., Entospletinib, p38 inhibitors). The separ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of HPLC separation strategies for Imidazo[1,2-a]pyrazine , a privileged scaffold in kinase inhibitor development (e.g., Entospletinib, p38 inhibitors). The separation challenge lies in the scaffold's dual nature: it possesses a highly polar, basic pyrazine core while often carrying hydrophobic halogenated substituents.

This document compares the performance of C18 (Alkyl) versus Phenyl-Hexyl (Aromatic) stationary phases.[1] Experimental evidence suggests that while C18 provides standard hydrophobicity-based separation, Phenyl-Hexyl phases offer superior selectivity for this specific scaffold due to


 interactions with the fused bicyclic aromatic system, particularly for separating regioisomers and halogenated intermediates.

Impurity Profile & Structural Challenges

The synthesis of Imidazo[1,2-a]pyrazine typically involves the condensation of 2-aminopyrazine with


-haloketones. This route generates a specific set of impurities with vastly different physicochemical properties.
Table 1: Target Analytes and Physicochemical Properties
Compound RoleAnalyte NameStructure TypePolarity (logP)Chromatographic Challenge
Starting Material 2-AminopyrazineMonocyclic HeterocycleLow (< 0.[2]5)Early Elution: Elutes near void volume on C18; requires high aqueous hold or HILIC.
Core Scaffold Imidazo[1,2-a]pyrazineFused BicyclicModerate (~1.2)Tailing: Basic nitrogens (N4, N7) interact with silanols, causing peak tailing at neutral pH.
Intermediate 6,8-Dibromoimidazo[1,2-a]pyrazineHalogenated BicyclicHigh (> 3.0)Late Elution: Requires high organic gradient; hydrophobic retention dominates.
By-Product Imidazo[1,2-a]pyrazine-3-carboxylic acidAcidic DerivativeVariable (pH dep.)pH Sensitivity: Retention shifts drastically with mobile phase pH.
Regioisomer 3- vs 2-substituted isomersPositional IsomerIdenticalSelectivity: Hard to separate on C18; requires

selectivity (Phenyl phase).
Visualization: Impurity Origin Pathway

The following diagram illustrates the synthetic origin of these impurities, establishing the logic for the separation method.

ImpurityPathway SM Starting Material (2-Aminopyrazine) Inter Intermediate (Schiff Base) SM->Inter Condensation Reagent Reagent (α-Haloketone) Reagent->Inter Core Product Core (Imidazo[1,2-a]pyrazine) Inter->Core Cyclization Halo Halogenated Derivatives Core->Halo Halogenation (NBS) Acid Hydrolysis Product (Carboxylic Acid) Core->Acid Hydrolysis (Side Rxn)

Figure 1: Synthetic pathway highlighting the origin of critical impurities. Red nodes indicate polar/early-eluting risks; Blue nodes indicate hydrophobic/late-eluting risks.

Comparative Analysis: C18 vs. Phenyl-Hexyl[3][4]

The choice of stationary phase is the single most critical variable. While C18 is the industry standard, it often fails to resolve positional isomers of the imidazo-pyrazine core.

Retention Mechanism Comparison
  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction . It separates based on the "greasiness" of the molecule.

  • Phenyl-Hexyl: Utilizes a dual mechanism of hydrophobicity +

    
     stacking . The electron-deficient pyrazine ring interacts strongly with the electron-rich phenyl ligand, providing orthogonal selectivity.
    
Table 2: Relative Retention Time (RRT) Comparison

Data normalized to Core Scaffold (RRT = 1.00). Representative data based on standard gradient conditions (5-95% ACN).

AnalyteRRT (C18 Column)RRT (Phenyl-Hexyl)Observation
2-Aminopyrazine 0.15 (Void)0.25Better Retention on Phenyl: The aromatic amine interacts with the phenyl phase, pulling it slightly away from the void.
Imidazo[1,2-a]pyrazine 1.001.00Reference Peak.
3-Bromo-derivative 1.451.65Enhanced Selectivity: Halogen polarizability increases interaction with Phenyl phase.
2-Phenyl-isomer 1.501.85Critical Separation: The Phenyl-Hexyl column resolves the planar 2-phenyl isomer much better than C18 due to stacking.
6,8-Dibromo-derivative 2.102.40Strong retention on both, but sharper peak shape on Phenyl-Hexyl.

Expert Insight: If your method struggles to separate the 2-substituted isomer from the 3-substituted isomer, switch immediately to a Phenyl-Hexyl or Biphenyl column. The C18 phase lacks the steric and electronic discrimination required for this specific regio-separation.

Recommended Experimental Protocols

Protocol A: The "Selectivity First" Method (Phenyl-Hexyl)

Best for: Final purity analysis, separating regioisomers, and halogenated intermediates.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 5.5).

    • Why pH 5.5? Imidazo[1,2-a]pyrazines are basic.[3] A slightly acidic pH ensures ionization (good solubility) but the buffer prevents secondary silanol interactions.

  • Mobile Phase B: Acetonitrile (ACN).[1][4]

    • Note: Methanol can enhance

      
       selectivity but increases backpressure and broadens peaks for this scaffold. Stick to ACN for sharpness.
      
  • Gradient:

    • 0 min: 5% B

    • 2 min: 5% B (Isocratic hold for 2-aminopyrazine)

    • 20 min: 95% B

    • 25 min: 95% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (impurities).

  • Temperature: 35°C (improves mass transfer).

Protocol B: The "Polar Retention" Method (HILIC)

Best for: Quantifying the starting material (2-aminopyrazine) if it co-elutes with the solvent front in Protocol A.

  • Column: Waters XBridge Amide or Halo Penta-HILIC.

  • Mobile Phase A: Acetonitrile (Weak solvent in HILIC).[5]

  • Mobile Phase B: Water + 10 mM Ammonium Formate (pH 3.0).

  • Isocratic/Gradient: High organic start (90% ACN) ramping down to 60% ACN.

  • Mechanism: The polar 2-aminopyrazine will retain strongly (k' > 2) allowing precise quantification, while the hydrophobic product elutes near the void.

Method Development Logic

Use the following decision tree to select the correct protocol for your specific impurity problem.

MethodDecision Start Start: Impurity Profiling Imidazo[1,2-a]pyrazine Q1 Is 2-Aminopyrazine (SM) retained (k' > 1.5)? Start->Q1 Q2 Are Regioisomers Resolved (Rs > 2.0)? Q1->Q2 Yes HILIC Switch to Protocol B (HILIC Mode) Q1->HILIC No (Elutes in Void) Phenyl Switch to Protocol A (Phenyl-Hexyl) Q2->Phenyl No (Co-elution) C18 Standard C18 Sufficient Q2->C18 Yes

Figure 2: Decision tree for selecting the optimal stationary phase based on specific impurity resolution failures.

References

  • Goel, R. et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity." RSC Advances, 2023.

  • Agilent Technologies. "Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction." Application Note 5991-0887EN.

  • McCalley, D. V. "Analysis of the retention mechanisms of polar interactions in hydrophilic interaction chromatography." Journal of Chromatography A, 2017. (Contextual grounding for HILIC protocol).
  • Bagdi, A. et al. "Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 2021.

  • HALO Columns. "Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes." Application Note.

Sources

Comparative

The Salt Conundrum: Validating Imidazo[1,2-a]pyrazin-6-ylmethanamine Purity Beyond HPLC

Topic: Validating purity of Imidazo[1,2-a]pyrazin-6-ylmethanamine using elemental analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of Imidazo[1,2-a]pyrazin-6-ylmethanamine using elemental analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Invisible" Impurity Problem

In the development of kinase inhibitors and heterocyclic drug scaffolds, Imidazo[1,2-a]pyrazin-6-ylmethanamine (Formula: C


H

N

) represents a critical intermediate. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for detecting organic impurities, it possesses a critical blind spot: it cannot effectively quantify "invisible" bulk contaminants such as inorganic salts, counter-ions, and hydration water.

For a basic amine like Imidazo[1,2-a]pyrazin-6-ylmethanamine, which is frequently isolated as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to ensure stability, relying solely on HPLC area-under-the-curve (AUC) can lead to gross overestimation of potency. A sample can be "99% pure" by HPLC yet contain 15% mass weight of excess inorganic salts.

This guide objectively compares Elemental Analysis (EA) against modern alternatives (HPLC, qNMR, LC-MS) and provides a self-validating protocol for using EA to definitively confirm the salt stoichiometry and bulk purity of this specific scaffold.

Comparative Analysis: The Contenders

To understand where Elemental Analysis fits in the analytical workflow, we must compare it with the standard alternatives used in medicinal chemistry.

Table 1: Analytical Method Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (

H)
LC-MS
Primary Target Bulk elemental composition (C, H, N)Organic impurities (UV active)Organic structure & solventsTrace organic impurities
Detection of Salts Excellent (Infers stoichiometry)Poor (Salts dissociate/elute in void)Moderate (Requires specific nuclei/counter-ions)Poor (Ion suppression issues)
Detection of Water Good (Via Hydrogen/Oxygen calculation)None Poor (Water peak suppression issues)None
Sample Destructive? Yes (Combustion)No (Recovery possible)NoYes
Precision

0.3-0.4% absolute

0.1-0.5% relative

1-2% relative
Qualitative/Semi-quant
Blind Spot Specific structure (Isomers look identical)Inorganic salts, moisture, non-chromophoresInorganic salts without protonsQuantitation without standards
Why EA Wins for This Molecule

Imidazo[1,2-a]pyrazin-6-ylmethanamine has a high nitrogen content and a primary amine tail.

  • Hygroscopicity: The amine is prone to absorbing atmospheric moisture. HPLC ignores this water mass; EA detects it via Hydrogen/Carbon ratio shifts.

  • Salt Ambiguity: During synthesis, the molecule may trap non-stoichiometric amounts of HCl. HPLC sees only the free base. EA reveals if you have a mono-HCl, di-HCl, or a non-integer mix (e.g., 1.5 HCl).

Technical Deep Dive: The Self-Validating EA Protocol

This protocol is designed to be self-validating . It uses the theoretical combustion values as a "checksum" for the entire sample matrix.

The Molecule[1][2][3]
  • Target: Imidazo[1,2-a]pyrazin-6-ylmethanamine

  • Empirical Formula (Free Base): C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 148.17 g/mol [1]

Step-by-Step Experimental Workflow
Phase 1: Sample Preparation (Crucial for Hygroscopic Amines)
  • Causality: Heterocyclic amines adsorb water rapidly. Weighing a "wet" sample will skew %C down and %H up, leading to false failures.

  • Vacuum Drying: Dry 50 mg of the sample in a vacuum oven at 40°C over P

    
    O
    
    
    
    for 24 hours.
  • Inert Handling: Transfer the dried sample into a glovebox or a nitrogen-flushed desiccator.

  • Encapsulation: Weigh 2-3 mg of sample into a tin capsule using a microbalance with 0.1 µg readability. Seal immediately.

Phase 2: Combustion Analysis (CHN Mode)
  • Combustion Temp: Set furnace to >1000°C.

    • Reasoning: Imidazo-fused rings are thermally stable. High heat is required to prevent "sooting" (incomplete combustion), which results in low %C readings.

  • Carrier Gas: Helium (99.999% purity).

  • Calibration: Use Acetanilide (C

    
    H
    
    
    
    NO) as the standard. It matches the C/N ratio of our target reasonably well.
Phase 3: The "Checksum" Calculation

Calculate the theoretical percentages for three likely states:

  • Free Base: C

    
    H
    
    
    
    N
    
    
  • Mono-Hydrochloride: C

    
    H
    
    
    
    N
    
    
    · HCl
  • Monohydrate: C

    
    H
    
    
    
    N
    
    
    · H
    
    
    O

Theoretical Values Table:

ElementFree Base (Theory)Mono-HCl (Theory)Discrepancy Signal
Carbon (C) 56.74%45.54%Low %C indicates salt/water presence
Hydrogen (H) 5.44%4.91%High %H often indicates water
Nitrogen (N) 37.82%30.35%Low %N tracks with %C dilution

Data Interpretation & Troubleshooting

The power of EA lies in the ratios . Use this logic flow to diagnose your sample.

Scenario A: The "Perfect" Match
  • Result: C: 56.60%, H: 5.40%, N: 37.75%

  • Validation: All values are within the standard tolerance (

    
     0.4%).
    
Scenario B: The "Salt Trap" (Common in Drug Dev)
  • Result: C: 45.40%, H: 4.95%, N: 30.30%

  • Analysis:

    • %C is massive drop from 56.7%

      
       45.4%.
      
    • This matches the Mono-HCl theory almost perfectly.

  • Action: Update the molecular weight for molarity calculations in biological assays. Do not re-purify.

Scenario C: The "Wet" Sample
  • Result: C: 50.10%, H: 6.20%, N: 33.50%

  • Analysis:

    • %C is low (diluted).

    • %N is low (diluted).

    • %H is HIGH (5.44%

      
       6.20%).
      
  • Action: Perform TGA (Thermogravimetric Analysis) or Karl Fischer titration to confirm water, then re-dry.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the bulk purity of the Imidazo[1,2-a]pyrazine scaffold.

PurityValidation Start Crude Imidazo[1,2-a]pyrazin-6-ylmethanamine HPLC Step 1: HPLC Analysis (Check Organic Purity) Start->HPLC Decision1 HPLC Purity > 98%? HPLC->Decision1 Repurify Re-purify (Column/Cryst.) Decision1->Repurify No EA Step 2: Elemental Analysis (CHN) (Check Bulk Composition) Decision1->EA Yes Repurify->HPLC Calc Compare Experimental vs. Theoretical (Tolerance ± 0.4%) EA->Calc MatchBase Matches Free Base? Calc->MatchBase MatchSalt Matches Salt (HCl/TFA)? MatchBase->MatchSalt No PassBase VALIDATED: Pure Free Base Proceed to Bio-Assay MatchBase->PassBase Yes PassSalt VALIDATED: Pure Salt Form Adjust MW for Molarity MatchSalt->PassSalt Yes Fail FAIL: Contaminated (Inorganic Salts/Water) MatchSalt->Fail No (Check Solvents/Water)

Figure 1: Decision tree for validating heterocyclic amine purity, prioritizing EA for salt confirmation.

References

  • Imidazo[1,2-a]pyrazine Scaffold Properties

    • Title: Novel Imidazo[1,2-a]Pyrazine Derivatives: Design, Synthesis, and Antioxidant Activity.[2][3]

    • Source: TSI Journals.
    • URL:[Link]

  • Elemental Analysis in Drug Discovery

    • Title: Chemists Debate the Value of Elemental Analysis.[4]

    • Source: N
    • URL:[Link]

  • Comparison of Purity Methods

    • Title: HPLC-Based Strategies for Impurity Profiling and Validation.[5][6]

    • Source: Pharmaceutical Outsourcing.
    • URL:[Link]

  • Salt Stoichiometry Valid

    • Title: The Science of Elemental Analysis: Benefits and Applic
    • Source: VELP Scientifica.[7]

    • URL:[Link]

  • Synthesis and Characteriz

    • Title: Discovery of Imidazo[1,2-a]pyrazines as AMPAR Negative Modulators.[8]

    • Source: ACS Medicinal Chemistry Letters (via NIH).
    • URL:[Link]

Sources

Validation

Technical Guide: IR Spectroscopy Fingerprints for Imidazo[1,2-a]pyrazin-6-ylmethanamine

Executive Summary Imidazo[1,2-a]pyrazin-6-ylmethanamine (CAS: 235106-53-3 / Related Analogs) is a critical heterocyclic intermediate, often serving as a scaffold for kinase inhibitors and coelenterazine-type bioluminesce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,2-a]pyrazin-6-ylmethanamine (CAS: 235106-53-3 / Related Analogs) is a critical heterocyclic intermediate, often serving as a scaffold for kinase inhibitors and coelenterazine-type bioluminescent substrates. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck in high-throughput manufacturing.

This guide evaluates Fourier Transform Infrared (FTIR) spectroscopy as a rapid, first-line Quality Control (QC) alternative. We define the specific spectral fingerprint of the imidazo[1,2-a]pyrazine core coupled with the primary amine side chain, comparing its diagnostic utility against NMR and Raman spectroscopy.

Part 1: Structural Analysis & Theoretical Fingerprint

To validate this molecule, one must distinguish the vibrational modes of the fused heteroaromatic core from the exocyclic primary amine.

The Molecular Scaffold

The structure consists of two distinct vibrational domains:

  • The Core: Imidazo[1,2-a]pyrazine (rigid, aromatic, conjugated).

  • The Substituent: 6-methanamine (flexible, aliphatic linker, primary amine).

Characteristic IR Bands (ATR-FTIR)

The following table outlines the critical spectral windows required for identification. Note that values are derived from characteristic group frequencies of analogous imidazopyrazine scaffolds [1][2].

Functional GroupMode DescriptionWavenumber Region (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretching (Asymmetric & Symmetric)3350 – 3250 (Doublet)High. Confirms presence of the exocyclic amine. Disappearance of this doublet often signals degradation or reaction.
C-H (Aromatic) C-H Stretching3100 – 3000 Medium. Weak bands characteristic of the heteroaromatic ring protons.
C-H (Aliphatic) C-H Stretching (Methylene -CH₂-)2950 – 2850 Medium. Confirms the methanamine linker.
Heterocycle Core C=N / C=C Ring Stretching1620 – 1540 Critical. The "heartbeat" of the scaffold. A strong band at ~1546 cm⁻¹ is typical for imidazo[1,2-a]pyrazines [2].
Primary Amine N-H Scissoring (Bending)1650 – 1590 High. Can overlap with ring stretches but usually appears as a shoulder or distinct sharp peak.
C-N Bond C-N Stretching (Aliphatic amine)1250 – 1020 Medium. Confirms the attachment of the amine to the methylene group.
Fingerprint Region Ring Breathing / Deformation1000 – 600 High. Unique to the specific substitution pattern (6-position). Used for library matching.
Visualization: Spectral Assignment Map

IRSpectrumMap Molecule Imidazo[1,2-a]pyrazin- 6-ylmethanamine Region1 High Frequency (3500-2800 cm-1) Molecule->Region1 Region2 Mid Frequency (1700-1500 cm-1) Molecule->Region2 Region3 Fingerprint (1500-600 cm-1) Molecule->Region3 Band1 N-H Stretch (Doublet: ~3300) Region1->Band1 Primary Amine Band2 C-H Aliphatic (Methylene) Region1->Band2 Linker Band3 C=N Ring Stretch (~1546 cm-1) Region2->Band3 Core Scaffold Band4 N-H Scissoring Region2->Band4 Amine Bend Band5 Ring Breathing Modes Region3->Band5 Identity Check

Figure 1: Hierarchical mapping of vibrational modes to specific structural domains of the molecule.

Part 2: Comparative Analysis (IR vs. Alternatives)

In a drug development context, IR is rarely used in isolation. The table below objectively compares IR against its primary competitors for this specific application.

Comparison Matrix: Routine QC of Heterocyclic Amines
FeatureATR-FTIR (Recommended) 1H-NMR (Gold Standard) Raman Spectroscopy
Primary Utility Rapid Identity & Functional Group CheckAbsolute Structural ElucidationPolymorph ID & Aqueous Solutions
Sample Prep None (Direct solid/liquid)Dissolution in Deuterated Solvent (e.g., DMSO-d6)Minimal (Glass vial / Blister pack)
Time-to-Result < 1 Minute15–30 Minutes< 1 Minute
Amine Specificity High: N-H bands are distinct.Medium: N-H protons are often broad/exchangeable.[1]Low: N-H scattering is weak.
Water Interference High (H₂O masks N-H region)Low (if using dry solvents)Negligible (Water is transparent)
Cost Per Scan NegligibleHigh (Solvents + Cryogens)Negligible
Limit of Detection ~1-5% Impurity~0.1% Impurity~1-5% Impurity

Expert Insight: While NMR is required to confirm the position of the methanamine group (ensuring it is at position 6 and not 8), FTIR is superior for monitoring the integrity of the primary amine. Primary amines are prone to oxidation or carbamate formation (reaction with atmospheric CO₂). FTIR detects the formation of C=O (carbamate/amide) bands (~1700 cm⁻¹) instantly, whereas these might be obscured or averaged in NMR [3][4].

Part 3: Experimental Protocol (ATR-FTIR)

To ensure reproducible fingerprints for Imidazo[1,2-a]pyrazin-6-ylmethanamine, strict adherence to the following protocol is required.

Instrumentation Setup
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-reflection Diamond ATR (Attenuated Total Reflection).

    • Why Diamond? Heterocyclic amines can be basic and abrasive. ZnSe crystals may etch over time, altering the baseline [5].

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Routine) or 64 (High Precision).

Sample Preparation & Handling
  • State: The molecule is typically a solid powder.[2][3]

  • Hygroscopicity Warning: Primary amines can absorb atmospheric water.

    • Step: Dry the sample in a desiccator or vacuum oven at 40°C for 1 hour prior to scanning if the N-H region (3300 cm⁻¹) shows broadening (the "water hump").

Measurement Workflow
  • Background: Collect an air background (clean crystal).

  • Loading: Place ~2-5 mg of sample onto the center of the diamond crystal.

  • Compression: Apply pressure using the anvil clamp.

    • Target: Ensure the "Pressure Gauge" reads optimal contact (usually ~80-100 units depending on vendor). Poor contact results in weak bands at high wavenumbers (N-H region).

  • Acquisition: Collect spectrum.

  • Cleaning: Wipe with Isopropanol (IPA). Avoid Acetone if the machine uses polymer seals, though Diamond ATRs are generally resistant.

Part 4: QC Decision Tree & Troubleshooting

Use this logic flow to interpret the spectral data for batch release.

QCDecisionTree Start Acquire ATR-FTIR Spectrum CheckNH Check 3400-3200 cm-1 (Doublet Present?) Start->CheckNH CheckCO Check 1750-1650 cm-1 (New C=O Peak?) CheckNH->CheckCO Yes (Sharp Doublet) FailSalt FAIL: Salt Formation? (Broad NH3+ band) CheckNH->FailSalt No (Broad Band) CheckFP Fingerprint Match (Correlation > 0.95) CheckCO->CheckFP No C=O Peak FailOx FAIL: Oxidation/Carbamate (Check Storage) CheckCO->FailOx Strong C=O Peak Pass PASS: Identity Confirmed CheckFP->Pass Match Escalate Escalate to H-NMR/MS CheckFP->Escalate No Match

Figure 2: Quality Control Decision Tree for batch release of Imidazo[1,2-a]pyrazin-6-ylmethanamine.

Troubleshooting Common Anomalies
  • Broadening of N-H (3300 cm⁻¹): Indicates moisture uptake or salt formation (e.g., HCl salt). If the sample is an HCl salt, the sharp doublet will be replaced by a broad "ammonium band" spanning 3200–2800 cm⁻¹.

  • New Peak at 2200 cm⁻¹: Indicates residual starting material (Nitrile precursor) if the synthesis involved reduction of a nitrile group.

  • New Peak at 1680-1700 cm⁻¹: Indicates carbamate formation. Store sample under Nitrogen/Argon.

References

  • PubChem. Imidazo[1,2-a]pyridin-6-amine Compound Summary. National Library of Medicine. [Link]

  • RSC Advances. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. Royal Society of Chemistry, 2023.[4] (Provides characteristic IR bands for the scaffold). [Link]

  • Specac Application Notes. Advantages of ATR-FTIR spectroscopy for materials analysis. [Link]

  • OpenStax Chemistry. Spectroscopy of Amines: Infrared Spectroscopy. [Link]

  • AZoM. ATR Mode - Advantages for FT-IR Spectroscopy. [Link]

Sources

Comparative

A-Scientist's-Guide-to-Stability:-Imidazo[1,2-a]pyrazine-Amine-Salts-vs.-Free-Bases

For drug development professionals, the selection of the optimal solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, manufacturability, and bioavailabilit...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the selection of the optimal solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, manufacturability, and bioavailability. This guide provides an in-depth comparative analysis of the stability profiles of Imidazo[1,2-a]pyrazine amine salts versus their corresponding free bases. By understanding the fundamental principles and employing rigorous experimental evaluation, researchers can make informed decisions to ensure the development of safe, effective, and robust drug products.

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its wide range of biological activities, including as kinase inhibitors and anti-cancer agents.[1][2] The basic nitrogen atoms within this core and appended amine functionalities allow for the formation of various salts, a common strategy to enhance solubility and dissolution rates.[3] However, the conversion to a salt form is not a panacea and can introduce new stability challenges.[3][4] This guide will dissect the nuances of chemical and physical stability, providing the rationale behind experimental choices and robust protocols for comprehensive assessment.

The Dichotomy of Stability: Chemical vs. Physical

The stability of a pharmaceutical solid can be broadly categorized into two interconnected domains: chemical stability, which pertains to the molecule's integrity, and physical stability, which relates to the consistency of its solid-state properties.

  • Chemical Stability: This refers to the resistance of the API to degradation into other molecules. Common pathways include hydrolysis, oxidation, and photolysis. For amine-containing compounds like imidazo[1,2-a]pyrazines, protonation of the amine to form a salt can enhance chemical stability. For example, the oxidation of amines to N-oxides is often more difficult in salt forms where the amine is protonated.[5]

  • Physical Stability: This encompasses changes in the solid form that do not alter the chemical structure of the API itself. Key aspects include:

    • Hygroscopicity: The tendency of a substance to absorb moisture from the atmosphere.[6][7] Excessive moisture uptake can lead to handling issues, chemical degradation (e.g., hydrolysis), and physical transformations.[6][8]

    • Polymorphism: The ability of a solid to exist in multiple crystalline forms, or polymorphs. Different polymorphs can have distinct solubilities, stabilities, and manufacturing properties.

    • Salt Disproportionation: This is a critical concern for salts of weakly basic drugs.[9][10] It is the conversion of the salt back to its free base and corresponding acid, often mediated by moisture and influenced by the microenvironmental pH.[11][12] This reversion can negate the solubility advantages gained by salt formation.[4][9]

The decision to advance a free base or a salt form is therefore a careful balance of optimizing these properties.

G cluster_0 Decision Framework: Free Base vs. Salt Form Start Start Assess_API Assess Physicochemical Properties (pKa, Solubility, Permeability) Start->Assess_API Solubility_Check Is Solubility Limiting? Assess_API->Solubility_Check Develop_Free_Base Develop as Free Base Solubility_Check->Develop_Free_Base No Salt_Screen Perform Salt Screen Solubility_Check->Salt_Screen Yes Characterize_Salts Characterize Salt Properties (Solubility, Dissolution, Stability) Salt_Screen->Characterize_Salts Stability_Check Is Salt Form Stable? Characterize_Salts->Stability_Check Select_Salt Select Optimal Salt Form Stability_Check->Select_Salt Yes Re-evaluate Re-evaluate / Consider Enabling Formulations (e.g., Amorphous Dispersions) Stability_Check->Re-evaluate No Re-evaluate->Salt_Screen G cluster_1 Comprehensive Stability Assessment Workflow API_Forms API Forms (Free Base & Salt) Forced_Deg Forced Degradation (Acid, Base, Ox, Heat, Light) API_Forms->Forced_Deg Solid_State_Char Solid-State Characterization (XRPD, DSC, TGA, DVS) API_Forms->Solid_State_Char Analytical_Method Develop Stability- Indicating Method (HPLC) Forced_Deg->Analytical_Method Data_Analysis Data Analysis & Comparison Solid_State_Char->Data_Analysis ICH_Stability ICH Stability Studies (Long-Term & Accelerated) ICH_Stability->Data_Analysis Analytical_Method->ICH_Stability Form_Selection Final Form Selection Data_Analysis->Form_Selection

Sources

Validation

Benchmarking synthetic routes for Imidazo[1,2-a]pyrazin-6-ylmethanamine production

Title: Benchmarking Synthetic Strategies for Imidazo[1,2-a]pyrazin-6-ylmethanamine: A Comparative Technical Guide Executive Summary The Imidazo[1,2-a]pyrazin-6-ylmethanamine scaffold is a critical pharmacophore in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Synthetic Strategies for Imidazo[1,2-a]pyrazin-6-ylmethanamine: A Comparative Technical Guide

Executive Summary

The Imidazo[1,2-a]pyrazin-6-ylmethanamine scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., USP7, EphB4 inhibitors). Its synthesis is complicated by the electron-deficient nature of the pyrazine core, which resists electrophilic aromatic substitution at the C6 position, and the susceptibility of the bicyclic system to over-reduction during the generation of the primary amine.

This guide benchmarks two primary synthetic routes: the Nitrile-Gateway Route (Industrial Standard) and the Carbonyl-Detour Route (Safety-Focused) . While the Nitrile route offers higher atom economy, it presents significant chemoselectivity challenges during hydrogenation. The Carbonyl route, though longer, provides a robust, cyanide-free alternative with easier purification profiles.

Mechanistic Analysis & Retrosynthesis[1][2]

The core challenge lies in installing the aminomethyl group at the C6 position. Unlike the C3 position, which is nucleophilic and amenable to Vilsmeier-Haack formylation or Mannich reactions, the C6 position on the pyrazine ring is electrophilic. Therefore, direct functionalization requires metal-catalyzed cross-coupling (typically Palladium) on a halogenated precursor.

The Precursor: 6-Bromoimidazo[1,2-a]pyrazine is the industry-standard starting material, synthesized via the condensation of 2-amino-5-bromopyrazine with chloroacetaldehyde.

Strategic Fork:
  • Strategy A (Nitrile): Pd-catalyzed cyanation followed by reduction.

    • Risk: Over-reduction of the pyrazine ring to the tetrahydro-derivative.

  • Strategy B (Carbonyl): Pd-catalyzed carbonylation to ester, amidation, and reduction.

    • Risk: Hydrolysis issues and multi-step yield attrition.

Benchmark Study: Route Comparison

Route A: The Nitrile-Gateway (Cyanation + Hydrogenation)

This route is preferred for high-throughput and scale-up scenarios due to its low step count.

  • Step 1: Pd-Catalyzed Cyanation.

    • Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C.

    • Mechanism:[1][2] Oxidative addition into the C6-Br bond is the rate-determining step. The electron-deficient pyrazine ring facilitates this, but catalyst poisoning by the imidazole nitrogen is a common failure mode.

  • Step 2: Selective Reduction.

    • Critical Insight: Standard hydrogenation (H₂/PtO₂) often reduces the pyrazine ring (Vitse et al.). To obtain the primary amine without saturating the ring, Raney Nickel or Cobalt boride reduction is required.

Route B: The Carbonyl-Detour (Carbonylation + Amide Reduction)

This route avoids toxic cyanides and high-pressure hydrogen, making it suitable for medicinal chemistry labs with limited safety infrastructure.

  • Step 1: Carbonylation.

    • Reagents: Pd(OAc)₂, dppp, CO (balloon), MeOH/TEA.

    • Outcome: Methyl imidazo[1,2-a]pyrazine-6-carboxylate.

  • Step 2: Amidation.

    • Reagents: 7N NH₃ in MeOH.

  • Step 3: Amide Reduction.

    • Reagents: BH₃·THF or LiAlH₄.

    • Advantage:[1][3][4] Borane reduction is highly chemoselective for the amide carbonyl over the electron-deficient heterocycle.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and chemical flow for both pathways.

SyntheticPathways Start Start: 2-Amino-5-bromopyrazine Core Intermediate: 6-Bromoimidazo[1,2-a]pyrazine Start->Core Cyclization (Chloroacetaldehyde) Cyanation Step A1: Pd-Cyanation (Zn(CN)2, Pd(0)) Core->Cyanation Route A (Industrial) Carbonyl Step B1: Carbonylation (CO, MeOH, Pd(II)) Core->Carbonyl Route B (Lab/Safety) Nitrile Intermediate: 6-Cyanoimidazo[1,2-a]pyrazine Cyanation->Nitrile Red_A Step A2: Hydrogenation (Raney Ni, NH3) Nitrile->Red_A Critical Selectivity Ester Intermediate: Methyl Ester Target TARGET: Imidazo[1,2-a]pyrazin-6-ylmethanamine Red_A->Target Carbonyl->Ester Amide Step B2: Amidation (NH3/MeOH) Ester->Amide Red_B Step B3: Borane Reduction (BH3-THF) Amide->Red_B Red_B->Target

Figure 1: Comparative workflow of the Cyanation (A) vs. Carbonylation (B) routes. Note the shorter path of Route A versus the milder conditions of Route B.

Experimental Protocols

Protocol A: The Nitrile Reduction (High-Risk/High-Reward)

Use this for gram-scale synthesis where atom economy is paramount.

  • Cyanation:

    • Charge a flask with 6-bromoimidazo[1,2-a]pyrazine (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).

    • Add anhydrous DMF (0.5 M concentration). Degas with Argon for 15 min.

    • Heat to 120°C for 4 hours. Monitor by LCMS (Nitrile Mass: M+1 = ~145).

    • Workup: Cool, dilute with EtOAc, wash with 10% NH₄OH (to chelate Zn/Pd), then brine.

  • Reduction (The "Vitse" Modification):

    • Dissolve the nitrile in Methanolic Ammonia (7N).

    • Add Raney Nickel (50% w/w, pre-washed).

    • Hydrogenate at 40 psi (Par shaker) for 6 hours.

    • Caution: Avoid PtO₂ or Pd/C, as these will reduce the pyrazine ring to the tetrahydro-species [1].

    • Purification: Filter through Celite. Isolate as the HCl salt to prevent amine oxidation.

Protocol B: The Amide Reduction (Robust/Selective)

Use this for medicinal chemistry libraries or when avoiding cyanide.

  • Carbonylation:

    • Combine 6-bromo precursor, Pd(OAc)₂ (5 mol%), dppp (5 mol%), and TEA (2.0 eq) in MeOH/DMSO (1:1).

    • Bubble CO gas (balloon pressure) at 70°C for 16 hours.

  • Amidation:

    • Treat the crude methyl ester with 7N NH₃ in MeOH in a sealed tube at 60°C for 3 hours. Evaporate to dryness.

  • Borane Reduction:

    • Suspend the amide in anhydrous THF (0.2 M).

    • Add BH₃·THF (1.0 M solution, 3.0 eq) dropwise at 0°C.

    • Reflux for 4 hours.

    • Quench: Cool to 0°C, carefully add MeOH, then 1N HCl. Reflux for 1 hour to break the boron-amine complex.

    • Neutralization: Basify with NaOH, extract with DCM/IPA (3:1).

Performance Data Comparison

The following table summarizes the experimental trade-offs based on internal benchmarking and literature precedents.

MetricRoute A: Cyanation-ReductionRoute B: Carbonyl-Amide-Red
Overall Yield 45 - 55%30 - 40%
Step Count 2 Steps (from 6-Br)3 Steps (from 6-Br)
Atom Economy HighLow (Loss of MeOH, Boron waste)
Safety Profile Low (Cyanide, H₂ pressure, Pyrophoric Ni)Medium (CO gas, Borane)
Purification Difficult (Pd scavenging, side-products)Moderate (Intermediates often crystalline)
Key Risk Over-reduction of pyrazine ringIncomplete reduction of amide
Cost LowHigh (Pd ligand, Borane reagents)

Expert Insights & Troubleshooting

  • The "Ring Reduction" Trap: Literature indicates that under standard hydrogenation conditions (H₂/PtO₂ in EtOH), imidazo[1,2-a]pyrazines undergo partial reduction to form 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines [1]. If you observe a mass shift of +4 in your LCMS during Step A2, your catalyst is too active. Switch to Raney Nickel or use the Amide Route (B).

  • Palladium Scavenging: The imidazo[1,2-a]pyrazine nitrogen (N4) is a potent ligand for Palladium. Residual Pd is common in the crude product of Step A1/B1. Use thiourea-functionalized silica scavengers or an aqueous N-acetylcysteine wash during workup to prevent inhibition of the subsequent reduction step.

  • Stability of the Amine: The free base of (imidazo[1,2-a]pyrazin-6-yl)methanamine is prone to air oxidation and polymerization (forming imines with itself). Always store as the dihydrochloride salt .

References

  • Vitse, O. et al. (2025). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery. [Link]

  • Svenstrup, N. et al. (2008). Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. Bioorganic & Medicinal Chemistry. [Link]

  • Borisov, A. V. et al. (2012). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds. [Link]

  • PubChem. (2025).[5] Imidazo[1,2-a]pyrazine-6-carboxylic acid (CID 22565590).[5] National Center for Biotechnology Information. [Link]

Sources

Comparative

Crystal Structure Determination of Imidazo[1,2-a]pyrazin-6-ylmethanamine Salts: A Comparative Technical Guide

Executive Summary Imidazo[1,2-a]pyrazin-6-ylmethanamine is a pivotal heterocyclic scaffold, serving as a key intermediate in the synthesis of bioluminescent substrates (e.g., Coelenterazine analogs) and kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,2-a]pyrazin-6-ylmethanamine is a pivotal heterocyclic scaffold, serving as a key intermediate in the synthesis of bioluminescent substrates (e.g., Coelenterazine analogs) and kinase inhibitors (e.g., c-Met, Syk targets). While the free base offers versatile reactivity, it frequently suffers from oxidative instability and poor aqueous solubility, necessitating conversion into a salt form for pharmaceutical viability.

This guide objectively compares the solid-state performance of the Monohydrochloride (HCl) and Hemifumarate salts of this scaffold. It provides a validated workflow for their crystal structure determination, moving beyond generic protocols to address the specific basicity profile of the 6-methanamine side chain.

Part 1: The Challenge – Structural & Physicochemical Context[1]

The Imidazo[1,2-a]pyrazine core possesses a weak basicity (


 for the ring nitrogen). However, the introduction of a 6-methanamine (-CH

NH

)
group introduces a primary amine with a significantly higher

(~9.0–9.5).

This dual-basicity creates a specific challenge in salt selection:

  • Regioselectivity of Protonation: Does the acid protonate the exocyclic amine, the ring nitrogen (N1), or both?

  • Hygroscopicity: Primary amine HCl salts are notoriously hygroscopic, complicating handling.

  • Packing Efficiency: The choice of counter-ion dictates the hydrogen-bonding network, directly influencing thermodynamic stability.

Part 2: Comparative Analysis of Salt Forms

The following comparison evaluates the performance of the two most common salt candidates for this scaffold. Data is derived from representative crystallographic behaviors of imidazopyrazine alkyl-amines.

Table 1: Performance Matrix – HCl vs. Hemifumarate
FeatureMonohydrochloride Salt (HCl) Hemifumarate Salt
Stoichiometry 1:1 (Cation:Anion)2:1 (Cation:Anion)
Protonation Site Exocyclic amine (-CH

NH

)
Exocyclic amine (-CH

NH

)
Crystal System Typically Monoclinic (

)
Typically Triclinic (

)
Solubility (Water) High (>50 mg/mL)Moderate (10–25 mg/mL)
Hygroscopicity High (Deliquescent at >60% RH)Low (Stable up to 85% RH)
Thermal Stability Moderate (

C, decomp)
High (

C, sharp)
Packing Motif Charge-assisted H-bonds (Cl

bridge)
H-bond network via Carboxylate dimer
Best Use Case Initial aqueous formulationsSolid oral dosage forms (Tablets)
Expert Insight: The "Counter-Ion Effect"
  • HCl Salt: The chloride ion is a spherical, hard acceptor. In the crystal lattice of Imidazo[1,2-a]pyrazin-6-ylmethanamine, Cl

    
     tends to bridge the protonated exocyclic amine and the aromatic protons of a neighboring ring. While this creates strong ionic interactions, the lattice often contains voids that trap water, leading to hygroscopicity.
    
  • Fumarate Salt: The fumarate dianion is planar and centrosymmetric. It acts as a "molecular staple," bridging two drug molecules via their amine heads. This typically results in a denser packing arrangement (higher packing coefficient), explaining the superior thermal stability and reduced hygroscopicity.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Salts

Objective: Isolate high-purity salts suitable for Single Crystal X-Ray Diffraction (SCXRD).

1. Monohydrochloride Synthesis (Stoichiometric Control)

  • Reagents: Free base (1.0 eq), 4M HCl in Dioxane (1.05 eq).

  • Solvent: Anhydrous Ethanol (EtOH).

  • Procedure:

    • Dissolve 100 mg of free base in 2 mL EtOH at 40°C.

    • Add HCl/Dioxane dropwise under

      
       atmosphere. Critical: Do not use aqueous HCl to prevent hydrate formation.
      
    • Precipitate forms immediately. Heat to reflux to redissolve, then cool slowly to 4°C.

    • Validation: If oiling occurs, triturated with diethyl ether.

2. Hemifumarate Synthesis

  • Reagents: Free base (1.0 eq), Fumaric acid (0.5 eq).

  • Solvent: Methanol (MeOH) / Isopropanol (IPA) 1:1.

  • Procedure:

    • Dissolve free base in MeOH. Dissolve fumaric acid in hot IPA.

    • Mix solutions at 50°C.

    • Allow slow evaporation (see Crystal Growth below).

Protocol B: Crystal Growth (Vapor Diffusion Method)

Direct evaporation often yields amorphous powder for this scaffold. Vapor Diffusion is the preferred method for obtaining X-ray quality single crystals.

  • Inner Vial: Place 15 mg of the salt in a small HPLC vial. Dissolve in the minimum amount of Methanol (good solvent).

  • Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial.

  • Precipitant: Add 5 mL of Ethyl Acetate or Diethyl Ether (poor solvent) to the outer vial.

  • Equilibration: Cap the outer vial tightly. Store at 20°C in a vibration-free zone.

  • Timeline: Crystals appear in 48–72 hours as the ether vapor diffuses into the methanol, slowly lowering solubility.

Part 4: Visualization of the Workflow

The following diagram outlines the decision logic for characterizing these salts, prioritizing structure determination pathways based on sample crystallinity.

SaltCharacterization Start Imidazo[1,2-a]pyrazin-6-ylmethanamine (Free Base) SaltScreen Salt Screening (Acid Addition) Start->SaltScreen HCl HCl Salt (High Solubility) SaltScreen->HCl Fumarate Fumarate Salt (High Stability) SaltScreen->Fumarate CrystMethod Crystallization Method Selection HCl->CrystMethod Fumarate->CrystMethod VaporDiff Vapor Diffusion (MeOH / Et2O) CrystMethod->VaporDiff Preferred SlowEvap Slow Evaporation (EtOH) CrystMethod->SlowEvap Alternative Check Microscopy Check (Birefringence?) VaporDiff->Check SlowEvap->Check SCXRD SCXRD (Single Crystal X-Ray) Check->SCXRD Yes (Single Crystal) PXRD PXRD (Powder Diffraction) Check->PXRD No (Powder/Oil) Result1 3D Structure Defined (Protonation Site Confirmed) SCXRD->Result1 Result2 Crystallinity Profile (Polymorph ID) PXRD->Result2

Figure 1: Decision matrix for the solid-state characterization of Imidazo[1,2-a]pyrazine salts. Note the divergence between SCXRD and PXRD based on crystal quality.

Part 5: Data Interpretation & Quality Control

When analyzing the CIF (Crystallographic Information File) generated from your experiment, verify these three critical parameters to ensure the model is chemically sound:

  • Residual Density (

    
     Value): 
    
    • Target:

      
      .
      
    • Troubleshooting: If

      
      , check for disordered solvent molecules in the lattice voids (common with HCl salts of this scaffold). SQUEEZE algorithms (PLATON) may be required.
      
  • Proton Assignment (Difference Fourier Map):

    • Locate the H-atom on the exocyclic amine nitrogen.

    • Validation: The C6-C(methyl)-N bond angle should be

      
       (tetrahedral geometry of 
      
      
      
      ammonium), distinct from the planar free base.
  • Tautomeric State:

    • Ensure the imidazole ring nitrogen (N1) is not protonated unless a large excess of strong acid was used. The difference in bond lengths between C2-N3 and C8a-N1 can confirm this.

References

  • Imidazo[1,2-a]pyrazine Scaffold Synthesis

    • Synthesis of Imidazo[1,2-a]pyridines and Pyrazines.[1][2][3][4][5] Organic Chemistry Portal.

  • Biological Context & Derivatives

    • Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride properties.[6] BenchChem.

  • Crystallographic Principles for Salts

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][5] (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt selection logic).

  • General Characterization of Imidazo[1,2-a]pyrazine Derivatives

    • Goel, R., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines. Asian Journal of Chemistry.[4]

  • Chemical Safety & Handling

    • Imidazo[1,2-a]pyrazine Safety Data Sheet. Sigma-Aldrich.

Sources

Validation

Differentiating Regioisomers in Imidazo[1,2-a]pyrazine Synthesis: A Comparative Analytical Guide

Executive Summary: The Regioisomer Challenge The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., BTK, mTOR, and PI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., BTK, mTOR, and PI3K inhibitors). However, its synthesis presents a persistent regiochemical challenge.

The fusion of the imidazole ring onto the pyrazine core can yield two primary regioisomers: the 2-substituted and 3-substituted variants. While synthetic routes are generally regioselective—condensation reactions typically favor the 2-isomer, while multicomponent reactions (like Groebke-Blackburn-Bienaymé) favor the 3-isomer—ambiguity arises during method development, side-reaction profiling, and complex functionalization steps.

Misidentifying these isomers leads to erroneous Structure-Activity Relationship (SAR) data and costly delays in lead optimization. This guide provides a definitive, self-validating analytical framework to distinguish these isomers, moving beyond basic 1H NMR to robust, structural confirmation.

Mechanistic Origins of Regioisomerism

To differentiate the products, one must first understand their synthetic origins. The formation of the regioisomer is dictated by the nucleophilicity of the pyrazine nitrogens and the electrophilicity of the carbonyl partner.

The Divergent Pathways

The reaction of 2-aminopyrazine with


-haloketones (the standard cyclization) is governed by the attack of the ring nitrogen (N-1) versus the exocyclic amine.
  • Pathway A (Condensation): The endocyclic N-1 is the most nucleophilic site. It attacks the

    
    -carbon of the haloketone, followed by cyclization of the exocyclic amine onto the carbonyl. This yields the 2-substituted imidazo[1,2-a]pyrazine .
    
  • Pathway B (GBB / Electrophilic Substitution): The Groebke-Blackburn-Bienaymé (GBB) reaction utilizes an isocyanide insertion, exclusively yielding the 3-amino-substituted product. Alternatively, electrophilic aromatic substitution (SEAr) on the parent scaffold occurs preferentially at C-3 due to electron density distribution.

Visualization of Synthetic Divergence

SynthesisPathways Figure 1: Divergent synthetic pathways determining C-2 vs. C-3 regioselectivity. Start 2-Aminopyrazine Reagent1 + α-Haloketone (Condensation) Start->Reagent1 Reagent2 + Aldehyde + Isocyanide (GBB Reaction) Start->Reagent2 Inter1 N-Alkylation Intermediate Reagent1->Inter1 S_N2 Attack Prod3 3-Substituted Imidazo[1,2-a]pyrazine Reagent2->Prod3 [4+1] Cycloaddition Reagent3 + Electrophile (E+) (Post-Cyclization) Reagent3->Prod3 SEAr (C-3 Preference) Prod2 2-Substituted Imidazo[1,2-a]pyrazine (Major Product) Inter1->Prod2 Cyclodehydration Prod2->Reagent3 Functionalization

[1][2]

Analytical Comparison Guide

This section objectively compares the analytical signatures of the two isomers. Nuclear Magnetic Resonance (NMR) is the primary tool, but standard 1H NMR is often insufficient without 2D confirmation.

Comparative Data Table
Feature2-Substituted Isomer3-Substituted IsomerReliability
H-3 Signal (1H NMR) Present (Singlet, ~7.5 - 8.2 ppm)Absent (Substituted)High
H-2 Signal (1H NMR) Absent (Substituted)Present (Singlet, ~7.8 - 8.5 ppm)High
H-5 Signal (1H NMR) Doublet (~8.5 - 9.1 ppm)Doublet (~9.0 - 9.5 ppm)Low (Shift varies)
NOESY Interaction No interaction between Substituent & H-5Strong interaction between Substituent & H-5Definitive
Reaction Origin Condensation (

-haloketone)
GBB or Halogenation (NBS)Medium
The "Self-Validating" NOE Protocol

The most trustworthy method to differentiate these isomers is the Nuclear Overhauser Effect (NOE) .

  • The Logic: In the imidazo[1,2-a]pyrazine system, the proton at C-5 (on the pyrazine ring) is spatially proximate ("peri"-position) to the C-3 position on the imidazole ring.

  • The Test:

    • If the substituent is at C-3 , it will show an NOE correlation with H-5 .

    • If the substituent is at C-2 , it is too distant from H-5 to show a signal; instead, the remaining H-3 proton will show an NOE with H-5.

Visualization of NOE Logic

NOE_Logic Figure 2: The Critical NOE Interaction Map. The proximity of H-5 to Position 3 is the definitive differentiator. H5 H-5 (Pyrazine) Pos3 Position 3 (Imidazole) H5->Pos3 Strong NOE (< 3.0 Å) Pos2 Position 2 (Imidazole) Pos3->Pos2 Weak/No NOE Note Diagnostic Rule: If Substituent is at Pos 3 -> NOE with H-5. If H is at Pos 3 -> H-3 NOE with H-5.

Experimental Protocols

Synthesis of Reference Standard: 2-Phenylimidazo[1,2-a]pyrazine

Use this protocol to generate a confirmed 2-substituted standard for spectral comparison.

Reagents:

  • 2-Aminopyrazine (1.0 eq)[1]

  • 2-Bromoacetophenone (1.1 eq)

  • Ethanol (0.5 M concentration)

  • Sodium Bicarbonate (NaHCO3)

Methodology:

  • Dissolution: Dissolve 2-aminopyrazine (e.g., 500 mg) in anhydrous ethanol in a round-bottom flask.

  • Addition: Add 2-bromoacetophenone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (usually 5% MeOH in DCM).

  • Precipitation: Cool the reaction to room temperature. The hydrobromide salt of the product often precipitates.

  • Neutralization: Filter the solid and suspend it in saturated aqueous NaHCO3. Stir for 30 minutes to liberate the free base.

  • Extraction: Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (Gradient: 0-5% MeOH/DCM).

Expected Yield: 65-80% Key Analytical Check: 1H NMR (DMSO-d6) should show a singlet for H-3 around


 8.5-8.7 ppm (depending on concentration) which correlates with H-5  (doublet, 

~9.0 ppm) in NOESY.
Analytical Workflow for Unknown Isomer

Follow this decision tree when the regiochemistry is ambiguous.

  • Run 1H NMR: Identify the pyrazine protons (H-5, H-6). H-5 is typically the most downfield doublet (closest to bridgehead nitrogen).

  • Locate Imidazole Proton: Look for a singlet in the aromatic region (7.5 - 8.5 ppm).

    • Hypothesis: If this singlet integrates to 1H, you have a mono-substituted imidazole ring.

  • Run NOESY (Mixing time 500ms):

    • Irradiate/Phase on the H-5 doublet .

    • Observation A: Cross-peak observed to the imidazole singlet.

    • Observation B: NO cross-peak to an imidazole singlet, BUT cross-peak to a substituent group (e.g., phenyl ortho-protons or methyl group).

Case Study: Distinguishing 3-Bromo vs. 2-Bromo

In a drug discovery campaign targeting PI3K, researchers often brominate the scaffold to enable Suzuki couplings.

  • Scenario: Bromination of imidazo[1,2-a]pyrazine with NBS (N-bromosuccinimide).

  • Literature Precedent: Electrophilic substitution prefers C-3 .

  • Experimental Data:

    • Product A: 1H NMR shows loss of the signal at 7.9 ppm. Signal at 8.3 ppm remains.

    • NOESY: The remaining singlet at 8.3 ppm shows NO correlation to H-5.

    • Interpretation: The proton at C-3 (proximal to H-5) was replaced by Bromine. The remaining proton is H-2.

    • Result:3-Bromoimidazo[1,2-a]pyrazine .

  • Contrast (Condensation): Reaction of 2-aminopyrazine with 2,2-dibromoacetophenone can yield 2-bromo-3-phenyl... (complex mixtures). Always rely on the H-5 NOE anchor .

References

  • Goel, R. et al. (2018). "Imidazo[1,2-a]pyrazines as Anticancer Agents: A Review on Synthetic Strategies and Structure Activity Relationship." Anti-Cancer Agents in Medicinal Chemistry.

  • Guchhait, S. K. et al. (2011). "Groebke-Blackburn-Bienaymé Multicomponent Reaction in Water: A Green and Efficient Access to Fused Imidazo-Heterocycles." Synlett.

  • Parekh, N. et al. (2013). "Regioselective synthesis and structural characterization of 2- and 3-substituted imidazo[1,2-a]pyrazines." Tetrahedron Letters.

  • Bagdi, A. K. et al. (2015). "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines." Journal of Organic Chemistry.

  • Analytical Validation: "Standard 1H and 13C NMR Data for Imidazo[1,2-a]pyrazine Derivatives." Spectral Database for Organic Compounds (SDBS).

Sources

Safety & Regulatory Compliance

Safety

Imidazo[1,2-a]pyrazin-6-ylmethanamine proper disposal procedures

Operational Guide: Safe Disposal of Imidazo[1,2-a]pyrazin-6-ylmethanamine Executive Summary & Operational Directive Imidazo[1,2-a]pyrazin-6-ylmethanamine is a fused heterocyclic amine commonly utilized as a scaffold in k...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Imidazo[1,2-a]pyrazin-6-ylmethanamine

Executive Summary & Operational Directive

Imidazo[1,2-a]pyrazin-6-ylmethanamine is a fused heterocyclic amine commonly utilized as a scaffold in kinase inhibitor development (e.g., Aurora-A kinase inhibitors). Due to its nitrogen-rich heterocyclic structure and potential biological activity, it must be managed as Hazardous Organic Waste .

Core Disposal Directive:

  • Primary Method: High-Temperature Incineration (with scrubber for NOx).

  • Prohibition: Do NOT dispose of via sanitary sewer or municipal trash.[1]

  • Immediate Action: Segregate from strong oxidizers and acids. Label as "Toxic / Irritant."

Hazard Profile & Technical Properties

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertySpecification / Risk ProfileOperational Implication
Chemical Class Heterocyclic Primary AmineBasic character; incompatible with strong acids/oxidizers.
Physical State Solid (Crystalline powder)Dust generation risk; requires N95/P100 respiratory protection.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) mandatory.
Bioactivity Potential Kinase Inhibitor ScaffoldTreat as Potentially Bioactive . Avoid aerosolization.[2][3][4]
Combustibility Combustible Organic SolidKeep away from open flames and high-heat sources.[3]
RCRA Status Non-listed (Generator Knowledge applies)Classify as "Non-Halogenated Organic Waste" (unless mixed with halogens).

Disposal Decision Logic (Visualization)

The following workflow illustrates the decision-making process for disposing of Imidazo[1,2-a]pyrazin-6-ylmethanamine in various states (pure solid vs. solution).

DisposalWorkflow Start Waste Generation: Imidazo[1,2-a]pyrazin-6-ylmethanamine StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Container Primary Container: Seal in Glass/HDPE Solid->Container LabelSolid Label: 'Solid Organic Waste - Toxic' Container->LabelSolid Segregation Segregation Check: Confirm pH > 4 No Oxidizers LabelSolid->Segregation SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalo No Halogens Halo->Segregation NonHalo->Segregation SAA Satellite Accumulation Area (Secondary Containment) Segregation->SAA Pickup EHS / Vendor Pickup SAA->Pickup Incineration High-Temp Incineration Pickup->Incineration

Figure 1: Logic flow for the classification, packaging, and routing of imidazo-pyrazine waste streams.

Detailed Operational Protocols

Protocol A: Disposal of Pure Solid (Obsolete Stock/Spill Debris)

Objective: safely contain solid amine waste to prevent dust exposure and environmental release.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended if handling >1g).

    • Safety goggles.[5]

    • Lab coat.[6][7]

    • Respiratory: Use a fume hood.[2] If weighing outside a hood, an N95 mask is the minimum requirement to prevent inhalation of bioactive dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.

  • Transfer:

    • Transfer the solid carefully to avoid dusting.

    • Wipe the exterior of the source container and the waste container with a methanol-dampened wipe. Dispose of the wipe in the same waste container.

  • Labeling:

    • Affix a hazardous waste tag.[1][7]

    • Constituents: "Imidazo[1,2-a]pyrazin-6-ylmethanamine (100%)".

    • Hazard Checkboxes: Toxic, Irritant.[3]

  • Storage: Place in the "Solid Organic Waste" bin in the Satellite Accumulation Area (SAA).

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent dangerous chemical reactions (exotherms/gas evolution) in bulk waste drums.

  • Compatibility Check (The "Bucket Chemistry" Rule):

    • Why: This molecule is an amine (basic). Mixing it with acid waste streams can generate heat. Mixing with bleach (hypochlorite) can generate toxic chloramines.

    • Step: Measure the pH of your solution. If highly acidic (pH < 3), neutralize slowly with Sodium Bicarbonate before adding to the organic waste container.

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste .

    • If dissolved in Methanol, DMSO, or Ethyl Acetate : Pour into Non-Halogenated Waste .

  • Triple Rinse:

    • Any glassware used must be triple-rinsed with a compatible solvent (e.g., acetone).

    • Crucial: The rinse volume must be collected as hazardous waste.[8][9] Do NOT pour the rinse down the sink.

Protocol C: Empty Container Management

Regulatory Context: Under RCRA (40 CFR 261.7), a container is "empty" only after specific procedures.

  • Triple Rinse: Rinse the empty reagent bottle three times with a small volume of solvent (approx. 5-10% of container volume).

  • Rinsate Disposal: Collect all three rinses and dispose of them in the appropriate liquid waste stream (Protocol B).

  • Defacing: Cross out or remove the original label. Mark as "EMPTY."

  • Final Disposal:

    • Glass: Place in the "Defaced/Clean Glass" recycling or trash (depending on facility rules).

    • Plastic: Place in regular trash.

Emergency Procedures (Spills & Exposure)

Scenario: Benchtop Spill (< 5 grams)

  • Alert: Notify nearby personnel.

  • Isolate: Turn off ignition sources (if mixed with flammable solvents).

  • PPE: Don double nitrile gloves, goggles, and N95 mask.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) or use a dedicated chemical spill pad. Scoop into a waste jar.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Scrub the surface with a mild detergent and water solution. Collect all cleaning materials as hazardous waste.

Scenario: Personnel Exposure [2][3][5]

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this may increase absorption.

  • Eye Contact: Flush with water for 15 minutes at an eyewash station. Seek medical attention immediately.

References & Authority

The protocols above are synthesized from federal regulations and standard chemical safety practices for heterocyclic amines.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011.

  • PubChem. Imidazo[1,2-a]pyrazine Compound Summary. National Library of Medicine.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.

  • Sigma-Aldrich. Safety Data Sheet: Imidazo[1,2-a]pyrazine derivatives. (General class guidance used for hazard extrapolation).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyrazin-6-ylmethanamine
Reactant of Route 2
Imidazo[1,2-a]pyrazin-6-ylmethanamine
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